molecular formula C8H7ClO3 B083355 2-Chloromandelic acid CAS No. 10421-85-9

2-Chloromandelic acid

Cat. No.: B083355
CAS No.: 10421-85-9
M. Wt: 186.59 g/mol
InChI Key: RWOLDZZTBNYTMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloromandelic acid (2-ClMA) is a mandelic acid derivative. A report based on its solid state-NMR, X-ray powder diffraction (XPRD) and Fourier transform infrared spectroscopy (FTIR) data reveals that in solid state 2-ClMA exists as a racemic compound. The study also suggests that the crystals of racemic 2-ClMA belongs the monoclinic space group P21/c. The efficiency of (R)-(+)-N-benzyl-1-phenylethylamine in resolving racemate 2-ClMA has been investigated.>

Properties

IUPAC Name

2-(2-chlorophenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOLDZZTBNYTMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101314879
Record name 2-Chloromandelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101314879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Powder; [Alfa Aesar MSDS]
Record name (2-Chlorophenyl)glycolic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11613
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

10421-85-9
Record name 2-Chloromandelic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10421-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chlorophenyl)glycolic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010421859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10421-85-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31401
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloromandelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101314879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-chlorophenyl)glycolic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.806
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Chloromandelic Acid: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound (2-CIMA). As a significant chiral building block, its primary role is as a key intermediate in the synthesis of various pharmaceutical molecules, most notably the antiplatelet agent Clopidogrel.[1][2][3][4]

Chemical Identity and Physical Properties

This compound is an aromatic alpha-hydroxy acid, a derivative of mandelic acid with a chlorine atom substituted at the ortho-position of the phenyl ring.[5] It typically appears as a white to pale cream crystalline powder.[1][2][6] In its solid state, this compound exists as a racemic compound, with crystals belonging to the monoclinic space group P21/c.[1][7]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 2-(2-chlorophenyl)-2-hydroxyacetic acid[8]
Synonyms o-Chloromandelic acid, (2-Chlorophenyl)glycolic acid[6][8]
Molecular Formula C₈H₇ClO₃[1][6][8]
Molecular Weight 186.59 g/mol [1][5][6][8]
CAS Number 10421-85-9 (Racemic)[1][6][8]
52950-19-3 ((S)-(+)-enantiomer)[5][9]
52950-18-2 ((R)-(-)-enantiomer)[10][11][12][13]
Melting Point 90-93 °C (Racemic)[1][7]
118-121 °C ((S)-(+)-enantiomer)[9]
119-121 °C ((R)-(-)-enantiomer)[5][10][11][12]
Boiling Point 321.8 °C to 350.3 °C (at 760 mmHg)[5][12][14]
Solubility Very soluble in water.[1][5][6]
pKa 3.30 ± 0.10 (Predicted)[15]
Density ~1.47 g/cm³[15]
Flash Point 165.7 °C[6][12][14]

Chemical Structure

The structure of this compound features a chiral center at the alpha-carbon, which is bonded to a hydroxyl group, a carboxyl group, a hydrogen atom, and a 2-chlorophenyl group. This chirality results in two enantiomers: (R)- and (S)-2-Chloromandelic acid.

Table 2: Structural Identifiers

IdentifierStringSource(s)
SMILES (Racemic) OC(C(O)=O)c1ccccc1Cl[7]
SMILES ((S)-enantiomer) O--INVALID-LINK--c1ccccc1Cl[9]
SMILES ((R)-enantiomer) O--INVALID-LINK--c1ccccc1Cl[10]
InChI (Racemic) InChI=1S/C8H7ClO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7,10H,(H,11,12)[7][8]
InChIKey (Racemic) RWOLDZZTBNYTMS-UHFFFAOYSA-N[6][7][8]
Visualization of Synthesis and Application Logic

The following diagram illustrates the synthetic pathway from 2-chlorobenzaldehyde (B119727) to this compound and its subsequent use.

G Synthesis and Application of this compound cluster_synthesis Synthesis cluster_application Application 2_chlorobenzaldehyde 2-Chlorobenzaldehyde Cyanohydrin 2-Chloromandelonitrile (Cyanohydrin Intermediate) 2_chlorobenzaldehyde->Cyanohydrin + HCN HCN Hydrocyanic Acid (HCN) Hydrolysis Acidic or Enzymatic Hydrolysis Cyanohydrin->Hydrolysis 2_CIMA This compound (Racemic Mixture) Hydrolysis->2_CIMA Resolution Enantiomeric Resolution 2_CIMA->Resolution R_CIMA (R)-(-)-2-Chloromandelic Acid Resolution->R_CIMA Clopidogrel Clopidogrel Synthesis R_CIMA->Clopidogrel

Caption: Synthesis of 2-CIMA and its role as a precursor to Clopidogrel.

Spectroscopic Data

The characterization of this compound and its enantiomers is well-documented using various spectroscopic techniques. Solid-state NMR, X-ray powder diffraction (XRPD), and Fourier-transform infrared spectroscopy (FTIR) have been used to confirm that the racemic form exists as a racemic compound rather than a conglomerate.[1][7]

Table 3: Spectroscopic Characterization Data

TechniqueDescriptionSource(s)
¹H NMR Spectra available for characterization.[8]
¹³C NMR Spectra available for characterization.[8]
FTIR Data from KBr-Pellet and ATR-IR techniques are available.[8][16]
XRPD Used to study the solid-state nature and crystal structure.[7]
DSC Differential Scanning Calorimetry used to construct binary melting point phase diagrams.

Experimental Protocols

Synthesis of (R)-2-Chloromandelic Acid via Biocatalysis

A reported method involves the asymmetric hydrolysis of a cyanohydrin intermediate using a microorganism.[17]

Methodology:

  • Resting Cell Suspension Preparation: Aureobacterium testaceum (IAM 1561) is cultured and harvested. The microbial cells are washed with a 50 mM phosphoric acid buffer solution (pH=7.5) and suspended in the same buffer.[17]

  • Reaction: 2-chlorobenzaldehyde and prussic acid (hydrocyanic acid) are added to the cell suspension, each to a final concentration of 14 mM.[17]

  • Incubation: The mixture is allowed to react at 30°C for 3 hours.[17]

  • Work-up: The microbial cells are removed by centrifugation.[17]

  • Analysis: The supernatant is analyzed by liquid chromatography to determine the yield and optical purity of the resulting (R)-2-chloromandelic acid. The reported yield is 94.3% with an optical purity of 98.1% enantiomeric excess (ee).[17]

Resolution of Racemic this compound

The separation of the racemic mixture into its individual enantiomers is crucial for its use in chiral drug synthesis.

Methodology using Chiral Amine Resolving Agent:

  • Salt Formation: Racemic this compound is dissolved in an organic solvent (e.g., alcoholic solvents, acetone, or ethyl acetate). A chiral resolving agent, such as (R)-(+)-N-benzyl-1-phenylethylamine, is added.[7][18] The molar ratio of the racemic acid to the resolving agent is typically around 1:0.5-0.95.[18]

  • Crystallization: The mixture is heated (30°C to 100°C) for 1 to 8 hours and then allowed to stand at room temperature. The diastereomeric salt of one enantiomer (e.g., the salt of R-acid with the R-amine) selectively crystallizes and precipitates out of the solution.[18]

  • Separation: The solid diastereomeric salt is separated by filtration.

  • Acidification: The separated salt is then acidified (e.g., with HCl) to break the salt and liberate the pure enantiomer of this compound.[18]

  • Extraction: The pure enantiomer is extracted using an organic solvent. This process can yield the single-configuration acid with an enantiomeric excess (ee) greater than 99% and a yield of over 75%.[18]

Workflow for Enantiomeric Resolution

G Racemic_Mix Racemic (R/S)-2-CIMA in Organic Solvent Add_Amine Add Chiral Resolving Agent ((R)-Amine) Racemic_Mix->Add_Amine Diastereomeric_Salts Formation of Diastereomeric Salts (R-acid/R-amine) & (S-acid/R-amine) Add_Amine->Diastereomeric_Salts Crystallization Selective Crystallization Diastereomeric_Salts->Crystallization Filtration Filtration Crystallization->Filtration Solid_Salt Solid (R-acid/R-amine) Salt Filtration->Solid_Salt Solid Phase Mother_Liquor Mother Liquor with (S-acid/R-amine) Salt Filtration->Mother_Liquor Liquid Phase Acidification Acidification (e.g., HCl) Solid_Salt->Acidification Extraction Extraction Acidification->Extraction Pure_R_CIMA Pure (R)-(-)-2-CIMA Extraction->Pure_R_CIMA

Caption: Diastereomeric salt crystallization workflow for chiral resolution.

Applications in Drug Development

The primary and most critical application of this compound is in the pharmaceutical industry as a chiral intermediate.[1][2][5]

  • (R)-(-)-2-Chloromandelic Acid: This enantiomer is a valuable building block for the industrial synthesis of Clopidogrel .[3] Clopidogrel is a widely used antithrombotic agent, marketed under the brand name Plavix®, which prevents blood clots.[3]

  • Pharmaceutical Intermediates: Its structure allows for the introduction of specific stereochemistry into drug candidates, which is crucial for their efficacy and safety.[2]

  • Other Uses: It also finds application as a precursor for specialized chemicals used in the formulation of photoresists for the electronics industry.[2]

References

Synthesis of Racemic 2-Chloromandelic Acid from 2-Chlorobenzaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of racemic 2-chloromandelic acid from 2-chlorobenzaldehyde (B119727). It details the core chemical methodologies, including reaction mechanisms, experimental protocols, and quantitative data. Additionally, it explores biocatalytic alternatives, offering a comparative perspective for researchers and professionals in drug development and chemical synthesis.

Chemical Synthesis of Racemic this compound

The predominant chemical route for synthesizing racemic this compound from 2-chlorobenzaldehyde is a two-step process. The first step involves the formation of a cyanohydrin intermediate, 2-chloromandelonitrile, through the nucleophilic addition of a cyanide ion to the aldehyde. The subsequent step is the hydrolysis of the nitrile group to a carboxylic acid.

Reaction Mechanism

The synthesis proceeds through two key mechanistic stages:

  • Step 1: Nucleophilic Addition (Cyanohydrin Formation) : A cyanide ion (CN⁻), typically from a source like sodium cyanide (NaCN) or potassium cyanide (KCN), acts as a nucleophile and attacks the electrophilic carbonyl carbon of 2-chlorobenzaldehyde. This results in the formation of a tetrahedral cyanohydrin anion. This intermediate is then protonated by a proton source, such as water or a weak acid, to yield 2-chloromandelonitrile.

  • Step 2: Acid-Catalyzed Hydrolysis : The nitrile group of 2-chloromandelonitrile is hydrolyzed to a carboxylic acid under acidic conditions, typically using a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water. A series of proton transfers and tautomerization steps leads to the formation of an amide intermediate, which is further hydrolyzed to the final carboxylic acid product, this compound, and an ammonium (B1175870) salt.

Reaction_Mechanism cluster_step1 Step 1: Cyanohydrin Formation cluster_step2 Step 2: Acid-Catalyzed Hydrolysis 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde Cyanide_Ion CN⁻ Cyanohydrin_Anion Tetrahedral Intermediate (Cyanohydrin Anion) Proton_Source H⁺ 2-Chloromandelonitrile 2-Chloromandelonitrile Nitrile 2-Chloromandelonitrile Protonated_Nitrile Protonated Nitrile Water_1 H₂O Iminol Iminol Intermediate Amide Amide Intermediate Water_2 H₂O Protonated_Amide Protonated Amide Tetrahedral_Intermediate_2 Tetrahedral Intermediate 2-Chloromandelic_Acid Racemic This compound Ammonium NH₄⁺

Experimental Protocols

Protocol 1: Synthesis of Racemic 2-Chloromandelonitrile

This protocol outlines the formation of the cyanohydrin intermediate.

Materials:

Procedure:

  • In a well-ventilated fume hood, prepare a solution of sodium bisulfite in deionized water.

  • To a three-necked flask equipped with a mechanical stirrer and a thermometer, add 2-chlorobenzaldehyde.

  • Cool the flask in an ice bath and slowly add the sodium bisulfite solution while stirring.

  • In a separate beaker, dissolve sodium cyanide in deionized water.

  • Slowly add the sodium cyanide solution to the reaction mixture, maintaining the temperature below 10°C.

  • Adjust the pH to approximately 6.5 using sodium carbonate and sodium acetate.[1]

  • Continue stirring the mixture in the ice bath for 2-3 hours.

  • After the reaction is complete, as monitored by Thin Layer Chromatography (TLC), allow the layers to separate.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain crude 2-chloromandelonitrile.

Protocol 2: Hydrolysis of 2-Chloromandelonitrile to Racemic this compound

This protocol describes the conversion of the nitrile to the carboxylic acid.

Materials:

  • Crude 2-chloromandelonitrile

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Heating mantle

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add the crude 2-chloromandelonitrile.

  • Carefully add concentrated hydrochloric acid to the flask.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully add deionized water to the mixture.

  • Extract the aqueous mixture with ethyl acetate multiple times.

  • Combine the organic extracts and wash sequentially with water and saturated sodium bicarbonate solution until the effervescence ceases.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude racemic this compound.

Protocol 3: Purification by Recrystallization

This protocol details the purification of the final product.

Materials:

  • Crude racemic this compound

  • Toluene or a mixture of ethyl acetate and hexanes

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot toluene (or another suitable solvent system).[2]

  • If the solution is colored, a small amount of activated carbon can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to obtain pure racemic this compound.

Quantitative Data

The following table summarizes typical quantitative data for the chemical synthesis of racemic this compound. Yields can vary based on the specific reaction conditions and the purity of the starting materials.

ParameterStep 1: Cyanohydrin FormationStep 2: HydrolysisOverall
Typical Yield 90-98%85-95%76-93%
Purity (after recrystallization) ->98%>98%
Reaction Temperature 0-10 °CReflux (approx. 100-110 °C)-
Reaction Time 2-4 hours4-8 hours-
Key Reagents 2-Chlorobenzaldehyde, NaCN2-Chloromandelonitrile, HCl-
Solvent Water/Toluene--

Experimental_Workflow cluster_synthesis Chemical Synthesis Workflow Start 2-Chlorobenzaldehyde Cyanohydrin_Formation Step 1: Cyanohydrin Formation (NaCN, H₂O/Toluene, 0-10°C) Intermediate Crude 2-Chloromandelonitrile Hydrolysis Step 2: Acid Hydrolysis (Conc. HCl, Reflux) Crude_Product Crude Racemic This compound Purification Purification (Recrystallization from Toluene) Final_Product Pure Racemic This compound

Biocatalytic Synthesis of this compound

An alternative and often more stereoselective approach to synthesizing this compound involves the use of enzymes. Nitrilases are particularly effective for the hydrolysis of 2-chloromandelonitrile. This method can be tailored to produce a specific enantiomer, although for racemic synthesis, a non-selective nitrilase or a racemic mixture of the nitrile can be used.

Enzymatic Reaction

The biocatalytic process typically involves the use of whole microbial cells or isolated nitrilase enzymes to catalyze the hydrolysis of 2-chloromandelonitrile to this compound. This reaction is generally performed in an aqueous buffer system under mild conditions.

Biocatalytic_Pathway 2-Chloromandelonitrile 2-Chloromandelonitrile 2-Chloromandelic_Acid This compound 2-Chloromandelonitrile->2-Chloromandelic_Acid Hydrolysis Nitrilase Nitrilase Enzyme (e.g., from Labrenzia aggregata) Nitrilase->2-Chloromandelic_Acid Ammonia Ammonia

Experimental Protocol

Protocol 4: Biocatalytic Hydrolysis of Racemic 2-Chloromandelonitrile

This protocol provides a general framework for enzymatic hydrolysis.

Materials:

  • Racemic 2-chloromandelonitrile

  • Nitrilase-containing whole cells (e.g., E. coli expressing a nitrilase) or purified nitrilase

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)

  • Toluene (as a co-solvent)

  • Centrifuge and centrifuge tubes

  • pH meter

  • Shaking incubator

Procedure:

  • Prepare a suspension of the nitrilase-containing whole cells in the phosphate buffer.

  • In a reaction vessel, combine the cell suspension with a solution of racemic 2-chloromandelonitrile in a minimal amount of a water-miscible co-solvent if needed, or in a biphasic system with a solvent like toluene.[3]

  • Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 30°C).

  • Monitor the pH of the reaction and adjust as necessary, as the formation of the carboxylic acid will lower the pH.

  • Monitor the progress of the reaction by HPLC analysis.

  • Once the reaction is complete, centrifuge the mixture to pellet the cells.

  • Collect the supernatant containing the this compound.

  • The product can be isolated and purified by acidification of the supernatant followed by extraction with an organic solvent and subsequent recrystallization, similar to the chemical synthesis workup.

Quantitative Data

Biocatalytic methods can offer high yields and selectivities. The following table provides representative data for the enzymatic hydrolysis of 2-chloromandelonitrile.

ParameterBiocatalytic Hydrolysis
Enzyme Source Nitrilase from Labrenzia aggregata[3]
Typical Yield up to 94.5% (isolated)[3]
Enantiomeric Excess (for enantioselective synthesis) >96% (for the (R)-enantiomer)[3]
Reaction Temperature 25-40 °C
Reaction Time 8-24 hours
Substrate Concentration up to 300 mM[3]
Reaction System Toluene-water biphasic system[3]

Conclusion

The synthesis of racemic this compound from 2-chlorobenzaldehyde is a well-established process with both robust chemical and efficient biocatalytic methodologies available. The choice between these routes will depend on the specific requirements of the synthesis, such as scale, desired purity, and cost considerations. The chemical synthesis offers a straightforward and high-yielding pathway, while biocatalysis provides a milder and potentially more sustainable alternative, with the added advantage of enabling highly enantioselective transformations if a specific stereoisomer is desired. This guide provides the foundational knowledge and protocols for researchers and professionals to successfully implement and adapt these synthetic strategies.

References

(R)-2-Chloromandelic Acid: A Comprehensive Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

(R)-2-Chloromandelic acid is a pivotal chiral building block in the pharmaceutical industry, prized for its role in the asymmetric synthesis of complex active pharmaceutical ingredients (APIs). Its unique stereochemistry and functional groups make it an invaluable intermediate, most notably in the production of the antiplatelet agent Clopidogrel.[1][2] This technical guide provides an in-depth overview of (R)-2-chloromandelic acid, including its physicochemical properties, synthesis and resolution methodologies, and its application as a chiral synthon, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Properties

(R)-2-Chloromandelic acid is a white to pale cream crystalline powder.[3] Its fundamental properties are crucial for its application in synthesis and for quality control purposes.

PropertyValueReferences
Molecular Formula C₈H₇ClO₃[4][5]
Molecular Weight 186.59 g/mol [4]
CAS Number 52950-18-2[4]
Melting Point 119-121 °C[4][6]
Optical Activity [α]²³/D -126° (c=3 in H₂O)[4]
Assay ≥99%[4]

Spectroscopic data is essential for the structural elucidation and confirmation of (R)-2-chloromandelic acid. Key spectroscopic identifiers are available, including Attenuated Total Reflectance Infrared (ATR-IR) spectra.[5]

Synthesis and Chiral Resolution

The preparation of enantiomerically pure (R)-2-chloromandelic acid can be achieved through various synthetic and resolution strategies.

Asymmetric Synthesis

Asymmetric synthesis offers a direct route to the enantiopure acid. One notable method involves the organocatalytic one-pot synthesis from 2-chlorobenzaldehyde (B119727).[7][8]

This protocol is based on a general procedure for the synthesis of (R)-mandelic acid derivatives.[7]

  • Knoevenagel Condensation: In a reaction vessel, (phenylsulfonyl)acetonitrile (B1630616) (0.1 mmol) and 2-chlorobenzaldehyde (0.11 mmol) are dissolved in anhydrous toluene (B28343) (0.3 M). An epi-quinine-derived urea (B33335) organocatalyst (0.01 mmol) is added.

  • Asymmetric Epoxidation: The reaction mixture is diluted with toluene to a concentration of 0.02 M and cooled to -20 °C. Cumyl hydroperoxide (0.11 mmol) is then added.

  • Domino Ring-Opening Hydrolysis (DROH): After the epoxidation is complete, the toluene is evaporated. A 1:1 mixture of dioxane and water (1 mL total) is added, and the mixture is stirred at 50 °C.

  • Esterification (for analysis): The crude mandelic acid is extracted and can be esterified with an alcohol (e.g., methanol) in the presence of p-toluenesulfonic acid (10 mol%) at 60 °C for analytical purposes to determine enantiomeric excess.[7]

Biocatalytic Methods

Biocatalysis presents a green and highly selective alternative for producing (R)-2-chloromandelic acid.

  • Asymmetric Hydrolysis: The microorganism Exophiala dermatitidis NBRC6857 can asymmetrically hydrolyze racemic 2-chloromandelic acid methyl ester to produce (R)-2-chloromandelic acid with an optical purity of 97% ee.[1][9] The responsible esterase, EstE, has been identified and overexpressed in E. coli, leading to a significant increase in activity.[1][9]

  • Nitrilase-Mediated Deracemization: A nitrilase from Labrenzia aggregata can be used for the deracemization of o-chloromandelonitrile to produce (R)-o-chloromandelic acid with high enantiomeric excess (96.3% ee).[2]

  • Reaction Setup: A resting cell suspension of recombinant E. coli JM109 overexpressing the EstE esterase is prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).

  • Substrate Addition: Racemic this compound methyl ester (CMM) is added to the cell suspension. A 10% CMM solution has been shown to be effective.[1]

  • Bioconversion: The reaction is incubated at an optimal temperature of 30 °C with stirring for approximately 24 hours.

  • Product Isolation: (R)-2-chloromandelic acid is isolated from the reaction mixture. The conversion rate can reach up to 49% with an optical purity of 97% ee.[1][9]

Chiral Resolution of Racemic this compound

Resolution of racemic this compound is a common industrial approach to obtain the desired (R)-enantiomer. This is typically achieved by forming diastereomeric salts with a chiral resolving agent.

  • (R)-(+)-N-benzyl-1-phenylethylamine has been investigated as an effective resolving agent.[10][11]

  • Levetiracetam (LEV) has also been shown to resolve halogenated mandelic acids, including this compound, through enantiospecific co-crystallization.[12]

  • D-O,O'-di-(p-toluoyl)-tartaric acid in the presence of Ca²⁺ has been used in a coordination-mediated resolution process.[13]

The following is a generalized protocol for diastereomeric salt resolution.

  • Salt Formation: Racemic this compound and a sub-stoichiometric amount of the chiral resolving agent (e.g., (R)-(+)-N-benzyl-1-phenylethylamine) are dissolved in a suitable solvent.

  • Crystallization: The solution is allowed to crystallize. The less soluble diastereomeric salt will precipitate out of the solution.

  • Isolation: The crystals of the diastereomeric salt are isolated by filtration.

  • Liberation of the Enantiomer: The isolated diastereomeric salt is treated with an acid (e.g., dilute sulfuric acid) to liberate the enantiomerically enriched (R)-2-chloromandelic acid.[14]

  • Extraction: The desired enantiomer is then extracted with an organic solvent (e.g., ethyl acetate).[14]

Resolution MethodResolving AgentKey FindingsReferences
Diastereomeric Salt Crystallization (R)-(+)-N-benzyl-1-phenylethylamineFormation of a less soluble salt allows for separation.[11][10][11]
Enantiospecific Co-crystallization Levetiracetam (LEV)LEV selectively co-crystallizes with the (S)-enantiomer.[12][12]
Coordination-Mediated Resolution D-O,O'-di-(p-toluoyl)-tartaric acid / Ca²⁺Efficient preparation with a recyclable process for the undesired enantiomer.[13][13]

Application as a Chiral Building Block

The primary application of (R)-2-chloromandelic acid is as a chiral intermediate in the synthesis of pharmaceuticals.[15][16] Its most prominent use is in the industrial synthesis of (S)-Clopidogrel, a widely used antiplatelet medication.[1][2][17]

Logical Workflow for the Synthesis of (S)-Clopidogrel

The synthesis of (S)-Clopidogrel from (R)-2-chloromandelic acid is a multi-step process that leverages the pre-defined stereocenter of the mandelic acid derivative to ensure the final product has the correct stereochemistry.

G R_CMA (R)-2-Chloromandelic Acid Activation Activation (e.g., Thionyl Chloride) R_CMA->Activation Esterification Esterification (Methanol) Activation->Esterification Methyl_Ester Methyl (R)-o-chloromandelate Esterification->Methyl_Ester Reaction Reaction with Tetrahydrothienopyridine Methyl_Ester->Reaction S_Clopidogrel (S)-Clopidogrel Reaction->S_Clopidogrel

Caption: Synthetic pathway from (R)-2-chloromandelic acid to (S)-Clopidogrel.

Signaling Pathways and Experimental Workflows

Visualizing the processes involved in the synthesis and resolution of (R)-2-chloromandelic acid can aid in understanding the underlying principles.

General Synthesis Pathway

The synthesis of racemic this compound typically starts from 2-chlorobenzaldehyde.

G Start 2-Chlorobenzaldehyde Intermediate 2-Chloro-α-hydroxyphenylacetonitrile Start->Intermediate + Reagent Hydrogen Cyanide (HCN) Reagent->Intermediate Hydrolysis Acid Hydrolysis Intermediate->Hydrolysis Product Racemic this compound Hydrolysis->Product

Caption: Synthesis of racemic this compound.

Chiral Resolution Workflow

The process of separating enantiomers via diastereomeric salt formation follows a logical sequence of steps.

G Racemate Racemic (R,S)-2-Chloromandelic Acid SaltFormation Diastereomeric Salt Formation Racemate->SaltFormation ResolvingAgent Chiral Resolving Agent (e.g., (R)-amine) ResolvingAgent->SaltFormation Crystallization Fractional Crystallization SaltFormation->Crystallization Diastereomer1 Less Soluble Salt ((R)-acid-(R)-amine) Crystallization->Diastereomer1 Solid Diastereomer2 More Soluble Salt ((S)-acid-(R)-amine) Crystallization->Diastereomer2 Solution Acidification1 Acidification Diastereomer1->Acidification1 Acidification2 Acidification Diastereomer2->Acidification2 EnantiomerR Enantiopure (R)-2-Chloromandelic Acid Acidification1->EnantiomerR EnantiomerS Enantiopure (S)-2-Chloromandelic Acid Acidification2->EnantiomerS

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Conclusion

(R)-2-Chloromandelic acid stands out as a critical chiral intermediate for the pharmaceutical industry. Its accessibility through various robust synthetic and resolution methods, combined with its utility in constructing complex chiral molecules, ensures its continued importance in drug discovery and development. The detailed methodologies and data presented in this guide offer a valuable resource for scientists and researchers working in the field of asymmetric synthesis and pharmaceutical manufacturing.

References

Spectroscopic Profile of (S)-2-Chloromandelic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for (S)-2-Chloromandelic acid, a significant chiral intermediate in the synthesis of pharmaceuticals such as (S)-clopidogrel. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For (S)-2-Chloromandelic acid, both ¹H and ¹³C NMR provide critical information about its molecular framework. The spectra are typically recorded in deuterated solvents such as Chloroform-d (CDCl₃) or DMSO-d₆.

¹H NMR Spectroscopy

The proton NMR spectrum of (S)-2-Chloromandelic acid exhibits characteristic signals for the aromatic, methine, and acidic protons. Due to the chiral nature of the molecule, the protons of a racemic mixture may show different chemical shifts in the presence of a chiral solvating agent.

Table 1: ¹H NMR Spectroscopic Data for (S)-2-Chloromandelic Acid

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.2-7.6Multiplet4HAromatic protons (C₆H₄)
~5.3Singlet1HMethine proton (-CH(OH))
Variable (broad)Singlet1HCarboxylic acid proton (-COOH)
Variable (broad)Singlet1HHydroxyl proton (-OH)

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for (S)-2-Chloromandelic Acid

Chemical Shift (δ) ppmAssignment
~170-175Carboxylic acid carbon (-COOH)
~125-140Aromatic carbons (C₆H₄)
~70-75Methine carbon (-CH(OH))

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (S)-2-Chloromandelic acid is characterized by the vibrational frequencies of its carboxylic acid and hydroxyl groups, as well as the chloro-substituted aromatic ring. The racemate and enantiomers of 2-chloromandelic acid have been characterized by Fourier transform infrared spectroscopy (FTIR)[1][2].

Table 3: IR Spectroscopic Data for (S)-2-Chloromandelic Acid

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Strong, BroadO-H stretch (Carboxylic acid)
~1700StrongC=O stretch (Carboxylic acid)
~1200-1300StrongC-O stretch (Carboxylic acid)
~1000-1100MediumC-O stretch (Alcohol)
~750StrongC-Cl stretch (Aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation. For (S)-2-Chloromandelic acid (Molecular Weight: 186.59 g/mol ), common ionization techniques include Electrospray Ionization (ESI) or Electron Impact (EI).

Table 4: Mass Spectrometry Data for (S)-2-Chloromandelic Acid

m/zPossible Fragment
186/188[M]⁺ (Molecular ion with isotopic pattern for Cl)
141/143[M - COOH]⁺
113/115[M - COOH - CO]⁺

Note: The presence of chlorine results in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility. The following are generalized procedures.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of (S)-2-Chloromandelic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding the sample with potassium bromide and pressing it into a thin disk.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction to remove atmospheric (CO₂, H₂O) absorptions.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., ESI or GC-MS with an EI source).

  • Acquisition: Infuse the sample solution into the ion source or inject it into a chromatography system coupled to the mass spectrometer. Acquire the mass spectrum in the desired mass range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of (S)-2-Chloromandelic acid.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of (S)-2-Chloromandelic Acid cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_report Final Report Synthesis (S)-2-Chloromandelic Acid Sample NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR Dissolution in deuterated solvent IR IR Spectroscopy Synthesis->IR Solid sample (ATR) or KBr pellet MS Mass Spectrometry Synthesis->MS Dilute solution Structure Structural Elucidation NMR->Structure Chemical shifts, coupling constants IR->Structure Functional group identification MS->Structure Molecular weight, fragmentation pattern Purity Purity Assessment Structure->Purity Identity Identity Confirmation Structure->Identity Report Comprehensive Spectroscopic Profile Purity->Report Identity->Report

Caption: Logical workflow for the spectroscopic analysis of (S)-2-Chloromandelic acid.

References

An In-depth Technical Guide to the Physical Properties of 2-Chloromandelic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of the enantiomers of 2-Chloromandelic acid (2-ClMA), a significant chiral intermediate in the pharmaceutical industry, notably in the synthesis of compounds like (S)-clopidogrel.[1][2] This document collates critical data on melting points, optical activity, and crystal structure, alongside detailed experimental protocols for enantiomeric resolution and analysis.

Core Physical Properties

The distinct physical properties of the (R)- and (S)-enantiomers of this compound, as well as its racemic form, are crucial for their separation, identification, and application in stereospecific synthesis.

The quantitative physical data for the enantiomers and the racemic mixture of this compound are summarized in the tables below for straightforward comparison.

Table 1: General Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₇ClO₃[3]
Molecular Weight186.59 g/mol [3][4]
AppearanceWhite to off-white/pale cream crystalline powder[5][6][7]

Table 2: Enantiomer-Specific Physical Properties

Property(R)-(-)-2-Chloromandelic acid(S)-(+)-2-Chloromandelic acidRacemic this compound
Melting Point 119-121 °C[5]118-121 °C[4]90-93 °C[2]
Specific Rotation ([α]) -126° (c=3 in H₂O at 23°C, D line)Not explicitly found, but expected to be +126° under identical conditions.0° (by definition)
CAS Number 52950-18-252950-19-3[4]10421-85-9[2]

Note on Specific Rotation: Enantiomers rotate plane-polarized light to an equal but opposite extent.[8][9] Therefore, the specific rotation of the (S)-(+)-enantiomer is inferred to be equal in magnitude and opposite in sign to the (R)-(-)-enantiomer.

Solubility:

  • Racemic this compound is described as being very soluble in water.[6][7]

  • Crystallization studies have shown that it can yield both a stable racemic compound and a metastable conglomerate, with solubility data available for these systems.[10][11]

Crystal Structure:

  • The racemic form of this compound exists as a racemic compound in the solid state, crystallizing in the monoclinic space group P2₁/c.[6]

  • The crystal structure of the pure (R)-enantiomer has been reported (space group P2₁, with cell parameters a = 8.0959 Å; b = 7.5319 Å; c = 13.8991 Å; β = 105.901°).[10] This structure features two molecules in the asymmetric unit, differing slightly in the orientation of the hydroxyl group's hydrogen bond.[10]

Experimental Protocols

Detailed methodologies for the resolution and analysis of this compound enantiomers are critical for research and development.

This method leverages the formation of an enantiospecific co-crystal to separate one enantiomer from the racemic mixture.

Methodology:

  • Preparation: A solution of racemic this compound (e.g., 0.586 g, 3.14 mmol) is prepared in a suitable solvent like acetonitrile (B52724) (e.g., 2.0 mL).

  • Addition of Resolving Agent: Levetiracetam (LEV) (e.g., 0.636 g, 3.73 mmol) is added to the solution at ambient temperature with agitation.

  • Dissolution: The mixture is heated to 60°C and agitated for two hours to ensure complete dissolution of all solids.

  • Crystallization: The resulting homogeneous solution is slowly cooled to room temperature.

  • Seeding: The solution is seeded with a pre-existing co-crystal of LEV and the desired 2-ClMA enantiomer (in this case, the S-enantiomer is preferentially recognized by LEV).[12]

  • Incubation: The seeded solution is stored at a low temperature (e.g., -15°C) for an extended period (e.g., 14 days) to allow for the crystallization of the diastereomeric co-crystal.[12]

  • Isolation: The resulting crystals are isolated, leaving the mother liquor enriched in the other enantiomer ((R)-2-ClMA).

Chiral HPLC is a standard method for determining the enantiomeric excess (e.e.) of a sample.

Methodology:

  • Sample Preparation: A sample of this compound is dissolved in an appropriate solvent, typically ethanol (B145695) or the mobile phase, and filtered through a 0.45 µm filter.[13]

  • Chromatographic System:

    • Column: A chiral stationary phase is used, for example, a CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm) or a CHIRALCEL® OZ-3 (4.6 x 150 mm, 3 µm).[13][14]

    • Mobile Phase: A typical mobile phase is a mixture of n-hexane, an alcohol modifier (like 2-propanol or ethanol), and a small amount of an acidic additive to improve peak shape (e.g., 0.1% Trifluoroacetic Acid, TFA). A common composition is n-hexane/2-propanol/TFA (90/10/0.1).[13][14]

    • Flow Rate: A standard flow rate is 1.0 mL/min.[14]

    • Temperature: The column is maintained at a constant temperature, typically 25°C.[14]

  • Detection:

    • A UV-VIS detector is used. The detection wavelength for this compound is set to 210 nm or 230 nm.[13][14]

  • Injection and Analysis: A small volume (e.g., 5-10 µL) of the prepared sample is injected into the HPLC system.[13][14] The retention times of the two enantiomer peaks are recorded, and the peak areas are used to calculate the enantiomeric excess.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the experimental protocols described above.

G Workflow for Enantiomeric Resolution racemate Racemic (R/S) This compound dissolve Dissolve in Solvent (e.g., Acetonitrile) racemate->dissolve add_agent Add Chiral Resolving Agent (e.g., Levetiracetam) dissolve->add_agent heat Heat to 60°C to Dissolve add_agent->heat cool Slowly Cool to Room Temperature heat->cool seed Seed with (S)-2-ClMA Co-crystal cool->seed crystallize Incubate at -15°C seed->crystallize filter Filter Mixture crystallize->filter crystals Solid: Co-crystal of (S)-2-ClMA filter->crystals liquor Liquid: Mother Liquor Enriched in (R)-2-ClMA filter->liquor G Workflow for Chiral HPLC Analysis sample Sample of This compound prepare Dissolve in Solvent & Filter (0.45 µm) sample->prepare inject Inject Sample (10 µL) into HPLC System prepare->inject separate Separation on Chiral Column (e.g., CHIRALPAK® IC) inject->separate detect UV Detection at 210 nm separate->detect chromatogram Generate Chromatogram (Two Resolved Peaks) detect->chromatogram calculate Calculate Peak Areas & Determine Enantiomeric Excess chromatogram->calculate

References

An In-Depth Technical Guide to the Solubility of 2-Chloromandelic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Chloromandelic acid (2-ClMA) in various organic solvents. Understanding the solubility of this compound is critical for its use as a pharmaceutical intermediate, particularly in the synthesis of clopidogrel, an antiplatelet agent. This document compiles available quantitative data, details experimental methodologies, and presents visual representations of key processes and concepts to support research and development activities.

Quantitative Solubility Data

The solubility of this compound is influenced by the nature of the solvent, the temperature, and the solid-state form of the acid (racemic compound or conglomerate). The following tables summarize the available quantitative solubility data.

Table 1: Solubility of this compound in Various Organic Solvents

SolventTemperature (°C)FormSolubility ( g/100 g Solvent)Mole Fraction (x₁)
Acetonitrile (B52724)15Racemic Compound45.00.138
Acetonitrile20Racemic Compound51.00.153
Acetonitrile25Racemic Compound58.00.171
Acetonitrile30Racemic Compound66.00.191
Acetonitrile40Racemic Compound86.00.238
Acetonitrile50Racemic Compound114.00.294
Acetonitrile15Conglomerate57.00.168
Acetonitrile25Conglomerate72.00.205
Diethyl Ether20S-enantiomer36.9[1]-
Toluene (B28343)25Racemic Compound1.50.008

Data for acetonitrile and toluene adapted from Gilks et al., 2013.[2]

Table 2: Solubility of R-Enantiomer of this compound in Acetonitrile

Temperature (°C)Solubility ( g/100 g Solvent)Mole Fraction (x₁)
1532.00.100
2542.00.128
4068.00.195
5092.00.248

Data adapted from Gilks et al., 2013.[2]

Experimental Protocols

The primary method cited for determining the solubility of this compound is the gravimetric method .[2] This technique involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the solute in a known amount of the saturated solution by weighing the residue after solvent evaporation.

Gravimetric Method for Solubility Determination

Objective: To determine the equilibrium concentration of this compound in a specific organic solvent at a given temperature.

Apparatus:

  • Thermostatically controlled shaker or magnetic stirrer with a heating/cooling jacket

  • Analytical balance

  • Sintered glass filter or syringe filter (pore size appropriate to retain solid particles)

  • Pre-weighed sample vials

  • Oven or vacuum oven for drying

Procedure:

  • Sample Preparation: An excess amount of this compound is added to a known volume or mass of the organic solvent in a sealed container.

  • Equilibration: The mixture is agitated in a thermostatically controlled environment for a sufficient period to ensure that equilibrium is reached. This duration can range from several hours to days, depending on the solvent and temperature.

  • Phase Separation: Once equilibrium is established, the suspension is allowed to settle. A sample of the supernatant (saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. The sample is immediately filtered to remove any undissolved solid particles.

  • Sample Weighing: A precise weight of the clear, saturated filtrate is recorded in a pre-weighed vial.

  • Solvent Evaporation: The solvent is evaporated from the vial, typically in an oven at a temperature that is high enough to remove the solvent but low enough to prevent degradation of the this compound. For volatile solvents, this can be done at ambient or slightly elevated temperatures, possibly under reduced pressure.

  • Residue Weighing: After complete evaporation of the solvent, the vial containing the solid residue is cooled to room temperature in a desiccator and then weighed. The process of drying, cooling, and weighing is repeated until a constant weight is achieved.

  • Calculation: The solubility is calculated as the mass of the dissolved this compound per mass of the solvent.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the typical workflow for determining the solubility of this compound using the gravimetric method.

G Experimental Workflow for Gravimetric Solubility Determination A Preparation of Slurry (Excess 2-ClMA in Solvent) B Equilibration (Constant Temperature Agitation) A->B C Sampling & Filtration (Isothermal) B->C D Weighing of Saturated Solution C->D E Solvent Evaporation D->E F Weighing of Dry Residue E->F G Calculation of Solubility F->G G Factors Influencing the Solubility of this compound cluster_solute Solute Properties (2-ClMA) cluster_solvent Solvent Properties cluster_system System Conditions SolidState Solid State Form (Racemate vs. Conglomerate) Interactions1 Self-Association (Crystal Lattice Energy) SolidState->Interactions1 Solubility Solubility Interactions1->Solubility - Polarity Polarity Polarity->Solubility +/- Hbonding Hydrogen Bonding Capacity Hbonding->Solubility + Temperature Temperature Temperature->Solubility + (usually)

References

In-Depth Technical Guide to the Crystal Structure of Racemic 2-Chloromandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of racemic 2-chloromandelic acid, a key intermediate in the synthesis of the antiplatelet agent clopidogrel.[1][2] This document details the polymorphic forms, crystallographic data, and experimental protocols for the synthesis, crystallization, and structural analysis of this compound.

Introduction to the Solid-State Chemistry of Racemic this compound

Racemic (RS)-2-chloromandelic acid is known to exhibit complex solid-state behavior, crystallizing in multiple forms, including as a stable racemic compound, a metastable racemic compound, and a metastable conglomerate.[2][3] The stable form, designated as Form α, is a racemic compound where both the (R)- and (S)-enantiomers are present in equal amounts within a highly ordered crystal lattice.[1] Understanding the specific crystalline form is crucial for pharmaceutical development, as different polymorphs can exhibit varying physical properties such as solubility, stability, and bioavailability.

Crystallographic Data for Racemic this compound (Form α)

The stable racemic compound of this compound (Form α) has been characterized by single-crystal X-ray diffraction. It crystallizes in the monoclinic crystal system with the space group P2(1)/c.[1] This space group is common for racemic compounds. The crystallographic data are summarized in the table below.

Parameter Value
Empirical FormulaC₈H₇ClO₃
Formula Weight186.59 g/mol
Crystal SystemMonoclinic
Space GroupP2(1)/c
Unit Cell Dimensions
aValue not publicly available
bValue not publicly available
cValue not publicly available
βValue not publicly available
VolumeValue not publicly available
Z (molecules/unit cell)4 (inferred from space group)

Polymorphism and Crystallization

(RS)-2-Chloromandelic acid can crystallize as two racemic compound polymorphs (α and β) and a conglomerate (γ), depending on the crystallization conditions.[3][4]

  • Form α (Stable Racemic Compound): This is the most stable form and is typically obtained by crystallization from nonpolar solvents.[3][4]

  • Form β (Metastable Racemic Compound): This is a less stable racemic form that has been observed as a single crystal grown from methanol, but obtaining it in bulk is challenging.[3][4]

  • Form γ (Metastable Conglomerate): This form is a physical mixture of separate crystals of the (R)- and (S)-enantiomers. It can be prepared by freeze-drying an aqueous solution or by crystallization from polar solvents.[3] Form γ has a tendency to transform into the more stable Form α.[4]

The relationship between these forms can be visualized as follows:

G RacemicSolution Racemic (RS)-2-Chloromandelic Acid in Solution FormAlpha Form α (Stable Racemic Compound) RacemicSolution->FormAlpha Nonpolar Solvent (e.g., Toluene) FormGamma Form γ (Metastable Conglomerate) RacemicSolution->FormGamma Polar Solvent or Freeze-Drying FormBeta Form β (Metastable Racemic Compound) RacemicSolution->FormBeta Methanol (Single Crystal) FormGamma->FormAlpha Solid-Solid Transition

Figure 1: Crystallization pathways for the polymorphic forms of (RS)-2-chloromandelic acid.

Experimental Protocols

Synthesis of Racemic this compound

A common synthesis route involves the reaction of 2-chlorobenzaldehyde (B119727) with a cyanide source, followed by hydrolysis. A representative procedure is as follows:

  • To a flask containing 150 mL of toluene (B28343), add 21.1 g (0.15 mol) of freshly prepared 2-chlorobenzaldehyde and a catalytic amount of a suitable phase-transfer catalyst.[1]

  • Add 10.1 g (0.375 mol) of hydrogen cyanide to the stirring mixture.[1]

  • Allow the reaction to proceed at room temperature for 24 hours in a closed system.[1]

  • The resulting cyanohydrin is then hydrolyzed (e.g., using a strong acid) to yield racemic this compound.

  • The crude product is purified by recrystallization.

G Start 2-Chlorobenzaldehyde + Hydrogen Cyanide Reaction Reaction in Toluene (24h, Room Temp) Start->Reaction Intermediate 2-Chloro-α-hydroxybenzeneacetonitrile (Cyanohydrin Intermediate) Reaction->Intermediate Hydrolysis Acid Hydrolysis Intermediate->Hydrolysis Product Racemic this compound Hydrolysis->Product

Figure 2: Synthetic workflow for racemic this compound.
Crystallization of Form α for Single-Crystal X-ray Diffraction

High-quality single crystals suitable for X-ray diffraction are typically grown using slow crystallization techniques.

  • Solvent Selection: Toluene is a suitable nonpolar solvent for obtaining Form α.[3][4]

  • Preparation of Saturated Solution: Dissolve a small amount of purified racemic this compound in a minimal amount of hot toluene to create a saturated or near-saturated solution.

  • Slow Evaporation: Cover the vessel with a perforated lid (e.g., parafilm with a few pinholes) and leave it undisturbed in a vibration-free location at a constant temperature. Slow evaporation of the solvent over several days to weeks will promote the growth of well-ordered single crystals.

  • Crystal Harvesting: Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) have formed, they should be carefully removed from the mother liquor for analysis.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and cryoprotectant oil.

  • Data Collection: The crystal is cooled in a stream of cold nitrogen gas (e.g., to 100-173 K) to minimize thermal vibrations. X-ray diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å). A series of diffraction images are recorded as the crystal is rotated.

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or other algorithms and then refined using full-matrix least-squares on F². This process adjusts the atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.

G Crystal Single Crystal of Form α Mount Mount on Goniometer & Cryo-cool Crystal->Mount XRay Irradiate with Monochromatic X-rays Mount->XRay Diffraction Collect Diffraction Pattern (Rotate Crystal) XRay->Diffraction Processing Data Processing & Intensity Integration Diffraction->Processing Solution Structure Solution (e.g., Direct Methods) Processing->Solution Refinement Structure Refinement (Least-Squares) Solution->Refinement Final Final Crystal Structure (Atomic Coordinates, etc.) Refinement->Final

Figure 3: General workflow for single-crystal X-ray diffraction analysis.

Conclusion

The solid-state structure of racemic this compound is characterized by its ability to form multiple crystalline phases. The thermodynamically stable form, a racemic compound designated as Form α, crystallizes in the monoclinic space group P2(1)/c. The controlled crystallization from nonpolar solvents is key to obtaining this specific polymorph. This technical guide provides the fundamental crystallographic information and detailed experimental workflows necessary for researchers and professionals working with this important pharmaceutical intermediate. Further research to elucidate the full crystal structures, including precise unit cell dimensions and intermolecular interactions, would be beneficial for a complete understanding of its solid-state chemistry.

References

The Crucial Role of 2-Chloromandelic Acid in the Synthesis of Clopidogrel: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clopidogrel (B1663587), marketed as Plavix®, is a cornerstone antiplatelet medication used to prevent blood clots in patients with a history of heart attack or stroke. The active pharmaceutical ingredient is the (S)-(+)-enantiomer of methyl 2-(2-chlorophenyl)-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate. A key strategic precursor in many industrial syntheses of this vital drug is 2-chloromandelic acid. This technical guide provides an in-depth exploration of the synthetic routes commencing from this compound, offering detailed experimental protocols, quantitative data analysis, and visual representations of the synthetic pathways.

Synthetic Strategy Overview

The synthesis of (S)-(+)-clopidogrel from this compound hinges on a stereospecific approach that leverages the chirality of the starting material. The general strategy involves the following key transformations:

  • Chiral Resolution: Racemic this compound is resolved to isolate the desired (R)-(-)-2-chloromandelic acid, which possesses the correct stereochemistry for the final (S)-(+)-clopidogrel product.

  • Esterification: The carboxylic acid moiety of (R)-2-chloromandelic acid is esterified, typically with methanol (B129727), to yield methyl (R)-2-hydroxy-2-(2-chlorophenyl)acetate.

  • Activation of the Hydroxyl Group: The secondary hydroxyl group is converted into a good leaving group, commonly a sulfonate ester (e.g., tosylate or besylate), to facilitate subsequent nucleophilic substitution.

  • Nucleophilic Substitution: The activated intermediate undergoes an SN2 reaction with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387), leading to the formation of the clopidogrel backbone with inversion of stereochemistry.

  • Salt Formation: The resulting clopidogrel free base is converted to its hydrogen sulfate (B86663) salt, the stable form used in pharmaceutical formulations.

This guide will now delve into the specifics of each of these critical steps.

Experimental Protocols

Protocol 1: Resolution of Racemic this compound

The separation of enantiomers of this compound is a critical step to ensure the stereochemical purity of the final product. A common method involves fractional crystallization using a chiral resolving agent, such as a chiral amine.

Materials:

  • Racemic this compound

  • (R)-(+)-α-Methylbenzylamine (or other suitable chiral amine)

  • Methanol

  • 1 M Hydrochloric Acid

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

Procedure:

  • In a flask, dissolve racemic this compound (1.0 equivalent) in methanol.

  • In a separate flask, dissolve (R)-(+)-α-methylbenzylamine (0.5-1.0 equivalent) in methanol.

  • Slowly add the amine solution to the this compound solution with stirring.

  • Allow the mixture to stand at room temperature for crystallization to occur. The less soluble diastereomeric salt of (R)-2-chloromandelic acid with the (R)-amine will precipitate.

  • Collect the crystals by filtration and wash with a small amount of cold methanol.

  • To liberate the free acid, suspend the diastereomeric salt in water and acidify to pH 1-2 with 1 M HCl.

  • Extract the (R)-2-chloromandelic acid into ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-(-)-2-chloromandelic acid.

Protocol 2: Synthesis of (S)-(+)-Clopidogrel from (R)-2-Chloromandelic Acid

This protocol outlines the multi-step synthesis of clopidogrel hydrogen sulfate starting from the resolved (R)-2-chloromandelic acid.

Step 1: Esterification to Methyl (R)-2-hydroxy-2-(2-chlorophenyl)acetate

Materials:

  • (R)-(-)-2-Chloromandelic acid

  • Methanol

  • Concentrated Sulfuric Acid

  • Dichloromethane (B109758)

  • 10% Sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve (R)-(-)-2-chloromandelic acid (1.0 equivalent) in an excess of methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Heat the mixture to reflux (approximately 65-75°C) for 2.5 to 5 hours, monitoring the reaction by TLC.[1]

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with 10% sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain methyl (R)-2-hydroxy-2-(2-chlorophenyl)acetate as a colorless oil.[1]

Step 2: Sulfonylation to Methyl (R)-2-(2-chlorophenyl)-2-(phenylsulfonyloxy)acetate

Materials:

  • Methyl (R)-2-hydroxy-2-(2-chlorophenyl)acetate

  • Benzenesulfonyl chloride

  • Pyridine (B92270) (or other suitable base)

  • Dichloromethane

Procedure:

  • Dissolve methyl (R)-2-hydroxy-2-(2-chlorophenyl)acetate (1.0 equivalent) in dichloromethane.

  • Cool the solution to 0-5°C in an ice bath.

  • Add pyridine (1.1 equivalents) followed by the dropwise addition of benzenesulfonyl chloride (1.05 equivalents).

  • Stir the reaction mixture at 0-5°C for 1-2 hours and then allow it to warm to room temperature, continuing to stir for an additional 2-4 hours.

  • Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the sulfonate ester.

Step 3: Nucleophilic Substitution to form Clopidogrel Base

Materials:

  • Methyl (R)-2-(2-chlorophenyl)-2-(phenylsulfonyloxy)acetate

  • 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride

  • Potassium carbonate (or other suitable base)

  • Ethyl acetate

Procedure:

  • In a reaction vessel, suspend 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride (1.0 equivalent) and potassium carbonate (2.0 equivalents) in ethyl acetate.[1]

  • Stir the suspension for 30-60 minutes.[1]

  • Add a solution of methyl (R)-2-(2-chlorophenyl)-2-(phenylsulfonyloxy)acetate (1.0 equivalent) in ethyl acetate to the reaction mixture.

  • Heat the reaction to 50-60°C and stir for 5-10 hours.[1]

  • After the reaction is complete, cool the mixture and filter off the inorganic salts.

  • Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude clopidogrel free base as an oil.

Step 4: Formation of (S)-(+)-Clopidogrel Hydrogen Sulfate

Materials:

  • Crude Clopidogrel free base

  • Ethyl acetate

  • Concentrated Sulfuric Acid

Procedure:

  • Dissolve the crude clopidogrel free base in ethyl acetate.

  • Cool the solution to 0-5°C.

  • Slowly add a stoichiometric amount of concentrated sulfuric acid with vigorous stirring.

  • A white precipitate of clopidogrel hydrogen sulfate will form.

  • Stir the suspension at 0-5°C for 1-2 hours to ensure complete precipitation.

  • Collect the solid by filtration, wash with cold ethyl acetate, and dry under vacuum to obtain (S)-(+)-clopidogrel hydrogen sulfate.

Quantitative Data

The following tables summarize the reported yields for the key steps in the synthesis of clopidogrel starting from this compound.

Table 1: Esterification of (R)-2-Chloromandelic Acid

ReactantReagentsSolventReaction Time (h)Temperature (°C)Yield (%)Reference
(R)-2-Chloromandelic acidMethanol, H₂SO₄Methanol2.56597[1]
(R)-2-Chloromandelic acidMethanol, H₂SO₄Methanol57590.3[1]

Table 2: Synthesis and Reaction of the Sulfonate Intermediate

Starting MaterialSulfonylating AgentBaseReaction withYield (%)Reference
Methyl (R)-2-hydroxy-2-(2-chlorophenyl)acetateBenzenesulfonyl chloridePyridine4,5,6,7-Tetrahydrothieno[3,2-c]pyridine~90 (for the final salt)[1]

Table 3: Overall Yield of (S)-(+)-Clopidogrel Hydrogen Sulfate

Starting MaterialKey StepsOverall Yield (%)Reference
(R)-2-Chloromandelic acidEsterification, Sulfonylation, SN2, Salt Formation~78[1]

Visualizing the Synthesis

To better understand the flow of the chemical transformations, the following diagrams, generated using the DOT language, illustrate the key pathways.

Clopidogrel_Synthesis cluster_0 Synthesis of (S)-(+)-Clopidogrel R-2-Chloromandelic_Acid R-(-)-2-Chloromandelic Acid Methyl_R-2-chloromandelate Methyl (R)-2-hydroxy-2-(2-chlorophenyl)acetate R-2-Chloromandelic_Acid->Methyl_R-2-chloromandelate 1. Esterification (MeOH, H+) Sulfonate_Ester Methyl (R)-2-(2-chlorophenyl)-2- (sulfonyloxy)acetate Methyl_R-2-chloromandelate->Sulfonate_Ester 2. Sulfonylation (R-SO2Cl, Base) Clopidogrel_Base (S)-(+)-Clopidogrel Base Sulfonate_Ester->Clopidogrel_Base 3. SN2 Reaction with Tetrahydrothienopyridine Clopidogrel_H2SO4 (S)-(+)-Clopidogrel Hydrogen Sulfate Clopidogrel_Base->Clopidogrel_H2SO4 4. Salt Formation (H2SO4)

Caption: Synthetic pathway for (S)-(+)-Clopidogrel from (R)-2-Chloromandelic Acid.

Chiral_Resolution cluster_1 Chiral Resolution of this compound Racemic_Acid Racemic this compound Diastereomeric_Salts Diastereomeric Salts with Chiral Amine Racemic_Acid->Diastereomeric_Salts Reaction with Chiral Amine R_Acid (R)-(-)-2-Chloromandelic Acid Diastereomeric_Salts->R_Acid Fractional Crystallization & Acidification S_Acid (S)-(+)-2-Chloromandelic Acid Diastereomeric_Salts->S_Acid From Mother Liquor & Acidification

Caption: Chiral resolution of racemic this compound.

Conclusion

The synthesis of clopidogrel via this compound represents a robust and industrially viable pathway. The success of this route is contingent on an efficient chiral resolution of the starting material and high-yielding subsequent transformations. The detailed protocols and compiled quantitative data in this guide are intended to provide researchers and drug development professionals with a solid foundation for the synthesis and optimization of this critical antiplatelet agent. The visual workflows further clarify the logical progression of the synthesis, aiding in both conceptual understanding and practical implementation.

References

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 2-Chloromandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the thermal stability and decomposition profile of 2-Chloromandelic acid, a key intermediate in the pharmaceutical industry. Understanding the thermal properties of this compound is crucial for ensuring its stability during manufacturing, storage, and formulation processes. This document synthesizes available data and presents detailed, hypothetical experimental protocols and decomposition pathways based on established chemical principles.

Physicochemical Properties

This compound (2-ClMA) is a chiral carboxylic acid existing as a racemic compound or as individual enantiomers. Its thermal behavior, particularly its melting point, is dependent on its stereochemical composition.

Table 1: Physicochemical and Thermal Properties of this compound

PropertyValueReferences
Molecular FormulaC₈H₇ClO₃
Molecular Weight186.59 g/mol
Melting Point (Racemate)90-93 °C[1]
Melting Point ((S)-(+)-enantiomer)118-121 °C
Melting Point ((R)-(-)-enantiomer)119-121 °C[2]
AppearanceWhite to off-white crystalline powder[2]

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the thermal stability of this compound.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the melting point and enthalpy of fusion, providing insights into the purity and polymorphic form of the substance. Published studies have utilized DSC to construct binary melting point phase diagrams for this compound enantiomers and the racemate.[3][4]

Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data for Racemic this compound

ParameterValue
Onset of Melting~ 88 °C
Peak Melting Temperature (T_m)~ 91 °C
Enthalpy of Fusion (ΔH_f)~ 25 kJ/mol
Heating Rate10 °C/min
AtmosphereNitrogen

Note: The data in this table is hypothetical and serves as an illustrative example based on typical values for organic compounds and available melting point ranges.

Thermogravimetric Analysis (TGA)

Table 3: Hypothetical Thermogravimetric Analysis (TGA) Data for this compound

Decomposition StepTemperature Range (°C)Mass Loss (%)Corresponding Loss
Step 1150 - 250~ 24.1Decarboxylation (-CO₂)
Step 2250 - 350~ 9.6Dehydration (-H₂O)
Step 3> 350~ 19.5Dehydrochlorination (-HCl) and further fragmentation

Note: The data in this table is based on a hypothesized decomposition pathway and theoretical calculations. Actual experimental values may vary.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is likely to proceed through a multi-step process involving decarboxylation, dehydration, and dehydrochlorination, followed by further fragmentation of the resulting intermediates. A plausible, albeit hypothetical, pathway is outlined below.

Decomposition_Pathway 2-Chloromandelic_Acid This compound Intermediate_1 2-Chloro-α-hydroxytoluene 2-Chloromandelic_Acid->Intermediate_1 - CO₂ (Decarboxylation) Intermediate_2 2-Chlorobenzaldehyde Intermediate_1->Intermediate_2 - H₂O (Dehydration) Decomposition_Products Decomposition Products (CO, H₂O, HCl, etc.) Intermediate_2->Decomposition_Products - HCl, Fragmentation

Caption: Hypothesized thermal decomposition pathway of this compound.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data on the thermal stability of this compound.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of this compound.

Methodology:

  • A sample of 2-5 mg of this compound is accurately weighed into an aluminum pan.

  • The pan is hermetically sealed. An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The temperature is equilibrated at 25 °C.

  • The sample is heated at a constant rate of 10 °C/min from 25 °C to 150 °C under a nitrogen purge of 50 mL/min.

  • The heat flow as a function of temperature is recorded. The melting point is determined as the peak temperature of the melting endotherm, and the enthalpy of fusion is calculated from the area under the peak.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of this compound.

Methodology:

  • A sample of 5-10 mg of this compound is placed in a ceramic TGA pan.

  • The sample is heated from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • The analysis is performed under a nitrogen atmosphere with a flow rate of 100 mL/min to prevent oxidative decomposition.

  • The mass of the sample is continuously monitored as a function of temperature.

  • The onset of decomposition is determined from the temperature at which significant mass loss begins. The percentage of mass loss at different temperature ranges is calculated from the TGA curve.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile decomposition products of this compound.

Methodology:

  • A small amount of this compound (approximately 100 µg) is placed in a pyrolysis sample cup.

  • The sample is introduced into the pyrolysis unit, which is directly coupled to the GC-MS system.[5]

  • The sample is rapidly heated to a series of temperatures (e.g., 250 °C, 350 °C, and 500 °C) in an inert (helium) atmosphere to induce thermal decomposition.[5]

  • The volatile pyrolysis products are transferred directly into the GC column for separation.

  • The separated components are then analyzed by the mass spectrometer to identify their chemical structures based on their mass spectra.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive thermal analysis of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample_Weighing Weighing of This compound DSC_Analysis DSC Analysis (Melting Behavior) Sample_Weighing->DSC_Analysis TGA_Analysis TGA Analysis (Decomposition Profile) Sample_Weighing->TGA_Analysis PyGCMS_Analysis Py-GC-MS Analysis (Decomposition Products) Sample_Weighing->PyGCMS_Analysis Data_Processing Data Processing and Curve Analysis DSC_Analysis->Data_Processing TGA_Analysis->Data_Processing PyGCMS_Analysis->Data_Processing Pathway_Elucidation Decomposition Pathway Elucidation Data_Processing->Pathway_Elucidation Report_Generation Final Report Generation Pathway_Elucidation->Report_Generation

Caption: General experimental workflow for thermal stability analysis.

Conclusion

This technical guide has provided a comprehensive overview of the thermal stability and decomposition of this compound. While specific experimental data on its complete thermal degradation is limited, the provided hypothetical data and decomposition pathway, based on sound chemical principles, offer valuable insights for researchers and professionals in the pharmaceutical industry. The detailed experimental protocols serve as a robust starting point for conducting in-house thermal analysis to ensure the quality, stability, and safety of this compound and its formulations. Further experimental studies are encouraged to validate and expand upon the information presented herein.

References

An In-depth Technical Guide to the Acidity and pKa of 2-Chloromandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and pKa value of 2-chloromandelic acid, a key intermediate in the synthesis of pharmaceuticals such as clopidogrel. Due to the limited availability of a publicly documented pKa value for this specific compound, this guide focuses on the experimental methodologies for its precise determination. The protocols detailed herein are based on established analytical techniques for organic acids.

Quantitative Data on the Acidity of this compound

For accurate quantitative analysis, experimental determination is essential. The following table provides a template for presenting the experimentally determined acidity data for this compound.

ParameterValueMethod of DeterminationTemperature (°C)Ionic Strength (M)Solvent
pKa TBDPotentiometric Titration250.1Aqueous Solution
Ka TBDCalculated from pKa250.1Aqueous Solution

TBD: To be determined experimentally.

Experimental Protocols for pKa Determination

The following sections detail the methodologies for the experimental determination of the pKa of this compound. Potentiometric titration is presented as the primary method due to its accuracy and widespread use.[1][2][3][4] UV-Vis spectrophotometry is offered as an alternative or complementary technique.[3]

Primary Method: Potentiometric Titration

Potentiometric titration is a highly precise technique for determining the pKa of a substance by monitoring the pH of a solution as a titrant of known concentration is added.[1][2][3]

2.1.1. Materials and Equipment

  • This compound (high purity)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M), carbonate-free

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Potassium chloride (KCl) for ionic strength adjustment

  • High-purity water (e.g., deionized, distilled)

  • Calibrated pH meter with a combination glass electrode

  • Automatic titrator or a burette

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

  • Inert gas (e.g., nitrogen or argon) supply

2.1.2. Experimental Procedure

  • Solution Preparation:

    • Prepare a stock solution of this compound of known concentration (e.g., 0.01 M) in high-purity water. A co-solvent like methanol (B129727) may be used if solubility is low, but the final pKa will be for that specific solvent mixture.[3]

    • Prepare a solution of known ionic strength (e.g., 0.1 M) by adding a calculated amount of KCl to the this compound solution.

  • Titration Setup:

    • Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

    • Place a known volume (e.g., 50 mL) of the this compound solution into a titration vessel.

    • If necessary, purge the solution with an inert gas for 10-15 minutes to remove dissolved carbon dioxide and maintain an inert atmosphere during the titration to prevent the formation of carbonic acid.[2][3]

    • Immerse the calibrated pH electrode and the tip of the burette containing the standardized NaOH solution into the analyte solution.

    • Begin stirring the solution gently.

  • Titration Process:

    • Record the initial pH of the solution.

    • Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue the titration past the equivalence point, where a sharp change in pH is observed.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point (Ve), which is the point of maximum slope on the titration curve. This can be found from the peak of the first derivative of the titration curve (ΔpH/ΔV vs. V).

    • The half-equivalence point (Ve/2) is the volume of titrant at which half of the acid has been neutralized.

    • The pH at the half-equivalence point is equal to the pKa of the acid.

Alternative Method: UV-Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore and exhibit a change in their UV-Vis absorbance spectrum upon ionization.[3]

2.2.1. Materials and Equipment

  • This compound

  • A series of buffer solutions with known pH values spanning the expected pKa range.

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Calibrated pH meter

  • Volumetric flasks and pipettes

2.2.2. Experimental Procedure

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water-methanol mixture).

    • Prepare a series of solutions by diluting the stock solution with the prepared buffer solutions to a constant final concentration of the acid.

  • Spectrophotometric Measurement:

    • Record the UV-Vis spectrum of each buffered solution over a relevant wavelength range.

    • Identify the wavelengths at which the largest absorbance changes occur as a function of pH.

  • Data Analysis:

    • Plot the absorbance at a selected wavelength against the pH of the buffer solutions.

    • The resulting sigmoidal curve can be analyzed to determine the pKa. The pKa is the pH at the inflection point of the curve.

    • Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH - log[(A - AHA) / (AA- - A)] where:

      • A is the absorbance of the solution at a given pH.

      • AHA is the absorbance of the fully protonated species (at low pH).

      • AA- is the absorbance of the fully deprotonated species (at high pH).

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of the pKa of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis prep_acid Prepare 2-Chloromandelic Acid Solution setup Setup Titration Apparatus prep_acid->setup prep_titrant Standardize NaOH Titrant prep_titrant->setup prep_buffers Calibrate pH Meter with Buffers prep_buffers->setup titrate Titrate with NaOH setup->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve record->plot derivative Calculate First Derivative plot->derivative find_ve Determine Equivalence Point (Ve) derivative->find_ve find_pka Determine pKa at Ve/2 find_ve->find_pka

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

References

Methodological & Application

Chiral Resolution of 2-Chloromandelic Acid by Diastereomeric Salt Crystallization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral resolution of racemic 2-Chloromandelic acid (2-ClMA) via diastereomeric salt crystallization. This critical process allows for the separation of the individual enantiomers, (R)- and (S)-2-Chloromandelic acid, which are valuable chiral building blocks in the pharmaceutical industry, notably in the synthesis of antiplatelet agents like Clopidogrel.

Introduction

Chiral resolution by diastereomeric salt crystallization remains a widely used, efficient, and scalable method for separating enantiomers. The process relies on the reaction of a racemic mixture with a single enantiomer of a resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit different physicochemical properties, most importantly, differential solubility in a given solvent system. This solubility difference allows for the selective crystallization of the less soluble diastereomeric salt, which can then be isolated. Subsequently, the desired enantiomer of the target compound is liberated from the purified salt.

The successful resolution of this compound is highly dependent on the judicious selection of the resolving agent, the crystallization solvent, and the optimization of process parameters such as temperature and stoichiometry.

General Workflow for Chiral Resolution

The overall process can be broken down into three key stages: diastereomeric salt formation, selective crystallization and isolation, and liberation of the pure enantiomer.

G cluster_0 Stage 1: Salt Formation cluster_1 Stage 2: Crystallization & Isolation cluster_2 Stage 3: Enantiomer Liberation racemic_acid Racemic (R/S)-2-Chloromandelic Acid dissolution Dissolution in a Suitable Solvent racemic_acid->dissolution resolving_agent Chiral Resolving Agent (e.g., (R)-Amine) resolving_agent->dissolution salt_formation Formation of Diastereomeric Salts ((R)-Acid-(R)-Amine and (S)-Acid-(R)-Amine) dissolution->salt_formation cooling Controlled Cooling / Crystallization salt_formation->cooling filtration Filtration cooling->filtration less_soluble_salt Isolated Less Soluble Diastereomeric Salt filtration->less_soluble_salt mother_liquor Mother Liquor with More Soluble Diastereomeric Salt filtration->mother_liquor acidification Acidification (e.g., with HCl) less_soluble_salt->acidification extraction Solvent Extraction acidification->extraction pure_enantiomer Pure Enantiomer of This compound extraction->pure_enantiomer recovered_agent Recovered Resolving Agent extraction->recovered_agent

Figure 1: General workflow for the chiral resolution of this compound via diastereomeric salt crystallization.

Data Presentation: Comparison of Resolving Agents and Conditions

The selection of an appropriate resolving agent is paramount for a successful resolution. The following table summarizes quantitative data for the resolution of chloromandelic acids with various resolving agents. Note that data for the closely related 4-chloromandelic acid is included to provide a broader comparative context.

Resolving AgentTarget AcidMolar Ratio (Acid:Agent)SolventYield (%)Enantiomeric Excess (e.e.) / Diastereomeric Excess (d.e.)Reference
Chiral Amino Alcohol(R/S)-2-Chloromandelic Acid1:0.5-0.95Alcohols, Acetone, or Ethyl Acetate>75>99% e.e.[1]
(R)-(+)-N-Benzyl-1-phenylethylamine(R/S)-4-Chloromandelic Acid1:1Absolute Ethanol81.8 (salt)94.8% d.e.
Levetiracetam (Co-crystal former)(R/S)-2-Chloromandelic Acid1:1.2Acetonitrile-Selectively co-crystallizes with the (S)-enantiomer[2]

Experimental Protocols

The following protocols provide detailed methodologies for the chiral resolution of this compound.

Protocol 1: Resolution with a Chiral Amino Alcohol

This protocol is based on the methodology described in patent CN102603518A[1].

Materials:

  • Racemic this compound ((R/S)-1)

  • Chiral Amino Alcohol (e.g., (S)-2-amino-1,1-diphenyl-1-propanol, (S)-2)

  • Nucleation restraining agent (optional, e.g., a structurally similar chiral amino alcohol, (S)-3)

  • Solvent (e.g., Ethanol, Acetone, or Ethyl Acetate)

  • Hydrochloric Acid (HCl) or other mineral acid

  • Organic extraction solvent (e.g., Dichloromethane, Chloroform, or Ethyl Acetate)

Procedure:

  • Diastereomeric Salt Formation and Crystallization:

    • In a reaction vessel, combine racemic this compound (1 molar equivalent), the chiral amino alcohol resolving agent (0.5-0.95 molar equivalents), and optionally, a nucleation restraining agent (0.05-0.5 molar equivalents).

    • Add the chosen solvent (e.g., ethanol). The amount of solvent should be sufficient to achieve complete dissolution at an elevated temperature.

    • Heat the mixture to a temperature between 30°C and 100°C and stir for 1 to 8 hours to ensure complete salt formation.

    • Allow the solution to cool slowly to room temperature and stand. The less soluble diastereomeric salt (e.g., (R)-1-(S)-2) will precipitate as a white solid.

    • Cool the mixture further in an ice bath to maximize the yield of the crystalline salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

    • Dry the diastereomeric salt under vacuum.

  • Liberation of the Enantiopure this compound:

    • Suspend the dried diastereomeric salt in water.

    • While stirring, add a mineral acid (e.g., 1M HCl) dropwise until the pH of the solution is between 2 and 3. This will break the salt and precipitate the free acid.

    • Extract the aqueous suspension with an organic solvent (e.g., dichloromethane) three times.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.

Protocol 2: Resolution with (R)-(+)-N-Benzyl-1-phenylethylamine (Adapted from 4-ClMA resolution)

This protocol is adapted from the successful resolution of the isomeric 4-Chloromandelic acid.

Materials:

  • Racemic this compound

  • (R)-(+)-N-Benzyl-1-phenylethylamine ((R)-(+)-BPA)

  • Absolute Ethanol

  • Hydrochloric Acid (1M)

  • Ethyl Acetate

Procedure:

  • Diastereomeric Salt Formation and Crystallization:

    • In a flask, dissolve racemic this compound (1 molar equivalent) and (R)-(+)-N-Benzyl-1-phenylethylamine (1 molar equivalent) in absolute ethanol. A suggested starting solvent amount is approximately 1.6 mL per mmol of the acid.

    • Heat the mixture gently with stirring until all solids dissolve.

    • Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt will begin to crystallize.

    • To improve the yield, cool the mixture to a lower temperature (e.g., 15°C) and stir for a period to ensure complete crystallization.

  • Isolation of the Diastereomeric Salt:

    • Filter the precipitated salt and wash it with a small volume of cold absolute ethanol.

    • Dry the crystals under vacuum.

    • The diastereomeric excess (d.e.) of the salt can be determined at this stage using techniques like chiral HPLC or by measuring the specific rotation. For higher purity, a recrystallization step from the same solvent can be performed.

  • Liberation of the Enantiopure Acid:

    • Follow the procedure outlined in Protocol 1, step 3, using the isolated diastereomeric salt to obtain the enantiopure this compound.

Logical Relationships in Chiral Resolution

The success of a diastereomeric salt crystallization hinges on a series of interdependent factors. The following diagram illustrates the logical pathway for optimizing the resolution process.

G start Start: Racemic This compound resolving_agent Select Resolving Agent (e.g., Chiral Amine) start->resolving_agent solvent Screen Solvents (Polarity, Solubility) resolving_agent->solvent stoichiometry Optimize Molar Ratio (Acid:Agent) solvent->stoichiometry temperature Determine Crystallization Temperature Profile stoichiometry->temperature crystallization Perform Crystallization temperature->crystallization analysis Analyze Yield and Diastereomeric/Enantiomeric Excess crystallization->analysis success Successful Resolution (High Yield and e.e.) analysis->success Meets Criteria failure Low Yield or e.e. analysis->failure Does Not Meet Criteria failure->resolving_agent Re-optimize recrystallize Recrystallize Salt failure->recrystallize Attempt to Improve Purity recrystallize->analysis

Figure 2: Decision pathway for optimizing the chiral resolution of this compound.

Conclusion

The chiral resolution of this compound by diastereomeric salt crystallization is a robust and scalable method for obtaining enantiomerically pure forms of this important synthetic intermediate. The choice of resolving agent and the careful optimization of crystallization conditions are the most critical factors for achieving high yields and enantiomeric purity. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field to develop efficient and effective resolution processes.

References

Application Notes & Protocols: Stereoselective Synthesis of (S)-Clopidogrel from (R)-2-Chloromandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (S)-(+)-Clopidogrel, marketed under the trade name Plavix, is a potent oral antiplatelet agent used extensively in the treatment and prevention of atherothrombotic events in patients with coronary artery, peripheral vascular, and cerebrovascular diseases.[1] Its therapeutic efficacy lies in the irreversible blockade of the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor, a key component in platelet activation and aggregation. The pharmacological activity of clopidogrel (B1663587) is exclusive to its (S)-enantiomer, as the (R)-enantiomer exhibits no antithrombotic activity.[1][2] This stereospecificity necessitates highly selective synthetic routes to produce enantiomerically pure (S)-clopidogrel. This document details a key synthetic pathway starting from the chiral precursor (R)-2-Chloromandelic acid.

Mechanism of Action: P2Y12 Receptor Inhibition

(S)-clopidogrel is a prodrug that is metabolized in the liver to its active thiol metabolite. This active metabolite then selectively and irreversibly binds to the P2Y12 receptor on the surface of platelets. This binding prevents ADP from interacting with the receptor, which in turn blocks the activation of the glycoprotein (B1211001) IIb/IIIa complex. The ultimate effect is the inhibition of fibrin (B1330869) cross-linking and platelet aggregation, reducing the risk of thrombosis.

cluster_0 Platelet Aggregation Pathway cluster_1 Mechanism of (S)-Clopidogrel ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds GPIIb_IIIa_inactive Inactive GPIIb/IIIa Complex P2Y12->GPIIb_IIIa_inactive Activates GPIIb_IIIa_active Active GPIIb/IIIa Complex GPIIb_IIIa_inactive->GPIIb_IIIa_active Aggregation Platelet Aggregation GPIIb_IIIa_active->Aggregation Causes Fibrinogen Fibrinogen Fibrinogen->GPIIb_IIIa_active Binds Clopidogrel (S)-Clopidogrel (Active Metabolite) Clopidogrel->P2Y12 Irreversibly Binds & Inhibits Block

Caption: Mechanism of (S)-clopidogrel action on the P2Y12 receptor.

Synthetic Pathway Overview

The synthesis of (S)-clopidogrel from (R)-2-chloromandelic acid involves a three-step process. First, the carboxylic acid is esterified with methanol (B129727). The resulting hydroxyl group of the methyl ester is then converted into a good leaving group, typically a sulfonate ester. Finally, a nucleophilic substitution reaction with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) yields the clopidogrel free base, which is then converted to its bisulfate salt.[3]

A (R)-2-Chloromandelic Acid B (R)-Methyl-2-hydroxy-2- (2-chlorophenyl)acetate A->B Esterification (Methanol, Acid Catalyst) C Methyl (R)-2-(benzenesulfonyloxy)-2- (2-chlorophenyl)acetate B->C Sulfonylation (Sulfonyl Chloride, Base) D (S)-Clopidogrel (Free Base) C->D Nucleophilic Substitution (Tetrahydrothienopyridine, Base) E (S)-Clopidogrel Bisulfate D->E Salt Formation (Sulfuric Acid)

Caption: Overall synthesis route from (R)-2-Chloromandelic acid.

Experimental Protocols

Protocol 1: Synthesis via Sulfonate Intermediate

This protocol is adapted from a patented method for the preparation of (S)-clopidogrel.[3] It relies on the stereospecific conversion of the chiral center.

Step 1: Esterification of (R)-2-Chloromandelic Acid

This step converts the starting carboxylic acid into its corresponding methyl ester via Fischer esterification.[4][5]

  • Methodology:

    • Dissolve (R)-2-chloromandelic acid in an excess of methanol.

    • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC or HPLC).

    • Cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

    • Remove methanol under reduced pressure.

    • Extract the product, (R)-Methyl-2-hydroxy-2-(2-chlorophenyl)acetate, with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate to yield the crude ester.

Step 2: Sulfonylation of (R)-Methyl-2-hydroxy-2-(2-chlorophenyl)acetate

The hydroxyl group of the ester is converted to a sulfonate ester, an excellent leaving group for the subsequent substitution.

  • Methodology:

    • Dissolve the methyl ester from Step 1 in an aprotic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and cool in an ice bath.

    • Add a base (e.g., triethylamine (B128534) or pyridine) to act as an acid scavenger.

    • Slowly add a sulfonyl chloride (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride) to the cooled solution.

    • Allow the reaction to stir at a low temperature and then warm to room temperature until completion.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), water, and brine.

    • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to obtain the sulfonylated intermediate.

Step 3: Nucleophilic Substitution and Salt Formation

The final step involves the SN2 reaction between the sulfonate intermediate and 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, followed by conversion to the bisulfate salt.

  • Methodology:

    • Dissolve 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride in an organic solvent such as ethyl acetate (B1210297) and treat with a base (e.g., potassium carbonate) to generate the free base.[3]

    • Add the sulfonate intermediate from Step 2 to the reaction mixture.

    • Heat the mixture at reflux (around 60-80°C) for 5-10 hours.[3]

    • After cooling, filter off any inorganic salts and wash the filtrate with water.

    • Concentrate the organic layer to obtain the crude (S)-clopidogrel free base.

    • Dissolve the crude free base in a suitable solvent (e.g., acetone (B3395972) or 2-butanol).

    • Slowly add a stoichiometric amount of concentrated sulfuric acid while cooling the mixture.

    • Stir to allow for crystallization of (S)-clopidogrel bisulfate.

    • Collect the solid product by filtration, wash with cold acetone, and dry under vacuum.

Experimental Workflow Diagram

cluster_step1 Step 1: Esterification cluster_step2 Step 2: Sulfonylation cluster_step3 Step 3: Substitution & Salt Formation s1_start Mix (R)-2-Chloromandelic Acid, Methanol, H₂SO₄ s1_reflux Reflux s1_start->s1_reflux s1_workup Neutralize, Extract, Concentrate s1_reflux->s1_workup s1_product Product: Methyl Ester s1_workup->s1_product s2_start Dissolve Ester in DCM, Add Base s1_product->s2_start s2_react Add Sulfonyl Chloride at 0°C s2_start->s2_react s2_workup Aqueous Workup, Dry, Concentrate s2_react->s2_workup s2_product Product: Sulfonate Intermediate s2_workup->s2_product s3_start Mix Sulfonate & Thienopyridine (free base) in Ethyl Acetate s2_product->s3_start s3_reflux Reflux s3_start->s3_reflux s3_workup Filter, Wash, Concentrate s3_reflux->s3_workup s3_product Crude (S)-Clopidogrel s3_workup->s3_product s3_salt Dissolve in Acetone, Add H₂SO₄ s3_product->s3_salt s3_final Crystallize, Filter, Dry s3_salt->s3_final s3_final_product Final Product: (S)-Clopidogrel Bisulfate s3_final->s3_final_product

Caption: Workflow for the synthesis of (S)-clopidogrel bisulfate.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of (S)-clopidogrel via the sulfonate intermediate route. Note that yields can vary based on reaction scale and purification efficiency.

StepKey ReactantsKey Reagents/SolventsTemp. (°C)Time (h)Typical Yield
1. Esterification (R)-2-Chloromandelic acidMethanol, H₂SO₄ (cat.)Reflux4-8>90%
2. Sulfonylation (R)-Methyl-2-hydroxy-2-(2-chlorophenyl)acetateBenzenesulfonyl chloride, Triethylamine, Dichloromethane0 to RT2-4~85-95%
3. Substitution Sulfonate Intermediate, 4,5,6,7-Tetrahydrothieno[3,2-c]pyridinePotassium carbonate, Ethyl acetateReflux (60-80)5-10~70-80%
4. Salt Formation (S)-Clopidogrel Free BaseSulfuric Acid, Acetone0-51-2>95%
Overall (R)-2-Chloromandelic acid---~55-70%

Yields are estimations based on literature and may vary.

Analytical Characterization

Final product and intermediate characterization is crucial to ensure purity and correct stereochemistry.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the chemical purity of the final (S)-clopidogrel bisulfate product.

  • Enantiomeric Excess (ee): Chiral HPLC is used to determine the enantiomeric excess, ensuring the final product is predominantly the desired (S)-enantiomer. An ee of >99% is typically required for pharmaceutical applications.[6]

  • Structural Confirmation: Techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS) are used to confirm the chemical structure of the intermediates and the final product.[7][8]

  • Optical Rotation: Measurement of the specific optical rotation using a polarimeter confirms the presence of the correct enantiomer, which should be dextrorotatory [(+)].[7]

Quality Control Workflow

Input Crude (S)-Clopidogrel Bisulfate Purify Recrystallization Input->Purify Product Purified Product Purify->Product HPLC Purity Check (HPLC) Product->HPLC Chiral_HPLC Enantiomeric Excess (Chiral HPLC) Product->Chiral_HPLC NMR_MS Structural Analysis (NMR, MS) Product->NMR_MS Rotation Optical Rotation Product->Rotation Release Final Product Release HPLC->Release >99% Fail Repurify / Reject HPLC->Fail <99% Chiral_HPLC->Release >99% ee Chiral_HPLC->Fail <99% ee NMR_MS->Release Structure OK Rotation->Release Rotation OK

Caption: Quality control and analysis workflow for (S)-clopidogrel.

References

Application Notes and Protocols for the Resolution of 2-Chloromandelic Acid Using (R)-(+)-N-benzyl-1-phenylethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Optically pure 2-chloromandelic acid (2-ClMA) is a crucial chiral building block in the pharmaceutical industry, notably in the synthesis of the antiplatelet agent (S)-clopidogrel.[1] The resolution of racemic 2-ClMA is a critical step to obtain the desired enantiomer. One effective method for this resolution is through the formation of diastereomeric salts using a chiral resolving agent. (R)-(+)-N-benzyl-1-phenylethylamine (BPA) has been demonstrated to be an excellent resolving agent for this purpose.[2] This preference is attributed to the formation of a less soluble diastereomeric salt that can be selectively crystallized.[2][3] The chiral discrimination mechanism involves a combination of hydrogen bonding, CH/π interactions, and a "lock-and-key" supramolecular packing mode, which stabilizes the less soluble salt.[2]

This document provides detailed application notes and protocols for the resolution of racemic this compound using (R)-(+)-N-benzyl-1-phenylethylamine.

Data Presentation

While specific quantitative data for the resolution of this compound with (R)-(+)-N-benzyl-1-phenylethylamine is not extensively detailed in the provided search results, the following table outlines the expected parameters and provides illustrative data based on the resolution of the closely related 4-chloromandelic acid with the same resolving agent.[4]

ParameterLess Soluble Salt ((R)-2-ClMA·(R)-BPA)More Soluble Salt ((S)-2-ClMA·(R)-BPA)Reference
Melting Point (°C) Higher (e.g., ~166.3 for 4-ClMA salt)Lower (e.g., ~132.0 for 4-ClMA salt)[4]
Solubility LowerHigher[2][4]
Diastereomeric Excess (d.e.) High (e.g., >95%)Varies (in mother liquor)[4]
Yield Dependent on conditions-[4]

Experimental Protocols

The following protocols are based on established methodologies for the resolution of chloromandelic acids via diastereomeric salt formation with (R)-(+)-N-benzyl-1-phenylethylamine.[4][5]

Protocol 1: Diastereomeric Salt Crystallization

This protocol details the formation and isolation of the less soluble diastereomeric salt of (R)-2-chloromandelic acid and (R)-(+)-N-benzyl-1-phenylethylamine.

Materials:

  • Racemic this compound

  • (R)-(+)-N-benzyl-1-phenylethylamine

  • Absolute Ethanol (B145695) (or other suitable solvent)

  • Standard laboratory glassware (flask, condenser, etc.)

  • Stirring and heating apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • Polarimeter

Procedure:

  • Dissolution: In a suitable flask, dissolve racemic this compound in a minimal amount of absolute ethanol with gentle heating and stirring. For guidance, a ratio of approximately 1.6 mL of ethanol per 1 mmol of acid was found to be optimal for 4-chloromandelic acid.[4]

  • Addition of Resolving Agent: To the solution, add an equimolar amount (1:1 molar ratio) of (R)-(+)-N-benzyl-1-phenylethylamine.[4]

  • Crystallization: Allow the mixture to cool slowly to a predetermined filtration temperature (e.g., 15°C for 4-chloromandelic acid) with continuous stirring.[4] The less soluble diastereomeric salt, (R)-2-chloromandelic acid · (R)-(+)-N-benzyl-1-phenylethylamine, will precipitate.

  • Isolation: Isolate the precipitated salt by vacuum filtration and wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Analysis: Determine the yield, melting point, and diastereomeric excess of the obtained salt. The d.e. can be determined by measuring the specific rotation.

Protocol 2: Liberation of the Enantiomer and Recovery of the Resolving Agent

This protocol describes the process of obtaining the enantiomerically pure this compound from the isolated diastereomeric salt and recovering the resolving agent.

Materials:

  • Diastereomeric salt from Protocol 1

  • Aqueous acid solution (e.g., 2M HCl)

  • Aqueous base solution (e.g., 2M NaOH)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Liberation of the Acid: Suspend the diastereomeric salt in water and add an aqueous acid solution (e.g., 2M HCl) until the pH is acidic (pH ~1-2). This will protonate the carboxylate and liberate the free (R)-2-chloromandelic acid, while the amine will form a water-soluble salt.

  • Extraction of the Acid: Extract the aqueous solution multiple times with an organic solvent (e.g., diethyl ether).

  • Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield (R)-2-chloromandelic acid.

  • Recovery of the Resolving Agent: To the acidic aqueous phase from step 1, add an aqueous base solution (e.g., 2M NaOH) until the pH is basic (pH ~10-12). This will deprotonate the amine salt, liberating the free (R)-(+)-N-benzyl-1-phenylethylamine.

  • Extraction of the Resolving Agent: Extract the basic aqueous solution with an organic solvent.

  • Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to recover the (R)-(+)-N-benzyl-1-phenylethylamine.

  • Analysis of the Enantiomer: Determine the yield, melting point, and enantiomeric excess (e.e.) of the obtained (R)-2-chloromandelic acid using polarimetry or chiral HPLC.

Visualizations

G cluster_workflow Experimental Workflow for Chiral Resolution racemate Racemic this compound dissolution Dissolution in Solvent (e.g., Ethanol) racemate->dissolution resolving_agent (R)-(+)-N-benzyl-1-phenylethylamine resolving_agent->dissolution crystallization Diastereomeric Salt Crystallization dissolution->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt ((R)-2-ClMA · (R)-BPA) filtration->less_soluble Solid mother_liquor Mother Liquor with More Soluble Salt ((S)-2-ClMA · (R)-BPA) filtration->mother_liquor Liquid acidification Acidification (e.g., HCl) less_soluble->acidification basification Basification (e.g., NaOH) mother_liquor->basification extraction1 Extraction acidification->extraction1 extraction2 Extraction basification->extraction2 r_acid Pure (R)-2-Chloromandelic Acid extraction1->r_acid recovered_agent Recovered (R)-(+)-N-benzyl-1-phenylethylamine extraction2->recovered_agent

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.

G cluster_logic Logical Relationship in Chiral Resolution racemate Racemic Mixture (R)-2-ClMA (S)-2-ClMA diastereomers Diastereomeric Salts (R)-2-ClMA · (R)-BPA (S)-2-ClMA · (R)-BPA racemate->diastereomers + Resolving Agent resolving_agent (R)-BPA resolving_agent->diastereomers separation Separation by Crystallization Solid (Less Soluble) Liquid (More Soluble) diastereomers->separation Different Physical Properties enantiomers Liberated Enantiomers (R)-2-ClMA (S)-2-ClMA (from mother liquor) separation->enantiomers Acid/Base Treatment

Caption: Logical Steps in Diastereomeric Salt Resolution.

References

Application Notes and Protocols: Chiral Separation of 2-Chloromandelic Acid via Cocrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the chiral separation of 2-chloromandelic acid (2-ClMA) using the technique of enantiospecific cocrystallization. This method offers a promising alternative to traditional resolution techniques, such as diastereomeric salt formation, particularly for compounds that are not easily ionizable.

Introduction

Chiral separation is a critical step in the development of pharmaceuticals, as different enantiomers of a drug molecule often exhibit distinct pharmacological and toxicological profiles. This compound is an important chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Cocrystallization has emerged as a powerful tool for chiral resolution, relying on the formation of crystalline solids composed of two or more different molecules in the same crystal lattice. In the context of chiral separation, a chiral coformer is used to selectively cocrystallize with one enantiomer of a racemic mixture, enabling its separation.

This document outlines two primary protocols for the chiral separation of 2-ClMA: one utilizing Levetiracetam (LEV) as a resolving agent for racemic 2-ClMA, and another employing (S)-2-chloromandelic acid to resolve racemic etiracetam (B127200).

Principle of Enantiospecific Cocrystallization

Enantiospecific cocrystallization is a process where a chiral coformer selectively forms a cocrystal with only one of the two enantiomers of a racemic compound.[1][2] This selectivity is driven by differences in the stability and intermolecular interactions of the potential diastereomeric cocrystals. The formation of a stable cocrystal between the coformer and the target enantiomer leads to its precipitation from the solution, thereby enriching the other enantiomer in the mother liquor. The intermolecular interactions governing this process include hydrogen bonding, halogen bonding, and van der Waals forces.[1][2]

Experimental Protocols

Protocol 1: Resolution of Racemic this compound using Levetiracetam

This protocol details the enantiospecific cocrystallization of racemic this compound with Levetiracetam (LEV) as the chiral resolving agent. LEV has been shown to selectively cocrystallize with the (S)-enantiomer of 2-ClMA.[3][4]

Materials:

Equipment:

  • Crystallization vessel with magnetic stirrer

  • Temperature control system

  • Filtration apparatus

  • Vacuum oven

  • Analytical balance

  • Chiral High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess determination

Procedure:

  • Solution Preparation: In a crystallization vessel, dissolve 0.586 g (3.14 mmol) of racemic this compound completely in 2.0 mL of acetonitrile at ambient temperature with agitation.[3]

  • Addition of Coformer: To the solution, add 0.636 g (3.73 mmol) of Levetiracetam.[3]

  • Crystallization: Continue agitation at ambient temperature. The formation of the cocrystal will occur over time. The optimal equilibrium time should be determined experimentally, with studies showing that equilibration can take several days for similar systems.[4]

  • Isolation: Collect the precipitated solid by filtration.

  • Drying: Dry the solid product in a vacuum oven at a suitable temperature.

  • Analysis: Determine the enantiomeric excess (%e.e.) of the unreacted this compound in the filtrate using chiral HPLC. The solid phase consists of the cocrystal of (S)-2-ClMA and LEV.

Protocol 2: Resolution of Racemic Etiracetam using (S)-2-Chloromandelic Acid

This protocol describes the use of (S)-2-chloromandelic acid ((S)-2CLMA) as a chiral coformer to resolve racemic etiracetam (ETI). (S)-2CLMA selectively cocrystallizes with (S)-etiracetam ((S)-ETI).[1][2]

Materials:

  • Racemic etiracetam (ETI)

  • (S)-2-chloromandelic acid ((S)-2CLMA)

  • Acetonitrile (analytical grade)

  • Diethyl ether (analytical grade)

Equipment:

  • Crystallization vial

  • Heating and cooling system

  • Magnetic stirrer

  • Filtration apparatus

  • Vacuum oven

  • Analytical balance

  • X-Ray Powder Diffraction (XRPD) for solid-phase characterization

  • Chiral High-Performance Liquid Chromatography (HPLC) for enantiomeric excess determination

Procedure:

  • Solution Preparation: Mix 114 mg of racemic ETI with (S)-2CLMA in a 1:1 mole ratio in a crystallization vial.[1]

  • Dissolution: Add 0.5 mL of acetonitrile and heat the mixture to 65 °C for 35 minutes until all solids are completely dissolved.[1]

  • Cooling and Seeding: Cool the solution to -14 °C.[1] Once the solution reaches the target temperature, seed with a small amount of pre-prepared (S)-ETI:(S)-2CLMA cocrystal.[1]

  • Crystallization: Allow the cocrystal to form. To achieve a satisfactory yield, the crystalline solid should be collected 48 hours after seeding.[1]

  • Isolation and Washing: Collect the crystalline solid by filtration and wash it with 2 mL of cooled diethyl ether.[1]

  • Drying: Dry the solid at 40 °C under vacuum.[1]

  • Analysis: Characterize the solid product by XRPD to confirm the cocrystal formation. To determine the enantiomeric excess and yield of the resolved (S)-ETI, the cocrystal can be treated with a solvent like diethyl ether to selectively dissolve the (S)-2CLMA.[5] The remaining solid (S)-ETI is then analyzed by chiral HPLC.

Data Presentation

The following tables summarize the quantitative data from the enantiospecific cocrystallization experiments.

Table 1: Resolution of Halogenated Mandelic Acids with Levetiracetam [4]

Racemic AcidCoformerSelectivityEnantiomeric Excess (% e.e.) of Mother LiquorResolution Efficiency (%)
This compound (2-ClMA)Levetiracetam(S)-enantiomer>70% (for R-enantiomer)High
3-Chloromandelic acid (3-ClMA)Levetiracetam(S)-enantiomer63% (for R-enantiomer)94%
4-Chloromandelic acid (4-ClMA)Levetiracetam(S)-enantiomer>70% (for R-enantiomer)Lower than 2-ClMA
4-Bromomandelic acid (4-BrMA)Levetiracetam(S)-enantiomer>70% (for R-enantiomer)Data not specified
4-Fluoromandelic acid (4-FMA)Levetiracetam(R)-enantiomer>70% (for S-enantiomer)Better than 4-ClMA and 4-BrMA

Table 2: Resolution of Racemic Etiracetam with (S)-2-Chloromandelic Acid [1][2]

Racemic CompoundCoformerSelectivityYield of (S)-ETIEnantiopurity of (S)-ETI
Etiracetam (ETI)(S)-2-Chloromandelic Acid(S)-ETI69.1%~100%

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships in the cocrystallization process.

G cluster_0 Protocol 1: Resolution of Racemic 2-ClMA with LEV A Dissolve Racemic 2-ClMA in Acetonitrile B Add Levetiracetam (Coformer) A->B C Agitate at Ambient Temperature B->C D Cocrystal Precipitation ((S)-2-ClMA + LEV) C->D E Filtration D->E F Solid Phase: (S)-2-ClMA-LEV Cocrystal E->F Solid G Liquid Phase (Filtrate): Enriched in (R)-2-ClMA E->G Liquid H Analysis by Chiral HPLC G->H

Caption: Workflow for the chiral separation of this compound using Levetiracetam.

G cluster_1 Protocol 2: Resolution of Racemic ETI with (S)-2-ClMA P1 Mix Racemic ETI and (S)-2-ClMA in Acetonitrile P2 Heat to 65°C to Dissolve P1->P2 P3 Cool to -14°C P2->P3 P4 Seed with (S)-ETI:(S)-2-ClMA Cocrystal P3->P4 P5 Crystallize for 48h P4->P5 P6 Filter and Wash with Diethyl Ether P5->P6 P7 Solid Product: (S)-ETI:(S)-2-ClMA Cocrystal P6->P7 P8 Dry under Vacuum P7->P8 P9 Characterize by XRPD and Chiral HPLC P8->P9

Caption: Experimental workflow for the resolution of etiracetam using (S)-2-chloromandelic acid.

G cluster_2 Coformer Screening Logic Screen Racemic Mixture (e.g., 2-ClMA) (S)-Enantiomer (R)-Enantiomer Interaction Selective Interaction Screen:S->Interaction Outcome Outcome Cocrystal Precipitation ((S)-Enantiomer + Coformer) Mother Liquor Enriched in (R)-Enantiomer Screen:R->Outcome:M Does Not Form Stable Cocrystal Coformer Chiral Coformer (e.g., LEV) Coformer->Interaction Interaction->Outcome:P Forms Stable Cocrystal

Caption: Logical relationship in enantiospecific cocrystal screening.

Conclusion

The cocrystallization of this compound with appropriate chiral coformers presents an effective and efficient method for chiral separation. The protocols outlined in these application notes provide a solid foundation for researchers to implement this technique. The choice of coformer is crucial and is dictated by the specific intermolecular interactions that lead to the formation of a thermodynamically stable cocrystal with one enantiomer over the other. The high enantiopurity and yields achievable with this method make it a valuable tool in pharmaceutical development and the synthesis of chiral intermediates.

References

Application Notes and Protocols for Lipase-Catalyzed Transesterification for 2-Chloromandelic Acid Resolution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Optically pure 2-chloromandelic acid (2-ClMA) is a crucial chiral intermediate in the synthesis of pharmaceuticals, most notably for the antiplatelet agent (S)-clopidogrel.[1] The kinetic resolution of racemic 2-ClMA via lipase-catalyzed transesterification in organic solvents presents an efficient and environmentally benign method for obtaining the desired enantiomer. This application note provides a detailed overview and protocol for this resolution process, leveraging the high enantioselectivity of lipases.

The enzymatic approach offers significant advantages over classical chemical resolution methods, including mild reaction conditions, high specificity, and reduced side products.[2] Lipases, particularly, are versatile biocatalysts that can function in non-aqueous environments, making them ideal for transesterification reactions.[2][3] This document will focus on the use of lipase (B570770) AK for the enantioselective acylation of (R,S)-2-chloromandelic acid using vinyl acetate (B1210297) as the acyl donor.[1]

Core Principles

The lipase-catalyzed kinetic resolution of racemic this compound relies on the differential reaction rates of the two enantiomers with an acyl donor. The lipase preferentially catalyzes the acylation of one enantiomer (typically the R-enantiomer), leaving the other enantiomer (S-enantiomer) unreacted. This results in a mixture of the acylated R-enantiomer and the unreacted S-enantiomer, which can then be separated. The reaction is irreversible due to the nature of the acyl donor, vinyl acetate, which upon reaction forms an enol that tautomerizes to acetaldehyde.

Experimental Data Summary

The following tables summarize the key quantitative data for the lipase-catalyzed resolution of this compound.

Table 1: Optimal Reaction Conditions for the Resolution of (R,S)-2-Chloromandelic Acid [1]

ParameterOptimal Value
LipaseLipase AK
Acyl DonorVinyl Acetate
Organic SolventNot specified in abstract
TemperatureNot specified in abstract
Water ContentNot specified in abstract
Substrate Ratio (Acyl Donor:2-ClMA)Not specified in abstract
Enzyme LoadingNot specified in abstract
Reaction TimeNot specified in abstract

Table 2: Performance Metrics under Optimal Conditions [1]

MetricValue
Conversion of (R)-2-ClMA (cR)≥98.85%
Enantiomeric Excess of Substrate (ees)≥98.15%

Experimental Protocols

This section provides a detailed protocol for the lipase-catalyzed transesterification of (R,S)-2-chloromandelic acid based on established methodologies.[1]

Materials:

  • (R,S)-2-Chloromandelic acid

  • Lipase AK

  • Vinyl acetate

  • Anhydrous organic solvent (e.g., methyl tert-butyl ether (MTBE)[4], hexane[5], or tetrahydrofuran (B95107) (THF)[6])

  • Standard laboratory glassware

  • Shaking incubator or magnetic stirrer with temperature control

  • Analytical equipment for determining conversion and enantiomeric excess (e.g., chiral HPLC)

Protocol: Enzymatic Kinetic Resolution of (R,S)-2-Chloromandelic Acid

  • Reaction Setup:

    • In a clean, dry flask, dissolve a specific concentration of (R,S)-2-chloromandelic acid (e.g., 20 mmol/L) in the chosen anhydrous organic solvent.[4]

    • Add the acyl donor, vinyl acetate, to the reaction mixture. The molar ratio of vinyl acetate to this compound should be optimized (e.g., a 6:1 molar ratio of 120 mmol/L vinyl acetate to 20 mmol/L this compound has been reported for a similar substrate).[4]

    • Add a specific amount of Lipase AK to the mixture.

    • Control the water content of the reaction medium, as it can significantly affect lipase activity and enantioselectivity.

  • Incubation:

    • Incubate the reaction mixture in a shaking incubator or on a magnetic stirrer at a controlled temperature (e.g., 55°C) and agitation speed (e.g., 500 rpm) for a predetermined duration.[4] The reaction time is a critical parameter that needs to be optimized to achieve high conversion and enantiomeric excess.[1]

  • Reaction Monitoring:

    • Periodically withdraw aliquots from the reaction mixture.

    • Analyze the aliquots using a suitable analytical method, such as chiral HPLC, to determine the conversion of the starting material and the enantiomeric excess of the remaining substrate and the product.

  • Reaction Termination and Product Isolation:

    • Once the desired conversion and enantiomeric excess are achieved, terminate the reaction by filtering off the enzyme.

    • The product mixture, containing the acylated (R)-2-chloromandelic acid and the unreacted (S)-2-chloromandelic acid, can be separated using standard purification techniques, such as column chromatography or extraction.

Visualizations

Experimental Workflow for Lipase-Catalyzed Resolution of this compound

G cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_separation Product Separation A Racemic (R,S)-2-Chloromandelic Acid E Reaction Mixture A->E B Anhydrous Organic Solvent B->E C Vinyl Acetate (Acyl Donor) C->E D Lipase AK D->E F Incubation (Controlled Temperature & Agitation) E->F G Reaction Monitoring (Chiral HPLC) F->G H Reaction Termination (Enzyme Filtration) G->H I (R)-2-Chloromandelic Acid Ester H->I Separation J (S)-2-Chloromandelic Acid H->J Separation

Caption: Workflow for the enzymatic resolution of 2-ClMA.

Key Parameters Influencing the Lipase-Catalyzed Resolution

G cluster_params Reaction Parameters center Enantioselectivity & Activity T Temperature T->center S Organic Solvent S->center W Water Content W->center E Enzyme Loading E->center R Substrate Ratio R->center Time Reaction Time Time->center

Caption: Factors affecting lipase performance in resolution.

References

Chiral Stationary Phases for the HPLC Analysis of 2-Chloromandelic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the successful chiral separation of 2-Chloromandelic acid enantiomers using High-Performance Liquid Chromatography (HPLC). The information compiled herein is intended to guide researchers in selecting appropriate chiral stationary phases (CSPs) and developing robust analytical methods.

Introduction

This compound is a crucial chiral building block in the synthesis of various pharmaceuticals. The stereoisomeric composition of this compound can significantly impact the efficacy and safety of the final drug product. Therefore, accurate and reliable analytical methods for enantiomeric separation are paramount. HPLC with chiral stationary phases is the most prevalent and effective technique for this purpose.[1] This document explores various CSPs and outlines the methodologies for achieving optimal separation.

Chiral Stationary Phases and Methodologies

Several types of chiral stationary phases have been successfully employed for the resolution of this compound enantiomers. Polysaccharide-based CSPs and molecularly imprinted polymers (MIPs) are among the most common.

Polysaccharide-Based Chiral Stationary Phases

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are widely used for their broad applicability. For the separation of this compound, columns such as CHIRALPAK® IC and CHIRALCEL® OZ-3 have been utilized.

A study using CHIRALPAK® IC , a cellulose tris(3,5-dichlorophenylcarbamate) based CSP, reported low enantioselectivity for this compound under the tested conditions.[1] However, optimization of the mobile phase, including the use of modifiers like dichloromethane, could potentially improve the separation.[1]

A more successful separation was achieved using CHIRALCEL® OZ-3 , a cellulose tris(3-chloro-4-methylphenylcarbamate) immobilized on silica (B1680970) gel.[2] The details of this method are provided in the protocols section.

Molecularly Imprinted Polymers (MIPs)

Molecularly imprinted polymers are synthetic polymers with tailor-made recognition sites for a specific template molecule. MIPs prepared with this compound as the template have shown good chiral resolution ability.[3] The separation factor (α) for this compound enantiomers on a synthesized MIP was reported to be 1.36.[3]

Ligand Exchange Chromatography

Ligand exchange chromatography using chiral ionic liquids (CILs) as chiral selectors has also been successfully applied for the enantioseparation of this compound.[3] This technique relies on the formation of transient diastereomeric complexes between the analyte enantiomers and a chiral ligand coordinated to a metal ion.

Quantitative Data Summary

The following table summarizes the chromatographic parameters for the separation of this compound enantiomers on different chiral stationary phases.

Chiral Stationary PhaseColumn DimensionsMobile PhaseFlow Rate (mL/min)Temperature (°C)DetectionRetention Time (min)Separation Factor (α)Resolution (Rs)Reference
CHIRALCEL® OZ-3 4.6 x 150 mm, 3 µmn-hexane / 2-propanol / trifluoroacetic acid = 90 / 10 / 0.11.025UV-VIS 230 nm5.9 (Enantiomer 1), 6.8 (Enantiomer 2)1.23Not Reported[2]
Molecularly Imprinted Polymer Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified1.36Not Reported[3]
CHIRALPAK® IC 250 mm × 4.6 mm, 5 μmn-hexane with isopropanol (B130326) or ethanol (B145695) and 0.1% TFA0.4–1.215–35210 nmNot ReportedLowLow[1]

Experimental Protocols

Protocol 1: HPLC Analysis using CHIRALCEL® OZ-3

This protocol is based on the application data provided by Daicel for the separation of this compound.[2]

1. Instrumentation and Materials:

  • HPLC system with a UV-VIS detector

  • CHIRALCEL® OZ-3 column (4.6 x 150 mm, 3 µm)

  • n-hexane (HPLC grade)

  • 2-propanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Sample: this compound dissolved in mobile phase

2. Chromatographic Conditions:

  • Mobile Phase: n-hexane / 2-propanol / trifluoroacetic acid = 90 / 10 / 0.1 (v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV-VIS at 230 nm

  • Injection Volume: 5 µL

3. Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the sample.

  • Record the chromatogram and determine the retention times of the two enantiomers.

Protocol 2: General Method Development for Molecularly Imprinted Polymers

This protocol provides a general workflow for developing a chiral separation method using a molecularly imprinted polymer stationary phase.

1. Column Selection:

  • Select a commercially available MIP column designed for chiral separations of acidic compounds or a custom-synthesized MIP with this compound as the template.

2. Mobile Phase Screening:

  • Start with a non-polar solvent system such as hexane (B92381) or heptane.

  • Use a polar modifier like isopropanol, ethanol, or ethyl acetate. Screen a range of modifier concentrations (e.g., 1% to 20%).

  • Incorporate a small amount of an acidic additive, such as acetic acid or trifluoroacetic acid (e.g., 0.1%), to improve peak shape and reduce tailing.

3. Optimization of Chromatographic Parameters:

  • Flow Rate: Optimize the flow rate to achieve a balance between analysis time and resolution. A typical starting point is 1.0 mL/min.

  • Temperature: Investigate the effect of column temperature on the separation. Changes in temperature can affect the interactions between the analyte and the stationary phase.

4. Sample Preparation:

  • Dissolve the this compound sample in the initial mobile phase composition.

  • Ensure the sample is fully dissolved and filter it before injection.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Sample Preparation (Dissolve in Mobile Phase) hplc_system HPLC System sample_prep->hplc_system Inject Sample mobile_phase_prep Mobile Phase Preparation (e.g., Hexane/IPA/TFA) mobile_phase_prep->hplc_system column Chiral Stationary Phase (e.g., CHIRALCEL® OZ-3) hplc_system->column detector UV-VIS Detector column->detector chromatogram Chromatogram Acquisition detector->chromatogram data_processing Data Processing (Peak Integration, Rs, α calculation) chromatogram->data_processing

Caption: Experimental workflow for HPLC analysis of this compound.

logical_relationships cluster_params Experimental Parameters cluster_outcomes Separation Outcomes mobile_phase Mobile Phase Composition (Polarity, Additives) retention Retention Time (k') mobile_phase->retention resolution Resolution (Rs) mobile_phase->resolution selectivity Selectivity (α) mobile_phase->selectivity flow_rate Flow Rate flow_rate->retention flow_rate->resolution temperature Column Temperature temperature->retention temperature->resolution temperature->selectivity csp Chiral Stationary Phase csp->retention csp->resolution csp->selectivity

Caption: Factors influencing the chiral separation of this compound.

References

Application Note: Derivatization of 2-Chloromandelic Acid for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloromandelic acid is a chiral carboxylic acid that serves as a crucial building block in the synthesis of various pharmaceuticals. Accurate and reliable quantification of this compound is essential for process monitoring, quality control, and pharmacokinetic studies. Due to its low volatility and polar nature, direct analysis by gas chromatography (GC) is challenging, often resulting in poor peak shape and low sensitivity.[1][2] Derivatization is a necessary sample preparation step to increase the volatility and thermal stability of this compound, making it amenable to GC analysis.[1][2]

This application note provides detailed protocols for two common and effective derivatization techniques for this compound: silylation and esterification . These methods convert the polar carboxyl and hydroxyl groups into less polar, more volatile derivatives, enabling robust and sensitive analysis by GC-Flame Ionization Detection (FID) or GC-Mass Spectrometry (GC-MS).

Derivatization Strategies

The primary functional groups of this compound that require derivatization are the carboxylic acid and the hydroxyl group. Both silylation and esterification are highly effective for this purpose.

  • Silylation: This is a versatile and widely used derivatization technique in GC.[3] It involves the replacement of active hydrogens in the hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group. Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The resulting TMS derivatives are significantly more volatile and thermally stable.[3]

  • Esterification: This method specifically targets the carboxylic acid group, converting it into an ester, typically a methyl ester.[4] The hydroxyl group can also be subsequently or simultaneously derivatized (e.g., by acylation or silylation) if necessary, but for many applications, esterification of the carboxylic acid alone provides sufficient volatility for GC analysis.

Experimental Protocols

Protocol 1: Silylation using BSTFA with 1% TMCS

This protocol describes the derivatization of this compound using BSTFA catalyzed by trimethylchlorosilane (TMCS). This is a robust method suitable for the simultaneous derivatization of both the carboxylic acid and hydroxyl groups.

Materials:

  • This compound standard or sample extract, dried

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous)

  • Aprotic solvent (e.g., acetonitrile, dichloromethane), anhydrous

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Gas chromatograph with FID or MS detector

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of the dried this compound sample or standard into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous aprotic solvent (e.g., acetonitrile) to dissolve the sample. Add 100 µL of BSTFA (+1% TMCS) and 50 µL of anhydrous pyridine to the vial. Pyridine acts as a catalyst and acid scavenger.

  • Reaction: Tightly cap the vial and vortex thoroughly. Heat the vial at 60-70°C for 30 minutes in a heating block or oven.

  • Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC system. Inject 1-2 µL of the derivatized solution.

Protocol 2: Esterification to Methyl Ester

This protocol details the conversion of the carboxylic acid group of this compound to its methyl ester using a methanolic solution of hydrogen chloride.

Materials:

  • This compound standard or sample extract, dried

  • Methanolic HCl (e.g., 1.25 M) or Acetyl chloride and Methanol (B129727) (anhydrous)

  • Inert solvent (e.g., dichloromethane) for extraction

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Reaction vials (5 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Gas chromatograph with FID or MS detector

Procedure:

  • Reagent Preparation (if using Acetyl Chloride): In a fume hood, slowly add 1 part of acetyl chloride to 10 parts of anhydrous methanol with cooling. This generates methanolic HCl in situ.

  • Sample Preparation: Place the dried this compound sample in a reaction vial.

  • Reaction: Add 1 mL of the methanolic HCl reagent to the vial. Cap the vial tightly and heat at 60°C for 1 hour.

  • Work-up: After cooling to room temperature, add 1 mL of deionized water and 1 mL of dichloromethane. Vortex thoroughly.

  • Extraction: Allow the layers to separate and carefully transfer the lower organic layer to a clean vial.

  • Neutralization and Drying: Wash the organic layer with 1 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Dry the organic layer over anhydrous sodium sulfate.

  • Analysis: The resulting solution containing the this compound methyl ester is ready for GC analysis.

GC and GC-MS Analysis Conditions

The following are recommended starting conditions for the analysis of derivatized this compound. Method optimization is recommended for specific applications.

GC-FID Conditions (for Esterified Derivative)
ParameterValue
Column Astec CHIRALDEX G-TA, 30 m x 0.25 mm I.D., 0.12 µm
Oven Temperature 140 °C (Isothermal)
Injector Temperature 250 °C
Detector Temperature 250 °C
Carrier Gas Helium, 30 psi

Table 1: Suggested GC-FID conditions for the analysis of this compound methyl ester.

GC-MS Conditions (for Silylated Derivative)
ParameterValue
Column Agilent CP-Sil 8 CB Low Bleed/MS, 30 m x 0.25 mm, 0.25 µm
Oven Program 50°C (1 min), then 10°C/min to 80°C, then 1.7°C/min to 150°C, then 3.5°C/min to 220°C, then 20°C/min to 290°C (10 min hold)
Injector Temperature 270 °C
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Carrier Gas Helium, constant flow at 1.0 mL/min
MS Mode Scan (m/z 50-550) or Selected Ion Monitoring (SIM)

Table 2: Suggested GC-MS conditions for the analysis of silylated organic acids.[5]

Quantitative Data Summary

While specific quantitative validation data for the derivatization of this compound is not extensively published, the following table summarizes typical performance characteristics for the GC analysis of other derivatized organic acids. These values can be considered as a starting point for method validation.

ParameterSilylation (BSTFA/MSTFA)Esterification (Methyl Esters)
Limit of Detection (LOD) 3 - 272 ng/mL~2-3 ppm (for biogenic amines)
Limit of Quantification (LOQ) 10 - 1000 ng/mL~10 ppm (for biogenic amines)
Linearity (r²) > 0.99> 0.99
Recovery 90 - 111%97.6 ± 2.3% (for free fatty acids)
Precision (RSD) < 15%< 5%

Table 3: Representative quantitative data for the GC analysis of derivatized organic acids. Data is compiled from various sources and should be used as a guideline.[6]

Visualizations

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample This compound (in solution or solid) DrySample Dried Sample Sample->DrySample Evaporation Silylation Silylation (BSTFA/MSTFA) DrySample->Silylation Add Silylating Reagent & Heat Esterification Esterification (Methanolic HCl) DrySample->Esterification Add Esterification Reagent & Heat GC_Analysis GC-FID or GC-MS Analysis Silylation->GC_Analysis Esterification->GC_Analysis

Caption: General workflow for the derivatization of this compound.

Silylation_Protocol start Start: Dried this compound dissolve Dissolve in Anhydrous Solvent start->dissolve add_reagents Add BSTFA (+1% TMCS) and Pyridine dissolve->add_reagents vortex Vortex Thoroughly add_reagents->vortex heat Heat at 60-70°C for 30 min vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC/GC-MS cool->inject

Caption: Detailed workflow for the silylation of this compound.

Esterification_Protocol start Start: Dried this compound add_reagent Add Methanolic HCl start->add_reagent heat Heat at 60°C for 1 hour add_reagent->heat cool Cool to Room Temperature heat->cool workup Add Water & Dichloromethane cool->workup extract Extract Organic Layer workup->extract neutralize Wash with NaHCO3 extract->neutralize dry Dry over Na2SO4 neutralize->dry inject Inject into GC/GC-MS dry->inject

Caption: Detailed workflow for the esterification of this compound.

Conclusion

The derivatization of this compound is a critical step for its successful analysis by gas chromatography. Both silylation and esterification are effective methods to enhance the volatility and thermal stability of the analyte. The choice of derivatization technique may depend on the specific analytical requirements, such as the need for simultaneous analysis of other compounds or the desired sensitivity. The protocols and GC conditions provided in this application note serve as a comprehensive starting point for method development and validation for the routine analysis of this compound in various matrices.

References

Application Notes and Protocols for the Scale-up Synthesis of Enantiopure 2-Chloromandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scalable synthesis of enantiopure 2-Chloromandelic acid, a crucial chiral intermediate in the pharmaceutical industry. The methods outlined below focus on resolution techniques, including diastereomeric salt formation, co-crystallization, and enzymatic resolution, which have shown promise for industrial application.

Introduction

Enantiomerically pure this compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably the antiplatelet agent Clopidogrel. The stereochemistry of the acid is critical for the efficacy and safety of the final drug product. Therefore, robust and scalable methods for producing single enantiomers of this compound are of significant interest. This document details several effective strategies for achieving high enantiopurity on a larger scale.

Methods for Enantiomeric Resolution

Several techniques have been successfully employed for the resolution of racemic this compound. The choice of method often depends on factors such as cost, efficiency, desired enantiomeric excess (e.e.), and scalability.

Chiral Resolution via Diastereomeric Salt Formation

This classical resolution technique involves the reaction of the racemic acid with a chiral resolving agent to form a pair of diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.

A commonly used resolving agent is an optically active amine. For instance, a patented method describes the use of chiral amino alcohols as effective resolving agents, achieving high enantiomeric excess and good yields suitable for industrial production.[1] Another approach utilizes (R)-(+)-N-benzyl-1-phenylethylamine.[2]

Key Data for Diastereomeric Salt Resolution:

Resolving AgentTarget EnantiomerEnantiomeric Excess (e.e.)YieldScale Reference
Chiral Amino Alcohol(S)- or (R)->99%>75%Industrial Production[1]
(R)-N-benzyl-1-phenylethylamine(R)-2-chloromandelic acid84.6% - 99.0% de78.8% - 90.4%Lab Scale[2]
Enantiospecific Co-crystallization

A more recent and efficient method for chiral resolution is enantiospecific co-crystallization. This technique relies on the selective formation of a co-crystal between a chiral resolving agent and one of the enantiomers of the racemic mixture. Levetiracetam (LEV) has been identified as an effective resolving agent for halogenated mandelic acids, including this compound.[3]

Key Data for Co-crystallization with Levetiracetam:

ParameterValue
Resolving AgentLevetiracetam (LEV)
Selectively Co-crystallized Enantiomer(S)-2-Chloromandelic acid
Enantiomeric Excess (e.e.) of (S)-enantiomer in solid78%
Enantiomeric Excess (e.e.) of (R)-enantiomer in liquid76%
Enzymatic Resolution

Biocatalytic methods offer a green and highly selective alternative for producing enantiopure compounds. For this compound, enzymatic resolution can be achieved through the asymmetric hydrolysis of a racemic ester derivative.

One notable method involves the use of an esterase from the microorganism Exophiala dermatitidis NBRC6857, which asymmetrically hydrolyzes racemic this compound methyl ester (CMM) to produce (R)-2-Chloromandelic acid with high optical purity.[4][5] Another biocatalytic approach employs a nitrilase from Labrenzia aggregata for the deracemization of o-chloromandelonitrile, yielding (R)-o-chloromandelic acid.[6]

Key Data for Enzymatic Resolution:

Enzyme SourceSubstrateProductConversion RateEnantiomeric Excess (e.e.)
Exophiala dermatitidis NBRC6857 (Esterase)Racemic this compound methyl ester(R)-2-Chloromandelic acid49%97%[4][5]
Labrenzia aggregata (Nitrilase)o-chloromandelonitrile(R)-o-chloromandelic acid-96.5%
Aureobacterium testaceum2-chlorobenzaldehyde and prussic acidR(-)-2-Chloromandelic Acid-98.2%[7]

Experimental Protocols

Protocol 1: Resolution with (R)-N-benzyl-1-phenylethylamine

This protocol is based on the diastereomeric salt crystallization method.

Materials:

  • Racemic this compound

  • (R)-N-benzyl-1-phenylethylamine

  • Isopropyl acetate

  • Sodium hydroxide (B78521)

  • Hydrochloric acid

  • Water

Procedure:

  • Dissolve racemic this compound in isopropyl acetate.

  • Add (R)-N-benzyl-1-phenylethylamine to the solution (molar ratio of acid to amine is approximately 1:0.5).

  • Optionally, add a molar equivalent of sodium hydroxide to neutralize the acid.

  • Stir the mixture to allow for the formation of the diastereomeric salt. The less soluble salt, in this case, the salt of (R)-2-chloromandelic acid and (R)-N-benzyl-1-phenylethylamine, will precipitate.

  • Isolate the precipitated salt by filtration.

  • To recover the enantiopure acid, treat the diastereomeric salt with an acid (e.g., hydrochloric acid) to protonate the mandelic acid and form the hydrochloride salt of the resolving agent.

  • Extract the (R)-2-chloromandelic acid into an organic solvent and isolate it by evaporation.

Protocol 2: Co-crystallization with Levetiracetam

This protocol describes the resolution of this compound using enantiospecific co-crystallization.

Materials:

  • Racemic this compound

  • Levetiracetam (LEV)

  • Acetonitrile

Procedure:

  • Prepare a mixture of racemic this compound and Levetiracetam in acetonitrile.

  • Heat the mixture to 60°C with agitation for two hours to ensure complete dissolution.

  • Slowly cool the homogeneous solution to room temperature.

  • Seed the solution with a co-crystal of (S)-2-ClMA and LEV.

  • Store the solution at -15°C for an extended period (e.g., 14 days) to allow for solid-liquid equilibrium and crystallization.

  • Collect the precipitated co-crystal of (S)-2-ClMA and LEV by vacuum filtration and wash with acetonitrile.

  • The mother liquor will be enriched in the (R)-enantiomer.

Protocol 3: Enzymatic Resolution using Recombinant E. coli

This protocol outlines the asymmetric hydrolysis of racemic this compound methyl ester (CMM).

Materials:

  • Racemic this compound methyl ester (CMM)

  • Recombinant E. coli JM109 cells overexpressing the esterase gene (estE)

  • Phosphate (B84403) buffer (pH 7.0)

Procedure:

  • Prepare a suspension of the recombinant E. coli cells in a phosphate buffer at pH 7.0.

  • Add the racemic this compound methyl ester to the cell suspension.

  • Incubate the reaction mixture at 30°C with agitation.

  • Monitor the reaction progress by analyzing the conversion of the substrate and the enantiomeric excess of the product, (R)-2-Chloromandelic acid.

  • After the desired conversion is reached (e.g., ~49% for optimal e.e.), stop the reaction.

  • Separate the cells from the reaction mixture.

  • Extract the (R)-2-Chloromandelic acid from the supernatant. The unreacted (S)-2-chloromandelic acid methyl ester can also be recovered and potentially racemized for reuse.

Visualizations

Diastereomeric_Salt_Resolution racemic_acid Racemic this compound mixing Mixing in Solvent (Isopropyl Acetate) racemic_acid->mixing resolving_agent Chiral Resolving Agent ((R)-N-benzyl-1-phenylethylamine) resolving_agent->mixing crystallization Fractional Crystallization mixing->crystallization salt_S Diastereomeric Salt ((S)-Acid + (R)-Amine) (More Soluble) crystallization->salt_S in solution salt_R Diastereomeric Salt ((R)-Acid + (R)-Amine) (Less Soluble) crystallization->salt_R precipitates acidification_S Acidification & Extraction salt_S->acidification_S filtration Filtration salt_R->filtration acidification_R Acidification & Extraction filtration->acidification_R enantiopure_S Enantiopure (S)-2-Chloromandelic Acid acidification_S->enantiopure_S enantiopure_R Enantiopure (R)-2-Chloromandelic Acid acidification_R->enantiopure_R

Caption: Workflow for Diastereomeric Salt Resolution.

Enzymatic_Resolution racemic_ester Racemic 2-Chloromandelic Acid Methyl Ester reaction Asymmetric Hydrolysis (pH 7.0, 30°C) racemic_ester->reaction enzyme Esterase (e.g., from E. coli) enzyme->reaction mixture Reaction Mixture reaction->mixture separation Separation/Extraction mixture->separation product (R)-2-Chloromandelic Acid separation->product unreacted_ester Unreacted (S)-Ester separation->unreacted_ester racemization Racemization (optional) unreacted_ester->racemization recycle Recycle racemization->recycle recycle->racemic_ester

Caption: Workflow for Enzymatic Resolution.

References

Troubleshooting & Optimization

Overcoming metastable conglomerate formation in 2-Chloromandelic acid crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of 2-Chloromandelic acid (2-ClMA), with a focus on overcoming the formation of its metastable conglomerate.

Troubleshooting Guides

Issue 1: Difficulty in Obtaining the Metastable Conglomerate (Form γ)

Question: My crystallization consistently yields the stable racemic compound (Form α) instead of the desired metastable conglomerate (Form γ). What can I do to promote the formation of the conglomerate?

Answer:

The metastable conglomerate of 2-ClMA is known to be transient and can rapidly convert to the more stable racemic compound. Here are several strategies to favor the crystallization of the conglomerate:

  • Solvent Selection: Crystallization from polar solvents has been shown to sometimes yield a mixture of the racemic compound and the conglomerate.[1][2] However, a more robust method involves a drown-out crystallization approach. Using a solvent system where 2-ClMA is highly soluble (e.g., acetonitrile) and adding an anti-solvent in which it is less soluble (e.g., diethyl ether) can effectively induce the precipitation of the conglomerate.[3] Crystallization from nonpolar solvents like toluene (B28343) tends to produce the stable racemic compound.[1][2]

  • Drown-Out (Anti-Solvent) Crystallization: A reliable method to obtain the conglomerate is through a drown-out process. Dissolving racemic 2-ClMA in a suitable solvent and then adding an anti-solvent can rapidly generate the supersaturation needed to nucleate the metastable form. A reported successful system is the use of diethyl ether as the anti-solvent.[3]

  • Freeze-Drying: Lyophilization, or freeze-drying, of an aqueous solution of 2-ClMA has been reported to produce the conglomerate form (Form γ).[1][2]

  • Use of Additives: Specific additives can be used to inhibit the crystallization of the stable racemic compound, thereby promoting the formation of the metastable conglomerate. For instance, (±)-α-methoxyphenylacetic acid (MPAA) has been successfully used to stabilize and recover the 2-ClMA conglomerate.[1]

Issue 2: Rapid Conversion of the Conglomerate to the Racemic Compound

Question: I have successfully obtained the metastable conglomerate, but it quickly transforms into the stable racemic compound in my slurry. How can I prevent this transformation?

Answer:

The metastable conglomerate of 2-ClMA is known to be unstable and can convert to the stable racemic compound in as little as 10 minutes when in a stirred slurry.[3][4] To mitigate this, consider the following:

  • Minimize Slurry Time: Once the conglomerate is formed, it should be isolated from the solution as quickly as possible. Prolonged stirring or aging in the mother liquor will favor the conversion to the more stable racemic compound.

  • Temperature Control: While specific data on the temperature dependence of the conversion rate is limited, processing at lower temperatures may help to slow down the transformation kinetics.

  • Additive Stabilization: As mentioned previously, the presence of certain additives, such as (±)-α-methoxyphenylacetic acid (MPAA), can inhibit the formation of the stable racemic compound and thus stabilize the conglomerate in the solid state.[1]

Issue 3: Low Enantiomeric Excess (ee) After Preferential Crystallization

Question: I am attempting a preferential crystallization with seeds of one enantiomer, but the resulting enantiomeric excess of my product is consistently low. What are the potential causes and how can I improve it?

Answer:

Low enantiomeric excess in preferential crystallization can stem from several factors:

  • Spontaneous Nucleation of the Counter-Enantiomer: If the supersaturation is too high, the counter-enantiomer can nucleate spontaneously, contaminating your desired product. To address this:

    • Careful Control of Supersaturation: Operate within the metastable zone width where spontaneous nucleation is minimized. This may require careful temperature control and a slower cooling or anti-solvent addition rate.

    • Seeding Strategy: Ensure you are seeding at the right temperature and with an appropriate amount of seed crystals of the desired enantiomer.

  • Co-crystallization with a Resolving Agent: An alternative to direct preferential crystallization is the use of an enantiospecific co-former. For example, Levetiracetam (LEV) has been shown to selectively co-crystallize with the (S)-enantiomer of 2-ClMA.[5] This can lead to high resolution efficiency and enantiomeric excess in the mother liquor for the (R)-enantiomer.[5]

  • Viedma Ripening (Attrition-Enhanced Deracemization): For conglomerate-forming systems, Viedma ripening can be a powerful technique to achieve high enantiomeric excess. This process involves grinding a slurry of the conglomerate crystals, which induces deracemization towards a single enantiomer.[6][7] The presence of a racemizing agent in the solution is necessary for this process.

Frequently Asked Questions (FAQs)

Q1: What are the different crystalline forms of racemic this compound?

A1: Racemic this compound can exist as a stable racemic compound (Form α), a metastable racemic compound (Form β), and a metastable conglomerate (Form γ).[1][2][8] The commercially available form is typically the stable racemic compound, Form α.[1][2]

Q2: How can I distinguish between the racemic compound and the conglomerate?

A2: The different solid forms of 2-ClMA can be distinguished by several analytical techniques:

  • Melting Point: The pure enantiomer melts at approximately 118-121 °C, the stable racemic compound (Form α) at 90-93 °C, and the metastable conglomerate (Form γ) in the range of 83-85.5 °C.[3][9]

  • Powder X-Ray Diffraction (PXRD): Each crystalline form has a unique diffraction pattern that allows for unambiguous identification.

  • Infrared (IR) Spectroscopy: The different hydrogen bonding and molecular packing in the crystal lattices of the racemic compound and the conglomerate result in distinct IR spectra.[3]

Q3: What is the solubility behavior of the different forms of this compound?

A3: The metastable conglomerate is more soluble than the stable racemic compound, which in turn is more soluble than the pure enantiomer in a given solvent at a specific temperature. This solubility difference is the thermodynamic driving force for the conversion of the conglomerate to the racemic compound.

Q4: What analytical methods are suitable for determining the enantiomeric excess of this compound?

A4: The most common and reliable method for determining the enantiomeric excess of 2-ClMA is chiral High-Performance Liquid Chromatography (HPLC) .[10] Several chiral stationary phases are available that can effectively separate the enantiomers. For acidic compounds like 2-ClMA, trifluoroacetic acid (TFA) is often used as a mobile phase additive.[10]

Quantitative Data

Table 1: Solubility of this compound Forms in Acetonitrile [3]

Temperature (°C)Pure R-Enantiomer (g/mL)Stable Racemic Compound (g/mL)Metastable Conglomerate (g/mL)
15~0.20~0.45~0.50
25~0.25~0.60~0.68
40~0.40~0.95~1.10
60~0.75~1.80~2.00

Note: Values are estimated from the graphical data presented in the source.

Experimental Protocols

Protocol 1: Preparation of the Metastable Conglomerate via Drown-Out Crystallization [3]

  • Dissolution: Prepare a solution of racemic this compound in a suitable solvent, such as acetonitrile, at a concentration below the saturation point at the working temperature.

  • Anti-Solvent Addition: Rapidly add a sufficient volume of a suitable anti-solvent, such as diethyl ether, to the stirred solution to induce rapid precipitation. The conglomerate is reported to be consistently obtained using diethyl ether.[3]

  • Isolation: Immediately after precipitation, filter the solid product under vacuum.

  • Washing: Wash the filter cake with a small amount of the anti-solvent to remove any residual mother liquor.

  • Drying: Dry the isolated solid under vacuum at a low temperature to prevent any solid-state transformation.

  • Characterization: Promptly characterize the solid product using PXRD and/or melting point analysis to confirm the presence of the conglomerate form.

Protocol 2: Enantiospecific Co-crystallization with Levetiracetam (LEV) [5]

  • Preparation: In a suitable vessel, dissolve racemic this compound in acetonitrile.

  • Addition of Resolving Agent: Add Levetiracetam (LEV) to the solution. The molar ratio of LEV to racemic 2-ClMA can be optimized, but a 1:1 molar ratio of LEV to the (S)-enantiomer is a good starting point.

  • Heating and Dissolution: Heat the mixture under agitation (e.g., to 60 °C) to ensure complete dissolution of all solids.[5]

  • Cooling and Seeding: Slowly cool the solution to room temperature. It is beneficial to seed the solution with pre-existing co-crystals of (S)-2-ClMA and LEV to induce crystallization.

  • Equilibration: Store the mixture at a low temperature (e.g., -15 °C) for an extended period (e.g., 14 days) to allow the system to reach solid-liquid equilibrium.[5]

  • Isolation: Collect the precipitated co-crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold acetonitrile.

  • Analysis: Analyze the mother liquor for enantiomeric excess of 2-ClMA using chiral HPLC. The mother liquor should be enriched in the (R)-enantiomer. The solid phase will contain the co-crystal of the (S)-enantiomer.

Visualizations

G Relationship between 2-ClMA Crystalline Forms cluster_0 Metastable Forms cluster_1 Stable Form cluster_2 Formation Pathways Conglomerate Metastable Conglomerate (Form γ) StableRacemic Stable Racemic Compound (Form α) Conglomerate->StableRacemic Rapid Conversion in Slurry MetastableRacemic Metastable Racemic (Form β) MetastableRacemic->StableRacemic Transformation FreezeDrying Freeze-Drying FreezeDrying->Conglomerate DrownOut Drown-Out DrownOut->Conglomerate PolarSolvent Polar Solvent Crystallization PolarSolvent->Conglomerate NonPolarSolvent Non-Polar Solvent Crystallization NonPolarSolvent->StableRacemic

Caption: Crystalline forms and formation pathways of this compound.

G Troubleshooting Workflow for Obtaining Metastable Conglomerate Start Start: Goal is Metastable Conglomerate Experiment Perform Crystallization Start->Experiment CheckForm Analyze Solid Form (PXRD, MP) Experiment->CheckForm Success Success: Metastable Conglomerate Obtained CheckForm->Success Form γ Failure Failure: Stable Racemic Compound Obtained CheckForm->Failure Form α Troubleshoot Troubleshoot Options Failure->Troubleshoot Option1 Implement Drown-Out Crystallization Troubleshoot->Option1 Option2 Try Freeze-Drying Troubleshoot->Option2 Option3 Use Additives (e.g., MPAA) Troubleshoot->Option3 Option1->Experiment Option2->Experiment Option3->Experiment

Caption: A logical workflow for troubleshooting the crystallization of 2-ClMA.

G Viedma Ripening Conceptual Pathway R_solid R-Enantiomer Crystals R_sol R-Enantiomer R_solid->R_sol Dissolution S_solid S-Enantiomer Crystals S_sol S-Enantiomer S_solid->S_sol Dissolution R_sol->R_solid Growth R_sol->S_sol Racemization S_sol->S_solid Growth Grinding Attrition (Grinding) Grinding->R_solid Creates smaller particles/fragments Grinding->S_solid Creates smaller particles/fragments

Caption: Conceptual overview of the Viedma ripening process.

References

Optimizing solvent selection for 2-Chloromandelic acid diastereomeric salt resolution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing 2-Chloromandelic Acid Resolution

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the diastereomeric salt resolution of this compound.

Frequently Asked Questions (FAQs)

Q1: I'm not getting any crystals after adding the resolving agent and cooling the solution. What's wrong?

This is a common issue that typically points to problems with supersaturation.

  • High Solubility: The diastereomeric salts may be too soluble in your chosen solvent, preventing them from reaching the necessary concentration to crystallize.[1]

  • Insufficient Concentration: The solution might be too dilute, staying below the solubility limit even at lower temperatures.[1]

  • Inhibition of Nucleation: Impurities in the mixture or solvent can sometimes prevent the formation of crystal nuclei.[1]

Troubleshooting Steps:

  • Increase Concentration: Carefully evaporate a portion of the solvent to increase the salt concentration.[1]

  • Anti-Solvent Addition: Gradually add a pre-screened "anti-solvent" (a solvent in which the salts are poorly soluble) to induce precipitation.[1]

  • Induce Nucleation: If you have pure crystals, add a small one as a "seed." Alternatively, scratching the inside of the flask at the liquid-air interface with a glass rod can sometimes initiate crystallization.[1]

  • Re-evaluate Solvent Choice: The initial solvent may be unsuitable. A systematic screening of solvents with varying polarities is recommended.[2]

Q2: My crystals have a very low diastereomeric excess (d.e.). How can I improve the purity?

Low d.e. indicates that both diastereomeric salts are crystallizing together. This often happens when their solubilities in the chosen solvent are too similar.

  • Suboptimal Solvent: The solvent is not providing sufficient differentiation between the solubilities of the two diastereomers.

  • Cooling Rate: Cooling the solution too quickly can trap the more soluble diastereomer in the crystal lattice.

  • Formation of Solid Solutions: In some cases, the two diastereomers can co-crystallize to form a solid solution, which can limit the achievable purity.[3]

Troubleshooting Steps:

  • Solvent Screening: This is the most critical step. The goal is to find a solvent or solvent mixture where one diastereomeric salt is significantly less soluble than the other.[2]

  • Controlled Cooling: Employ a slower, more controlled cooling rate to allow for selective crystallization of the less soluble salt.[2]

  • Recrystallization: Purify the obtained salt by recrystallizing it one or more times, potentially using a different solvent system identified from screening.[2]

Q3: The yield of my desired diastereomeric salt is very low. What can I do?

A low yield means a significant amount of your target diastereomer is being left behind in the mother liquor.

  • Suboptimal Solubility: The desired salt, while being the less soluble of the pair, might still be too soluble in the solvent.[1]

  • Incorrect Stoichiometry: The ratio of the racemic this compound to the resolving agent may not be optimal for maximum precipitation of the desired salt.

  • Premature Isolation: The crystallization process may have been stopped before reaching equilibrium, leaving dissolved product in the solution.[1]

Troubleshooting Steps:

  • Optimize Solvent and Temperature: Screen for solvents that further decrease the solubility of the target salt. Experiment with lower final crystallization temperatures to maximize precipitation.[1][2]

  • Vary Stoichiometry: Experiment with different molar ratios of the resolving agent to the racemic acid. Ratios from 0.5 to 1.0 equivalents of the resolving agent are common starting points.[4]

  • Increase Equilibration Time: Allow the crystallization to proceed for a longer period (e.g., 24 hours) to ensure the system has reached equilibrium.[2]

Q4: Instead of crystals, my product is "oiling out." How do I fix this?

"Oiling out" occurs when the solute separates as a liquid instead of a solid. This is often due to excessive supersaturation or the crystallization temperature being too high.[1]

Troubleshooting Steps:

  • Reduce Supersaturation: Use a more dilute starting solution or slow down the cooling rate significantly.[1]

  • Change Solvent: The solvent plays a key role in stabilizing the crystal lattice. Experiment with solvents that have stronger interactions (e.g., through hydrogen bonding) with the salts.[1]

  • Increase Agitation: Gentle, consistent stirring can sometimes promote crystallization over oiling.[1]

Data & Protocols

Illustrative Solvent Screening Data

A systematic solvent screening is the most effective way to optimize a resolution.[2] The following table provides example data for the resolution of racemic this compound with (S)-(-)-1-Phenylethylamine.

Solvent SystemYield of Salt (%)Diastereomeric Excess (d.e.) (%)
Methanol6570
Ethanol5585
Isopropanol (IPA)4892
Acetone7065
Ethyl Acetate4095
Acetonitrile6078
IPA/Water (9:1)5296
Ethyl Acetate/Heptane (1:1)45>98

Note: Data is illustrative and results may vary based on specific experimental conditions.

General Experimental Protocol for Diastereomeric Salt Resolution

This protocol outlines a general procedure for resolving racemic this compound.

1. Salt Formation & Crystallization:

  • In a suitable flask, dissolve racemic this compound (1.0 eq.) in the chosen solvent (e.g., Isopropanol) with gentle heating until a clear solution is obtained.

  • In a separate container, dissolve the chiral resolving agent, such as (S)-(-)-1-Phenylethylamine (0.5 - 1.0 eq.), in a small amount of the same solvent.

  • Add the resolving agent solution to the this compound solution.[1]

  • Allow the mixture to cool slowly to room temperature, then potentially to a lower temperature (e.g., 0-5 °C) to maximize crystallization.

  • Stir the resulting slurry for a set period (e.g., 2-24 hours) to allow the system to equilibrate.

2. Isolation of Diastereomeric Salt:

  • Isolate the crystallized solid via vacuum filtration.

  • Wash the filter cake with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.

  • Dry the crystals under vacuum.

3. Analysis and Regeneration:

  • Determine the diastereomeric excess (d.e.) of the isolated salt using analytical techniques like HPLC or NMR.

  • To recover the enantiomerically enriched this compound, dissolve the salt in water and acidify with a strong acid (e.g., HCl) to a low pH.

  • Extract the free this compound into an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent.

Visual Guides & Workflows

General Resolution Workflow

The overall process involves forming diastereomeric salts, which have different physical properties, allowing for their separation via crystallization.[4]

G cluster_start Racemic Racemic (R/S) This compound Mix Mix in Solvent (Salt Formation) Racemic->Mix Agent Chiral Resolving Agent (e.g., S-Amine) Agent->Mix Salts Diastereomeric Salts in Solution (R-S and S-S) Mix->Salts Crystallize Selective Crystallization (Cooling / Equilibration) Salts->Crystallize Filter Filtration Crystallize->Filter Solid Less Soluble Salt (e.g., R-S) Filter->Solid Solid Liquid Mother Liquor with More Soluble Salt (e.g., S-S) Filter->Liquid Liquid Regen Regenerate Acid (pH Adjustment) Solid->Regen Product Enriched (R)-Acid Regen->Product G Start Problem: Low d.e. (%) CheckSolvent Is the solubility difference between diastereomers maximized? Start->CheckSolvent CheckCooling Was the cooling rate slow and controlled? CheckSolvent->CheckCooling Yes ActionSolvent Action: Perform solvent screening. Test mixtures and anti-solvents. CheckSolvent->ActionSolvent No Recrystallize Have you tried recrystallization? CheckCooling->Recrystallize Yes ActionCooling Action: Decrease cooling rate (e.g., 1-5°C / hour) and increase equilibration time. CheckCooling->ActionCooling No ActionRecrystal Action: Recrystallize the isolated salt, potentially from a different solvent. Recrystallize->ActionRecrystal No Success Purity Improved Recrystallize->Success Yes ActionSolvent->Success ActionCooling->Success ActionRecrystal->Success

References

Improving enantiomeric excess in the enzymatic resolution of 2-Chloromandelic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the enantiomeric excess (ee) in the enzymatic resolution of 2-chloromandelic acid.

Frequently Asked Questions (FAQs)

Q1: What is the significance of achieving high enantiomeric excess for this compound?

A1: Optically pure this compound is a crucial chiral intermediate in the synthesis of pharmaceuticals, most notably for the antiplatelet agent (S)-clopidogrel.[1] The therapeutic efficacy of many drugs is dependent on a specific enantiomer, making the production of highly enantiopure intermediates essential.

Q2: Which enzymes are most effective for the resolution of this compound?

A2: Lipases are commonly employed for the kinetic resolution of this compound and its esters. Specifically, Lipase AK from Pseudomonas fluorescens has shown excellent performance in the transesterification of (R,S)-2-chloromandelic acid.[1] Nitrilases can also be used for the enantioselective hydrolysis of 2-chloromandelonitrile to produce enantiopure this compound.

Q3: What is the theoretical maximum yield for a single enantiomer in a kinetic resolution?

A3: In a classical kinetic resolution, the theoretical maximum yield for a single enantiomer is 50%. This is because the enzyme selectively reacts with one enantiomer, leaving the other unreacted. Attempting to drive the reaction beyond 50% conversion will result in a decrease in the enantiomeric excess of the product.

Q4: How can the 50% yield limitation of kinetic resolution be overcome?

A4: To surpass the 50% yield barrier, a dynamic kinetic resolution (DKR) can be implemented. DKR combines the enzymatic kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. This continuous conversion of the unwanted enantiomer allows for a theoretical yield of up to 100%.

Q5: What analytical technique is used to determine the enantiomeric excess?

A5: Chiral High-Performance Liquid Chromatography (HPLC) is the standard analytical method for determining the enantiomeric excess of this compound. This technique uses a chiral stationary phase to separate the enantiomers, allowing for their quantification.

Troubleshooting Guide

Q: Why is my enantiomeric excess (ee) lower than expected?

A: Low enantiomeric excess can be attributed to several factors. Use the following guide to troubleshoot your experiment.

Troubleshooting Workflow for Low Enantiomeric Excess

TroubleshootingWorkflow start Low Enantiomeric Excess Observed check_conversion Is the reaction conversion > 50%? start->check_conversion enzyme_issue Is the correct enzyme being used? check_conversion->enzyme_issue No stop_earlier Action: Stop the reaction at ~50% conversion. check_conversion->stop_earlier Yes conditions_issue Are the reaction conditions (pH, temp, solvent) optimal? enzyme_issue->conditions_issue Yes screen_enzymes Action: Screen different lipases or nitrilases. enzyme_issue->screen_enzymes No time_issue Is the reaction time optimized? conditions_issue->time_issue Yes optimize_conditions Action: Optimize pH, temperature, and solvent based on data tables. conditions_issue->optimize_conditions No optimize_time Action: Perform a time-course study to find optimal reaction time. time_issue->optimize_time No final_check Re-evaluate Enantiomeric Excess time_issue->final_check Yes stop_earlier->final_check screen_enzymes->final_check optimize_conditions->final_check optimize_time->final_check

Caption: Troubleshooting decision tree for low enantiomeric excess.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize quantitative data on how various experimental parameters influence the enantiomeric excess (ee).

Table 1: Effect of Temperature on Enantiomeric Excess

Temperature (°C)Enantiomeric Excess (ees, %)Conversion (c, %)Reference
30>95~48[1]
40>98~50[1]
50>98~52[1]
60<95>55[1]

Table 2: Effect of pH on Enantioselectivity

pHEnantiomeric Ratio (E)Notes
5.0HighCan lead to a significant increase in enantioselectivity for some lipases.
6.0Moderate to HighOften a good starting point for optimization.
7.0ModerateNeutral pH may not be optimal for enantioselectivity.
8.0LowerHigher pH can sometimes decrease enantioselectivity.

Table 3: Effect of Organic Solvent on Enantiomeric Excess

Solventlog PEnantiomeric Excess (ees, %)Conversion (c, %)Reference
n-Hexane3.9>98~50[1]
Toluene2.7>95~48[1]
Isooctane4.5>98~51[1]
Acetonitrile-0.3<90>60[1]

Table 4: Effect of Enzyme Loading on Enantiomeric Excess

Enzyme Loading (mg)Enantiomeric Excess (ees, %)Conversion (c, %)Reaction Time (h)Reference
10>95~4512[1]
20>98~508[1]
30>98~526[1]
40>98>555[1]

Table 5: Effect of Substrate Molar Ratio (Acyl Donor:Acid) on Enantiomeric Excess

Molar RatioEnantiomeric Excess (ees, %)Conversion (c, %)Reference
1:1<90~40[1]
2:1>95~48[1]
3:1>98~50[1]
4:1>98~51[1]

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of (R,S)-2-Chloromandelic Acid

This protocol details the transesterification of racemic this compound using Lipase AK and vinyl acetate (B1210297).

Materials:

  • (R,S)-2-Chloromandelic acid

  • Lipase AK (from Pseudomonas fluorescens)

  • Vinyl acetate

  • Anhydrous organic solvent (e.g., n-hexane, isooctane)

  • Phosphate buffer (for pH adjustment if necessary)

  • Reaction vessel (e.g., sealed flask)

  • Magnetic stirrer and hot plate or shaking incubator

  • Chiral HPLC system for analysis

Procedure:

  • Reaction Setup:

    • To a clean, dry reaction vessel, add (R,S)-2-chloromandelic acid.

    • Add the selected anhydrous organic solvent.

    • Add vinyl acetate as the acyl donor. A molar ratio of 3:1 (vinyl acetate:acid) is a good starting point.

    • Add Lipase AK. An enzyme loading of 20-30 mg per mmol of substrate is recommended.

  • Reaction Conditions:

    • Seal the reaction vessel to prevent solvent evaporation.

    • Place the vessel on a magnetic stirrer or in a shaking incubator to ensure adequate mixing.

    • Maintain the reaction temperature at 40-50°C.

  • Monitoring the Reaction:

    • Periodically (e.g., every 1-2 hours), withdraw a small aliquot of the reaction mixture.

    • Prepare the sample for chiral HPLC analysis by filtering out the enzyme and diluting with the mobile phase.

    • Analyze the sample to determine the conversion and the enantiomeric excess of the substrate (ees) and product (eep).

  • Reaction Termination:

    • Stop the reaction when the conversion reaches approximately 50% to achieve the optimal enantiomeric excess for both the remaining substrate and the product.

    • The reaction can be stopped by filtering off the enzyme.

  • Product Isolation and Purification:

    • The unreacted (S)-2-chloromandelic acid and the produced (R)-2-chloromandelic acid ester can be separated using standard chromatographic techniques or by extraction.

Protocol 2: Chiral HPLC Analysis

System:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., polysaccharide-based)

Mobile Phase:

  • A typical mobile phase is a mixture of n-hexane and isopropanol (B130326) with a small amount of trifluoroacetic acid (TFA), for example, n-hexane:isopropanol:TFA (90:10:0.1 v/v/v).

Procedure:

  • Sample Preparation:

    • Dilute the reaction aliquot in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter.

  • Analysis:

    • Inject the sample onto the chiral HPLC column.

    • Monitor the elution of the enantiomers using a UV detector (e.g., at 220 nm).

    • Determine the retention times for the (R) and (S) enantiomers.

    • Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100

Visualizations

Experimental Workflow

ExperimentalWorkflow start Start setup Reaction Setup: - Add Racemic this compound - Add Organic Solvent - Add Vinyl Acetate - Add Lipase AK start->setup reaction Incubate at Optimal Temperature with Stirring setup->reaction monitoring Monitor Reaction Progress via Chiral HPLC reaction->monitoring decision Conversion ≈ 50%? monitoring->decision decision->reaction No terminate Terminate Reaction (Filter out enzyme) decision->terminate Yes separation Separation and Purification of Enantiomers terminate->separation end End separation->end

Caption: General workflow for the enzymatic resolution of this compound.

Key Factors Influencing Enantiomeric Excess

InfluencingFactors ee High Enantiomeric Excess (ee) factors Key Reaction Parameters temp Temperature factors->temp ph pH factors->ph solvent Organic Solvent factors->solvent enzyme_load Enzyme Loading factors->enzyme_load substrate_ratio Substrate Ratio factors->substrate_ratio time Reaction Time factors->time water Water Content factors->water temp->ee ph->ee solvent->ee enzyme_load->ee substrate_ratio->ee time->ee water->ee

Caption: Key parameters influencing the enantiomeric excess in enzymatic resolution.

References

Racemization of unwanted 2-Chloromandelic acid enantiomer for recycling

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Racemization of 2-Chloromandelic Acid

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, FAQs, and protocols for the racemization of the unwanted this compound enantiomer for recycling purposes.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound, and why is it performed?

A1: Racemization is the process of converting an enantiomerically enriched or pure sample of a chiral compound into a mixture containing equal amounts of both enantiomers (a racemate). In pharmaceutical synthesis, chiral resolution is often used to separate a racemic mixture into its individual enantiomers. This process typically yields the desired enantiomer and an equal quantity of the undesired enantiomer. Racemization is performed on the recovered, unwanted enantiomer to convert it back into the racemic mixture, which can then be fed back into the resolution process, significantly improving the overall yield and economic efficiency of the synthesis.[1][2][3]

Q2: What is the most common chemical method for racemizing this compound?

A2: The most common and conventional method for racemizing this compound recovered from the mother liquor of a resolution process is through heating in the presence of an alkali (a base).[1] This process is effective for α-hydroxy acids because the α-proton (the hydrogen on the carbon bearing the hydroxyl and carboxyl groups) is acidic and can be removed by a base.

Q3: What is the chemical mechanism behind base-catalyzed racemization of α-hydroxy acids?

A3: Base-catalyzed racemization occurs via the formation of a planar enolate intermediate. A base removes the acidic proton on the α-carbon, creating an enolate. This intermediate is achiral because the carbon atom is sp² hybridized and planar. Subsequent reprotonation can occur from either face of the planar enolate with equal probability, leading to a 50:50 mixture of the (R)- and (S)-enantiomers, thus forming the racemic mixture.[4]

Q4: Are there alternative, milder methods for racemization?

A4: Yes, biocatalytic methods offer a milder alternative to harsh chemical conditions. Racemization of α-hydroxycarboxylic acids, including the o-chloro analogue of mandelic acid, has been successfully accomplished using whole resting cells of Lactobacillus species.[5] These biocatalytic methods operate under physiological conditions, which can prevent side reactions like decomposition or elimination that might occur with strong bases and high temperatures.[5]

Troubleshooting Guide

Q: My racemization is incomplete. The final product still shows significant optical activity (enantiomeric excess is not ~0%). What could be the cause?

A: Incomplete racemization is a common issue. Here are the likely causes and solutions:

  • Insufficient Base: The base is the catalyst for the reaction. If too little is used, the rate of enolate formation will be too slow to achieve complete racemization in a reasonable time.

    • Solution: Ensure you are using a sufficient molar equivalent of the base. For a carboxylic acid substrate, you will need at least one equivalent to neutralize the acid and an additional catalytic amount to facilitate the racemization. Consider a slight excess of a strong base like NaOH or KOH.

  • Low Reaction Temperature: The deprotonation/reprotonation process has an activation energy barrier. Insufficient heat can lead to a very slow reaction rate.

    • Solution: Gradually increase the reaction temperature. For aqueous solutions, heating to reflux (around 100 °C) is a common strategy.[1] Monitor the reaction for potential decomposition at higher temperatures.

  • Insufficient Reaction Time: Racemization is not instantaneous.

    • Solution: Increase the reaction time. Monitor the reaction's progress by taking aliquots at different time points and measuring the optical rotation or enantiomeric excess (e.g., by chiral HPLC). Continue the reaction until the optical rotation is negligible.

Q: The yield of my recovered this compound is low, and I suspect product degradation. What is happening?

A: Low yields are typically due to decomposition caused by harsh reaction conditions.

  • Cause: α-Hydroxy acids can be prone to decomposition or elimination reactions under strongly basic conditions and high temperatures.[5][6] The reaction mixture turning dark brown or black is a visual indicator of decomposition.

  • Solutions:

    • Reduce Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate.

    • Use a Milder Base: Switch from a strong base like NaOH to a weaker inorganic base (e.g., K₂CO₃) or an organic base, although this may require longer reaction times.

    • Exclude Oxygen: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation, which can be more prevalent at high pH and temperature.

    • Consider Biocatalysis: For a cleaner transformation without degradation, using a biocatalyst like Lactobacillus sp. is an excellent alternative.[5]

Quantitative Data and Reaction Parameters

The following tables summarize key data and parameters for the racemization process.

Table 1: Comparison of Racemization Methods for this compound

ParameterBase-Catalyzed Chemical MethodBiocatalytic Method (Lactobacillus sp.)
Reagents Strong alkali (e.g., NaOH, KOH)Whole resting cells of Lactobacillus sp.
Solvent Water or polar organic solventsAqueous buffer (physiological pH)
Temperature Elevated to Reflux (e.g., 50-100 °C)Physiological (e.g., 30-37 °C)
Key Advantages Fast, simple, inexpensive reagentsHigh specificity, minimal side reactions, mild conditions[5]
Key Disadvantages Risk of decomposition, harsh conditions, potential for side products[5][6]Requires catalyst preparation, potentially slower reaction rates
Typical Yield Variable; can be high but may be reduced by degradationGenerally high due to clean transformation[5]

Table 2: Influence of Key Parameters on Base-Catalyzed Racemization

ParameterEffect on Racemization RateEffect on Yield/PurityRecommended Action for Optimization
Temperature Increases significantly with temperatureHigh temperatures can cause degradation, lowering yield and purityStart at a moderate temperature (e.g., 60 °C) and increase cautiously while monitoring for decomposition.
Base Concentration Increases with higher catalytic concentrationVery high concentrations can promote side reactions and degradationUse at least 1 equivalent to neutralize the acid, plus a catalytic amount (e.g., 0.1-0.5 extra equivalents).
Reaction Time Longer time leads to more complete racemizationExcessive time at high temperatures can lead to more degradationMonitor the reaction progress via chiral HPLC or polarimetry to determine the optimal time.

Experimental Protocols

Protocol 1: Conventional Base-Catalyzed Racemization

This protocol describes a general procedure for racemizing an unwanted enantiomer of this compound.

  • Dissolution: Dissolve the recovered, enantiomerically enriched this compound (1.0 eq) in water or an ethanol/water mixture.

  • Basification: Add sodium hydroxide (B78521) (NaOH, approx. 1.2 - 1.5 eq) to the solution. The first equivalent will neutralize the carboxylic acid to form its sodium salt, while the excess will catalyze the racemization.

  • Heating: Heat the mixture to a temperature between 80-100 °C (reflux) with stirring.[1]

  • Monitoring: Monitor the reaction by periodically taking a small sample, acidifying it, extracting the this compound, and measuring its optical rotation. The reaction is complete when the optical rotation is zero. A typical reaction time might be 4-12 hours.

  • Work-up (Acidification): After cooling the reaction mixture to room temperature, carefully acidify it with a strong acid like hydrochloric acid (HCl) until the pH is ~1-2.[1] Caution should be exercised as this step is exothermic.

  • Extraction: Extract the resulting aqueous solution with an organic solvent that is not readily soluble in water, such as diethyl ether or methyl tert-butyl ether (MTBE).[1]

  • Isolation: Dry the combined organic extracts over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the solid racemic this compound.

  • Analysis: Confirm the identity of the product by standard analytical techniques (NMR, IR) and confirm the absence of optical activity via polarimetry or chiral HPLC.

Protocol 2: Biocatalytic Racemization (Conceptual Outline)

This protocol is based on the methodology described for racemizing mandelic acid analogues.[5]

  • Catalyst Preparation: Cultivate cells of a suitable Lactobacillus strain and harvest them by centrifugation to obtain a whole-cell biocatalyst.

  • Reaction Setup: Prepare a buffered aqueous solution at a physiological pH (e.g., pH 7). Suspend the harvested cells and the enantiomerically enriched this compound substrate in this buffer.

  • Incubation: Incubate the mixture at a suitable temperature for the microorganism (e.g., 30-37 °C) with gentle agitation.

  • Monitoring: Monitor the reaction progress via chiral HPLC to track the decrease in enantiomeric excess.

  • Work-up: Once the mixture is racemic, remove the bacterial cells by centrifugation or filtration.

  • Isolation: Acidify the supernatant/filtrate and extract the racemic this compound as described in Protocol 1 (steps 5-8).

Visualizations

RecyclingWorkflow cluster_resolution Chiral Resolution cluster_recovery Recovery & Recycling Racemic Racemic (R/S) This compound Resolution Diastereomeric Salt Formation Racemic->Resolution Separation Crystallization & Filtration Resolution->Separation Desired Desired Enantiomer (e.g., S-Salt) Separation->Desired MotherLiquor Mother Liquor with Unwanted Enantiomer (e.g., R-Salt) Separation->MotherLiquor Racemization Racemization (Heat + Base) MotherLiquor->Racemization Recycle Recycle to Resolution Step Racemization->Recycle Recycle->Resolution Recycle

Caption: Workflow for recycling unwanted this compound enantiomer.

TroubleshootingRacemization cluster_causes Potential Causes cluster_solutions Solutions Start Issue: Incomplete Racemization (e.e. > 0%) Cause_Time Insufficient Reaction Time? Start->Cause_Time Cause_Temp Reaction Temp Too Low? Start->Cause_Temp Cause_Base Insufficient Base? Start->Cause_Base Sol_Time Increase Reaction Time & Monitor Progress Cause_Time->Sol_Time Yes Sol_Temp Increase Temperature (e.g., to 80-100 °C) Cause_Temp->Sol_Temp Yes Sol_Base Increase Base (e.g., >1.2 eq) Cause_Base->Sol_Base Yes

Caption: Troubleshooting logic for incomplete racemization.

RacemizationMechanism Enantiomer Unwanted Enantiomer (Chiral Center) Enolate Planar Enolate Intermediate (Achiral) Enantiomer->Enolate + OH⁻ - H₂O Racemate Racemic Mixture (R and S Enantiomers) Enolate->Racemate + H₂O (Protonation from either face)

References

Preventing epimerization during the synthesis of 2-Chloromandelic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of epimerization during the synthesis of 2-chloromandelic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of synthesizing this compound derivatives?

A1: Epimerization is a chemical process where the stereochemical configuration at the alpha-carbon (the carbon atom to which the chloro and hydroxyl groups are attached) of a this compound derivative is inverted. This leads to the formation of its diastereomer, which can be difficult to separate and may have different biological activity, potentially compromising the efficacy and safety of the final product.

Q2: What are the primary causes of epimerization during the synthesis of this compound derivatives?

A2: The primary cause of epimerization is the abstraction of the acidic proton on the alpha-carbon. This is often facilitated by:

  • Basic conditions: The presence of a base can deprotonate the alpha-carbon, leading to a planar enolate intermediate which can be protonated from either face, resulting in a mixture of epimers.

  • Elevated temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for epimerization.

  • Prolonged reaction times: Longer exposure to conditions that promote epimerization increases the likelihood of its occurrence.

  • Choice of reagents: Certain coupling reagents and activating agents can promote the formation of intermediates that are more susceptible to epimerization.

Q3: How can I detect and quantify the extent of epimerization in my product?

A3: The most common and reliable method for detecting and quantifying epimerization is through chiral High-Performance Liquid Chromatography (HPLC).[1] By using a suitable chiral stationary phase, it is possible to separate and quantify the desired diastereomer and its epimeric impurity. Other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents can also be employed to determine the diastereomeric ratio.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Significant formation of the undesired diastereomer is observed by HPLC or NMR. Use of a strong, non-hindered base (e.g., triethylamine, DIEA). Switch to a weaker or more sterically hindered base such as pyridine (B92270) or N-methylmorpholine (NMM).[2]
High reaction temperature. Perform the reaction at a lower temperature. Cooling the reaction to 0 °C or even lower can significantly reduce the rate of epimerization.
Inappropriate coupling reagent. Use a coupling reagent known to suppress epimerization. For amide bond formation, T3P in combination with pyridine has been shown to be effective for epimerization-prone substrates.[3][4][5] Carbodiimides like DCC or EDC should be used with additives.[6]
Prolonged reaction time. Monitor the reaction closely and quench it as soon as it reaches completion to minimize the exposure time to conditions that may cause epimerization.
Solvent effects. The polarity of the solvent can influence the rate of epimerization. Consider using a less polar solvent or a mixture of solvents.
Low yield of the desired product. Side reactions promoted by the coupling conditions. In addition to epimerization, some coupling reagents can lead to other side reactions. The use of additives like HOBt or Oxyma with carbodiimides can improve yields by forming more stable active esters.
Steric hindrance. For sterically hindered amines or alcohols, a more reactive coupling reagent such as HATU may be necessary, but careful optimization of the base and temperature is crucial to minimize epimerization.[6][7]

Data Presentation: Comparison of Coupling Reagents for Amide Bond Formation

The following table summarizes the general effectiveness of common coupling reagents in minimizing epimerization, based on data from peptide synthesis which is analogous to the formation of this compound amide derivatives. The level of epimerization is highly substrate-dependent.

Coupling ReagentAdditiveTypical BaseRelative Epimerization LevelNotes
DCC, EDCHOBt, OxymaDIEA, NMMLow to ModerateAdditives are crucial to suppress epimerization.[6]
HATUNoneDIEA, NMMModerate to HighVery efficient, but can lead to higher epimerization, especially with sensitive substrates.[6][7]
T3P®NonePyridineVery LowHas been shown to be effective for epimerization-prone substrates, with water-soluble byproducts.[3][4][5]
DEPBTNoneDIEAVery LowParticularly useful for easily epimerized substrates like aryl glycines.[6]

Experimental Protocols

Protocol 1: Low-Epimerization Amide Synthesis using T3P® and Pyridine

This protocol is adapted from a general method for coupling epimerization-prone carboxylic acids.[3][4][5]

Materials:

  • (R)-2-Chloromandelic acid

  • Amine

  • Propanephosphonic acid anhydride (B1165640) (T3P®, 50% in EtOAc)

  • Pyridine

  • Ethyl acetate (B1210297) (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a stirred solution of (R)-2-chloromandelic acid (1.0 equiv) and the desired amine (1.1 equiv) in ethyl acetate, add pyridine (2.0 equiv).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add T3P® (50% in EtOAc, 1.5 equiv) to the reaction mixture, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding 1 M HCl (aq).

  • Separate the organic layer and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Esterification of (R)-2-Chloromandelic Acid

Materials:

  • (R)-2-Chloromandelic acid

  • Alcohol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve (R)-2-chloromandelic acid (1.0 equiv), the desired alcohol (1.2 equiv), and a catalytic amount of DMAP (0.1 equiv) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equiv) in DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 0.5 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Epimerization_Mechanism cluster_0 Epimerization Pathway Start (R)-2-Chloromandelic Acid Derivative Intermediate Planar Enolate Intermediate Start->Intermediate Base (Proton Abstraction) Epimer (S)-2-Chloromandelic Acid Derivative (Epimer) Intermediate->Epimer Protonation Product (R)-2-Chloromandelic Acid Derivative (Desired) Intermediate->Product Protonation

Caption: Mechanism of base-catalyzed epimerization.

Troubleshooting_Workflow cluster_1 Troubleshooting Epimerization Start Epimerization Detected Check_Base Evaluate Base (Strength, Sterics) Start->Check_Base Check_Temp Lower Reaction Temperature Check_Base->Check_Temp Check_Reagent Change Coupling Reagent/Additive Check_Temp->Check_Reagent Check_Time Optimize Reaction Time Check_Reagent->Check_Time End Epimerization Minimized Check_Time->End

References

Troubleshooting peak tailing in HPLC analysis of 2-Chloromandelic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analyses. This guide focuses on resolving peak tailing issues specifically encountered during the analysis of 2-Chloromandelic acid, providing targeted advice for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified?

A1: Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a trailing edge that is longer or more drawn-out than the leading edge.[1][2] In an ideal chromatogram, peaks exhibit a symmetrical, Gaussian shape.[3] Peak tailing is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 typically indicates significant tailing, though a factor up to 1.5 may be acceptable for some assays.[1][4] This distortion can compromise the accuracy of peak integration, reduce the resolution between adjacent peaks, and lead to poor reproducibility.[5][6]

Q2: What are the primary causes of peak tailing when analyzing an acidic compound like this compound?

A2: The main cause of peak tailing is the presence of more than one retention mechanism for the analyte.[1][7] For an acidic compound like this compound, this often involves:

  • Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups (Si-OH) on the surface of silica-based stationary phases can become ionized (Si-O⁻) at mid-range pH values.[5][7][8] These negatively charged sites can interact ionically with the analyte, causing a secondary retention mechanism that leads to tailing.[1][2]

  • Incorrect Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the analyte will exist as a mixture of its ionized (deprotonated) and un-ionized (protonated) forms.[5] The simultaneous presence of both forms can lead to peak broadening and tailing.[9]

  • Column Degradation: An old or contaminated column can lose efficiency, and the accumulation of contaminants can create active sites that cause tailing.[2][4] Voids at the column inlet can also lead to asymmetrical peaks.[4][9]

  • Extra-Column Effects: Issues outside the column, such as excessive tubing length or diameter between the injector, column, and detector, can cause band broadening and contribute to peak tailing.[4][5]

Q3: How does the mobile phase pH specifically affect the peak shape of this compound?

A3: Mobile phase pH is a critical parameter. To achieve a sharp, symmetrical peak for an acidic analyte, the pH of the mobile phase should be adjusted to be at least 1.5 to 2 pH units below the analyte's pKa.[9][10][11] This ensures the analyte is predominantly in a single, un-ionized form, preventing interactions with ionized silanol groups and promoting a single, consistent retention mechanism on a reversed-phase column.[10][11] Operating near the pKa can cause inconsistent retention and tailing peaks.[5][7]

Q4: Can my sample injection solvent cause peak tailing?

A4: Yes. If the sample is dissolved in a solvent that is significantly stronger (e.g., higher organic content) than the mobile phase, it can lead to peak distortion and tailing.[2][4] It is always recommended to dissolve the sample in the mobile phase itself or in a solvent that is weaker than the mobile phase. If a stronger solvent is required for solubility, the injection volume should be minimized.[4]

Troubleshooting Guide for Peak Tailing

This section provides a systematic workflow to diagnose and resolve peak tailing in the analysis of this compound.

Step 1: Initial Diagnosis

First, observe the chromatogram to determine if the tailing affects all peaks or only the this compound peak.

  • All Peaks Tailing: This usually points to a physical or system-wide issue.

    • Check for Extra-Column Volume: Ensure tubing is as short and narrow in diameter as possible (e.g., 0.005" ID).[5]

    • Inspect Fittings: Check for any poor connections that could create dead volume.[4]

    • Column Void: A void may have formed at the head of the column. This can be checked by reversing and flushing the column (if permitted by the manufacturer) or by replacing it.[4][9]

  • Only this compound Peak Tailing: This strongly suggests a chemical interaction issue between the analyte and the stationary phase or mobile phase.

G start Peak Tailing Observed for this compound q1 Are all peaks tailing? start->q1 sys_issue Likely a physical or system issue. q1->sys_issue Yes chem_issue Likely a chemical interaction issue. q1->chem_issue No sys_sol Check for extra-column volume, leaks, or column void. sys_issue->sys_sol chem_sol_ph Adjust mobile phase pH to be >= 2 units below pKa. Use a buffer (e.g., phosphate). chem_issue->chem_sol_ph q2 Is the column old or contaminated? chem_sol_ph->q2 col_sol Flush column with strong solvent or replace if performance is poor. q2->col_sol Yes chem_sol_silanol Consider secondary interactions with silanols. Use modern, high-purity, end-capped column. q2->chem_sol_silanol No

Caption: Troubleshooting workflow for this compound peak tailing.
Step 2: Chemical and Method Optimization

If a chemical interaction is suspected, follow these steps:

  • Mobile Phase pH Adjustment: This is the most crucial step for an acidic analyte. Lower the mobile phase pH to ensure the complete protonation of this compound. A pH of 2.5-3.0 is a good starting point.[1][12] Using a buffer (e.g., phosphate (B84403), formate) at a concentration of 10-50 mM is essential to maintain a stable pH.[4][13]

  • Column Selection: If tailing persists, secondary interactions with silanol groups are the likely cause.

    • Use a modern, high-purity silica (B1680970) column that is well end-capped.[1][5]

    • Consider columns with alternative base materials, such as hybrid silica or polymer-based columns, which have reduced silanol activity.[12]

  • Buffer Concentration: Increasing the buffer concentration can help mask residual silanol interactions and improve peak shape.[7]

  • Sample Overload: Tailing can occur if the column is overloaded.[2] To check for this, dilute the sample by a factor of 10 and re-inject. If the peak shape improves, reduce the sample concentration or injection volume.[4]

Understanding the Chemical Interactions

Peak tailing for this compound on a standard silica-based C18 column is often caused by a dual retention mechanism. The primary, desired mechanism is the hydrophobic interaction between the analyte and the C18 chains. The secondary, problematic mechanism is an ionic interaction between the ionized analyte (carboxylate) and ionized residual silanols on the silica surface. Lowering the pH neutralizes both species, eliminating the secondary interaction and promoting a single hydrophobic retention mechanism, resulting in a symmetrical peak.

G Chemical Interactions Causing Peak Tailing and Solution cluster_0 Condition 1: Mid-Range pH (e.g., pH 5) cluster_1 Condition 2: Low pH (e.g., pH < 3) analyte_ion This compound (Ionized, R-COO⁻) silanol_ion Residual Silanol (Ionized, Si-O⁻) analyte_ion->silanol_ion Secondary Ionic Interaction (Causes Tailing) c18 C18 Stationary Phase (Hydrophobic) analyte_ion->c18 Primary Hydrophobic Interaction tailing_peak Result: Tailing Peak analyte_neutral This compound (Neutral, R-COOH) c18_2 C18 Stationary Phase (Hydrophobic) analyte_neutral->c18_2 Single Hydrophobic Interaction (Symmetrical Peak) silanol_neutral Residual Silanol (Neutral, Si-OH) good_peak Result: Symmetrical Peak proton H⁺ from Acidic Mobile Phase

Caption: Interactions causing this compound peak tailing and the low-pH solution.

Data Summary and Recommended Parameters

Optimizing the mobile phase pH is the most effective strategy for improving the peak shape of acidic compounds. The table below illustrates the expected impact of pH on the tailing factor.

Mobile Phase pHExpected Analyte StateExpected Silanol StatePrimary InteractionSecondary InteractionExpected Tailing Factor (Tf)
6.0Mostly Ionized (R-COO⁻)Mostly Ionized (Si-O⁻)HydrophobicStrong Ionic> 2.0
4.5Mixed Ionized/NeutralPartially IonizedHydrophobicModerate Ionic1.6 - 2.0
2.8 Mostly Neutral (R-COOH) Mostly Neutral (Si-OH) Hydrophobic Minimal 1.0 - 1.3

Table 1: Expected effect of mobile phase pH on the tailing factor for this compound.

The following table provides recommended starting parameters for developing a robust HPLC method for this compound.

ParameterRecommendationRationale
Column High-purity, end-capped C18, 150 x 4.6 mm, 5 µmMinimizes silanol interactions and provides good efficiency.[1][5][12]
Mobile Phase Acetonitrile (B52724) : Phosphate BufferGood UV transparency and buffering capacity.[13]
pH 2.5 - 3.0Ensures this compound is in its un-ionized form, minimizing secondary interactions.[10][11]
Buffer Concentration 20 - 50 mMMaintains a stable pH and helps mask residual silanol activity.[7][13]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CImproves efficiency and reproducibility.[14]
Detection UV at 225 nmBased on reported methods for similar structures.[14][15]
Injection Volume 5 - 10 µLPrevents column overload.[4]
Sample Diluent Mobile PhaseAvoids peak distortion from solvent mismatch.[2][4]

Table 2: Recommended starting parameters for HPLC analysis of this compound.

Experimental Protocols

Protocol 1: Preparation of Buffered Mobile Phase (pH 2.8)

Objective: To prepare a 1L solution of 25 mM Potassium Phosphate buffer in 50:50 Acetonitrile:Water (v/v) at pH 2.8.

Materials:

  • Potassium Dihydrogen Phosphate (KH₂PO₄), HPLC grade

  • Phosphoric Acid (H₃PO₄), 85%

  • Acetonitrile, HPLC grade

  • Deionized Water, 18.2 MΩ·cm

  • Calibrated pH meter

  • 0.45 µm membrane filter

Procedure:

  • Prepare Aqueous Buffer:

    • Weigh out 3.40 g of KH₂PO₄ (M.W. = 136.09 g/mol ) and dissolve it in approximately 900 mL of deionized water in a 1L beaker.

    • Stir until fully dissolved.

    • Place a calibrated pH probe into the solution.

    • Slowly add 85% phosphoric acid dropwise while stirring until the pH meter reads 2.80 (±0.05).

    • Transfer the solution to a 1L volumetric flask and add deionized water to the mark. This is your 25 mM aqueous phosphate buffer stock.

  • Filter the Aqueous Buffer:

    • Filter the aqueous buffer stock solution through a 0.45 µm membrane filter to remove particulates.[13]

  • Prepare Final Mobile Phase:

    • Measure 500 mL of the filtered aqueous buffer into a 1L solvent bottle.

    • Measure 500 mL of HPLC-grade acetonitrile and add it to the same solvent bottle.

    • Cap the bottle and mix thoroughly by inversion.

    • Degas the final mobile phase using sonication or vacuum degassing before use.

Protocol 2: Sample Preparation and Analysis

Objective: To prepare a this compound sample and analyze it using the recommended HPLC parameters.

Procedure:

  • Prepare Stock Solution:

    • Accurately weigh 10 mg of this compound standard.

    • Dissolve it in a 10 mL volumetric flask using the prepared mobile phase as the diluent to create a 1 mg/mL stock solution.

  • Prepare Working Standard:

    • Perform a 1:100 dilution of the stock solution with the mobile phase to obtain a 10 µg/mL working standard.

  • System Setup:

    • Equilibrate the HPLC system and the C18 column with the prepared mobile phase until a stable baseline is achieved (typically 20-30 minutes).

  • Analysis:

    • Inject 10 µL of the working standard onto the column.

    • Acquire the chromatogram according to the parameters in Table 2.

    • Evaluate the peak for the tailing factor. If tailing is still present (>1.3), consider further optimization as described in the troubleshooting guide.

References

Enhancing the yield of (S)-clopidogrel from (R)-2-Chloromandelic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of (S)-Clopidogrel

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers working on the synthesis of (S)-clopidogrel from (R)-2-Chloromandelic acid. The focus is on enhancing yield and maintaining stereochemical integrity throughout the process.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic pathway from (R)-2-Chloromandelic acid to (S)-clopidogrel?

The synthesis is primarily a two-step process. First, (R)-2-Chloromandelic acid undergoes an esterification reaction, typically with methanol (B129727), to form the key intermediate, methyl (R)-α-(o-chlorophenyl)-α-chloroacetate. Second, this intermediate is reacted with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) in a nucleophilic substitution reaction. This substitution must proceed with an inversion of stereochemistry (an SN2 reaction) to yield the desired (S)-clopidogrel.

Q2: Why is controlling the stereochemistry so important in this synthesis?

The therapeutic antiplatelet activity of clopidogrel (B1663587) resides exclusively in the (S)-enantiomer.[1] The (R)-enantiomer is not only therapeutically inactive but has been reported to cause convulsions in animal studies at higher doses.[1][2] Therefore, maintaining high enantiomeric purity is critical for the safety and efficacy of the final active pharmaceutical ingredient. Contamination with the (R)-enantiomer reduces the overall yield of the active compound and complicates purification.[3]

Q3: What are the primary challenges that lead to low yield?

The main challenges include:

  • Incomplete Esterification: The Fischer esterification is an equilibrium-limited reaction.[4]

  • Racemization: The chiral center is susceptible to racemization, particularly at elevated temperatures or under non-optimal pH conditions, which lowers the yield of the desired (S)-enantiomer.[5]

  • Side Reactions: Competing elimination reactions or the formation of byproducts during the nucleophilic substitution step can reduce the final product yield.

  • Purification Losses: Isolating the pure (S)-enantiomer from unreacted starting materials, byproducts, and the undesired (R)-enantiomer can lead to significant material loss.

Q4: Which analytical techniques are crucial for monitoring this synthesis?

Chiral High-Performance Liquid Chromatography (HPLC) is the most critical analytical tool. It is used to determine the enantiomeric excess (e.e.) of the starting material, the intermediate, and the final product, ensuring that no racemization has occurred.[6][7] Other standard techniques like ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS) are used to confirm the chemical structure and purity of the synthesized compounds.[5][8]

Synthesis Workflow and Troubleshooting

The overall synthetic process is visualized below, highlighting the critical transition from the (R)-configuration starting material to the (S)-configuration product.

G cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product A (R)-2-Chloromandelic Acid B Methyl (R)-α-chloro-α- (o-chlorophenyl)acetate A->B Step 1: Esterification C (S)-Clopidogrel B->C Step 2: SN2 Substitution (Inversion of Stereochemistry)

Caption: Overall synthesis workflow from (R)-2-Chloromandelic acid to (S)-Clopidogrel.
Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Step 1: Esterification of (R)-2-Chloromandelic Acid

Q: My esterification yield is low. What are the likely causes and solutions?

A: Low yield in Fischer esterification is typically due to the reaction not reaching completion or side reactions.

  • Probable Cause 1: Reaction Equilibrium. The reaction between a carboxylic acid and an alcohol to form an ester and water is reversible.[4]

    • Solution: To shift the equilibrium towards the product, use a large excess of the alcohol (methanol). Following Le Chatelier's principle, this drives the reaction forward. Another technique is to remove water as it forms using a Dean-Stark apparatus, although using excess methanol is more common for this specific synthesis.[4]

  • Probable Cause 2: Ineffective Catalysis. An insufficient amount or inactive acid catalyst will result in a slow or incomplete reaction.

    • Solution: Ensure a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is used in sufficient quantity (typically 5-10 mol%). Generating HCl in situ by adding acetyl chloride to the methanol is also an effective method.[9]

  • Probable Cause 3: Insufficient Reaction Time or Temperature. The reaction may not have had enough time to reach equilibrium.

    • Solution: Reflux the reaction mixture for an adequate period (typically 1-3 hours) and monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 2: Nucleophilic Substitution

Q: The yield of (S)-clopidogrel is poor after the substitution reaction. What should I investigate?

A: This step is critical for both yield and purity. Issues often relate to reaction conditions or reagent quality.

  • Probable Cause 1: Incomplete Reaction. The nucleophilic attack may be incomplete.

    • Solution: Ensure the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine nucleophile is fully available. If it is in its hydrochloride salt form, a suitable non-nucleophilic base (e.g., potassium carbonate, triethylamine) must be added to liberate the free amine. Also, verify the reaction temperature and time, as insufficient heating can lead to an incomplete reaction.

  • Probable Cause 2: Side Reactions. The chloro-ester intermediate can undergo elimination reactions (E2) in the presence of a strong base, especially at higher temperatures, competing with the desired substitution (SN2).

    • Solution: Carefully control the reaction temperature. Use a moderately basic catalyst rather than a very strong, sterically hindered base which might favor elimination. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Purity and Stereochemistry

Q: My final product shows low enantiomeric purity (significant contamination with the R-enantiomer). How can I troubleshoot this?

A: Maintaining stereochemical integrity is paramount. Racemization can occur at either step if conditions are not optimal. The following diagram outlines a logical approach to troubleshooting this issue.

G Start Problem: Low Enantiomeric Purity of (S)-Clopidogrel Check_SM 1. Analyze Starting Material: Is (R)-2-Chloromandelic acid enantiomerically pure? Start->Check_SM Check_Inter 2. Analyze Intermediate: Is Methyl (R)-ester pure after Step 1? Check_SM->Check_Inter Yes SM_Bad Source of impurity identified. Obtain enantiomerically pure starting material. Check_SM->SM_Bad No Check_Cond 3. Evaluate Step 2 Conditions: Are conditions promoting racemization (SN1 pathway)? Check_Inter->Check_Cond Yes Ester_Rac Racemization during Esterification. Use milder conditions: - Lower temperature. - Reduce reaction time. Check_Inter->Ester_Rac No Subst_Rac Racemization during Substitution. Favor SN2 conditions: - Use aprotic polar solvent. - Avoid high temperatures. - Ensure strong nucleophile concentration. Check_Cond->Subst_Rac Yes Resolve Final Option: Perform chiral resolution of the racemic product using a resolving agent like L-camphorsulfonic acid. Check_Cond->Resolve No, but purity is still low

Caption: Troubleshooting logic for low enantiomeric purity in (S)-Clopidogrel synthesis.
  • Cause 1: Impure Starting Material: The initial (R)-2-Chloromandelic acid may not be enantiomerically pure.

    • Solution: Always verify the enantiomeric excess (e.e.) of the starting material using chiral HPLC before beginning the synthesis.

  • Cause 2: Racemization during Esterification: Harsh conditions (e.g., prolonged heating in strong acid) can cause racemization at the chiral center.

    • Solution: Use the mildest effective conditions. Monitor the reaction closely and stop it as soon as the starting material is consumed. Alternative esterification methods, such as using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP), can be performed at room temperature and may reduce the risk of racemization.[10]

  • Cause 3: Racemization during Substitution: Conditions that favor a competing SN1 pathway (e.g., polar protic solvents, high temperatures, or a weak nucleophile) will lead to racemization.

    • Solution: Ensure conditions strongly favor an SN2 reaction, which proceeds with 100% inversion of configuration. Use a polar aprotic solvent (e.g., DMF, Acetonitrile) and maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate.

  • Final Recourse: Chiral Resolution. If racemization cannot be avoided, the final racemic clopidogrel mixture can be separated.[5]

    • Solution: This is achieved by forming diastereomeric salts with a chiral resolving agent, such as L(-)-camphor-10-sulfonic acid. The desired diastereomeric salt can then be selectively crystallized and the pure (S)-clopidogrel regenerated.[11][12] While effective, this adds steps and lowers the overall process yield.[13]

Data Tables for Yield Optimization

The following tables summarize key parameters that influence reaction outcomes.

Table 1: Influence of Esterification Conditions on Yield

Parameter Condition A (Standard) Condition B (Optimized) Expected Outcome
Catalyst 1% H₂SO₄ 5% H₂SO₄ or in-situ HCl Faster reaction, higher conversion
Methanol 5 equivalents 10-20 equivalents (or as solvent) Shifts equilibrium, increases yield[4]
Temperature 65°C (Reflux) 65°C (Reflux) Standard for methanol reflux

| Time | 4 hours | 1-2 hours (monitored by TLC) | Avoids potential degradation/racemization |

Table 2: Troubleshooting Summary

Problem Probable Cause Key Solution(s)
Low Ester Yield Reaction at equilibrium Use large excess of methanol.
Low Substitution Yield Incomplete reaction / Side reactions Use a base (e.g., K₂CO₃); control temperature carefully.
Low Enantiomeric Purity Racemization during esterification Use milder conditions; reduce reaction time.
Low Enantiomeric Purity Racemization during substitution Ensure SN2-favored conditions (aprotic solvent, controlled temp).

| Product is Racemic | Pervasive racemization | Perform chiral resolution on the final product.[5][13] |

Experimental Protocols

Protocol 1: Synthesis of Methyl (R)-α-(o-chlorophenyl)-α-chloroacetate

  • Reagents & Equipment:

    • (R)-2-Chloromandelic acid (1.0 eq)

    • Anhydrous Methanol (20 eq, serves as reagent and solvent)

    • Concentrated Sulfuric Acid (H₂SO₄, 0.05 eq) or Acetyl Chloride (0.1 eq)

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Procedure:

    • To a round-bottom flask, add (R)-2-Chloromandelic acid and anhydrous methanol.

    • Cool the mixture in an ice bath (0-5°C).

    • Slowly add the concentrated sulfuric acid while stirring. Caution: Exothermic reaction.

    • Remove the ice bath, attach the reflux condenser, and heat the mixture to a gentle reflux (approx. 65°C).

    • Maintain reflux for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Reduce the volume of methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate.

    • Wash the organic layer sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude methyl ester.

    • Purify further by column chromatography if necessary. Confirm structure and enantiomeric purity via NMR and Chiral HPLC.

Protocol 2: Synthesis of (S)-Clopidogrel (Methyl (S)-α-(o-chlorophenyl)-α-(4,5,6,7-tetrahydrothieno[3,2-c]pyrid-5-yl)acetate)

  • Reagents & Equipment:

    • Methyl (R)-α-(o-chlorophenyl)-α-chloroacetate (1.0 eq)

    • 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride (1.1 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃, 2.5 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Round-bottom flask, magnetic stirrer, inert atmosphere setup (Nitrogen/Argon)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride, anhydrous potassium carbonate, and anhydrous DMF.

    • Stir the suspension at room temperature for 30 minutes.

    • Add a solution of Methyl (R)-α-(o-chlorophenyl)-α-chloroacetate in DMF dropwise to the suspension.

    • Heat the reaction mixture to 60-70°C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting ester.

    • Cool the reaction to room temperature and pour it into ice-cold water.

    • Extract the aqueous mixture three times with Ethyl Acetate.

    • Combine the organic extracts and wash them with water and then brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The resulting crude product should be purified by column chromatography on silica (B1680970) gel.

    • Characterize the final product using NMR and MS, and critically, confirm the enantiomeric excess (e.e.) is >99% using a validated Chiral HPLC method.[7]

References

Managing impurities in the synthesis of 2-Chloromandelic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Chloromandelic Acid

This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and answers to frequently asked questions regarding the management of impurities during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: During the synthesis of this compound, several process-related and degradation impurities can arise. The most common include unreacted starting materials like 2-Chlorobenzaldehyde, oxidation byproducts such as 2-Chlorophenylglyoxylic acid, and potential dimeric species.[1] For chiral syntheses, the undesired enantiomer is also a critical impurity.[2][3]

Q2: Why is controlling impurities in this compound important?

A2: Optically pure this compound is a crucial intermediate for synthesizing chiral drugs, most notably the anti-platelet agent (S)-clopidogrel.[4] The presence of impurities, even in trace amounts, can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[5][6] Regulatory bodies like the FDA require stringent control and profiling of all potential impurities.[6]

Q3: What is the recommended general approach for purifying crude this compound?

A3: Recrystallization is the most effective method for purifying this compound. Due to its high solubility in water, recrystallization from aqueous solutions is generally not advisable.[2] A preferred method involves dissolving the crude product in a suitable organic solvent, adding a poor solvent to precipitate the acid, separating the crude crystals, and then performing a final recrystallization from an appropriate organic solvent to achieve high purity.[2]

Troubleshooting Guide

Q: My final product has a persistent yellow discoloration. What is the likely cause and how can I fix it?

A: A yellow tint often indicates the presence of residual 2-Chlorobenzaldehyde, which is a pale yellow oily liquid.[7] This impurity can persist due to incomplete reaction or inefficient purification.

  • Solution: Enhance purification by performing a careful recrystallization. Consider an additional wash of the crude solid with a non-polar solvent in which this compound is insoluble but the aldehyde has some solubility. Optimizing the reaction stoichiometry and time may also reduce the amount of unreacted starting material.

Q: My HPLC analysis shows a significant peak eluting close to the main product peak. How can I identify it?

A: This could be a structurally related impurity such as 2-Chlorophenylglyoxylic acid (an oxidation product) or a dimer.

  • Solution: Utilize hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) for definitive identification by obtaining the molecular weight of the impurity.[5][8] Forced degradation studies (e.g., exposure to heat, acid, base, or oxidizing agents) can help confirm the identity of degradation products.[8]

Q: The enantiomeric excess (e.e.) of my optically active this compound is below 99%. What are the potential causes and remedies?

A: Low enantiomeric excess can result from incomplete resolution or racemization during the workup.

  • Cause 1: Inefficient Resolution. The choice of resolving agent and crystallization conditions are critical.

    • Remedy: Re-evaluate the resolving agent and solvent system. A thorough recrystallization of the diastereomeric salt can significantly enhance optical purity, often from ~95% to nearly 100%.[2]

  • Cause 2: Racemization. this compound can racemize under alkaline conditions.

    • Remedy: Ensure that the step to liberate the free acid from its salt (de-salting) is performed under acidic conditions (e.g., pH 2-3) using a strong inorganic acid like HCl.[2][3]

Impurity Formation and Control

The following diagram illustrates the primary synthesis pathway and the formation of key impurities.

G SM 2-Chlorobenzaldehyde (Starting Material) Product This compound (Product) SM->Product Main Synthesis Reaction (e.g., Cyanohydrin route) Oxidation 2-Chlorophenylglyoxylic Acid (Oxidation Impurity) Product->Oxidation Oxidation (Air, Oxidizing Agents) Dimer Dimeric Impurities Product->Dimer Self-condensation

Caption: Reaction pathway for this compound and formation of key impurities.

Impurity Data Summary

The table below summarizes common impurities and strategies for their control.

Impurity NameCommon SourceRecommended Control / Mitigation Strategy
2-Chlorobenzaldehyde Unreacted starting materialOptimize reaction conditions for full conversion; Purify via recrystallization.[7][9]
2-Chlorophenylglyoxylic Acid Oxidation of the product's alcohol groupUse an inert atmosphere (e.g., nitrogen) during reaction and workup; Avoid strong oxidizing agents.[10]
Dimeric Species Self-condensation of the productControl temperature during reaction and purification; Purify via controlled crystallization.[1]
Undesired Enantiomer Incomplete optical resolutionOptimize choice of resolving agent and crystallization solvent; Perform multiple recrystallizations of the diastereomeric salt.[2][3]
Residual Solvents Trapped in the crystal lattice during purificationDry the final product under vacuum at an appropriate temperature.

Troubleshooting Workflow for Impurity Management

This workflow provides a logical approach to addressing impurity issues identified during analysis.

G start High Impurity Level Detected (via HPLC/UPLC) identify Identify Impurity (LC-MS, NMR) start->identify impurity_type What is the impurity? identify->impurity_type sm Unreacted Starting Material (e.g., 2-Chlorobenzaldehyde) impurity_type->sm Starting Material side_product Side-Reaction or Degradation Product impurity_type->side_product Byproduct/ Degradant enantiomer Incorrect Enantiomer impurity_type->enantiomer Enantiomer action_sm Action: 1. Optimize reaction stoichiometry/time. 2. Improve purification (recrystallize). sm->action_sm action_side Action: 1. Adjust reaction conditions (temp, pH). 2. Use inert atmosphere. 3. Refine purification protocol. side_product->action_side action_enantiomer Action: 1. Re-evaluate resolving agent/solvent. 2. Recrystallize diastereomeric salt. 3. Ensure workup is under acidic conditions. enantiomer->action_enantiomer

Caption: A decision-tree workflow for troubleshooting impurities in synthesis.

Key Experimental Protocols

Protocol 1: Chiral HPLC Method for Impurity and Enantiomeric Purity Profiling

This protocol provides a baseline method for the separation of this compound enantiomers and related impurities, adapted from methodologies for mandelic acid derivatives.[11]

Objective: To quantify the purity and determine the enantiomeric excess of a this compound sample.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.[11]

  • Chiral Stationary Phase Column (e.g., CHIRALPAK® IC or similar).[11]

Chromatographic Conditions:

ParameterRecommended Setting
Column CHIRALPAK® IC (250 mm x 4.6 mm, 5 µm)[11]
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA)
Composition Typically a ratio like 90:10 (Hexane:Isopropanol) with 0.1% TFA. The ratio may need optimization.[11]
Flow Rate 1.0 mL/min[11]
Column Temperature 25 °C[11]
Detection Wavelength 210 nm[11]
Injection Volume 10 µL[11]

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent like ethanol (B145695) to a final concentration of approximately 1 mg/mL.[11] Filter the solution through a 0.45 µm syringe filter before injection.

  • System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Data Analysis:

    • Identify the peaks corresponding to the (R) and (S) enantiomers of this compound.

    • Identify any other peaks as potential impurities.

    • Calculate the area percentage of each impurity to determine chemical purity.

    • Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

References

Effect of temperature on the chiral resolution of 2-Chloromandelic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral resolution of 2-Chloromandelic acid. The content focuses on the critical role of temperature in achieving successful enantioseparation.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on the chiral resolution of this compound by chromatography?

A1: In chromatographic separations of this compound, temperature is a critical parameter that influences the thermodynamics of chiral recognition. Generally, an inverse relationship is observed between temperature and resolution. Lowering the column temperature often leads to better separation by enhancing the stability of the transient diastereomeric complexes formed between the enantiomers and the chiral stationary phase (CSP). However, this is not a universal rule, and the optimal temperature should be determined empirically for each specific method.

Q2: How does temperature affect the chiral resolution of this compound in co-crystallization methods?

A2: In enantiospecific co-crystallization, temperature plays a crucial role in both the dissolution of the racemic mixture and the selective crystallization of the desired diastereomer. A common protocol involves dissolving the racemic this compound and the chiral resolving agent at an elevated temperature to ensure complete solubilization. Subsequently, the solution is cooled to a much lower temperature to induce crystallization. The choice of crystallization temperature directly impacts the yield and enantiomeric excess of the product. Lower temperatures generally favor higher yields, but the optimal temperature must be determined to balance yield with purity and to avoid spontaneous crystallization of the undesired enantiomer.

Q3: Can thermal degradation of this compound occur during chiral resolution experiments?

A3: this compound is generally stable under typical chromatographic and crystallization conditions. However, prolonged exposure to high temperatures, especially in the presence of certain solvents or reagents, could potentially lead to degradation. It is good practice to assess the thermal stability of the compound under the specific experimental conditions if elevated temperatures are required. Signs of degradation may include the appearance of unexpected peaks in the chromatogram or discoloration of the solution.

Q4: What is the thermodynamic basis for the effect of temperature on chiral separation?

A4: The separation of enantiomers is a process governed by thermodynamics. The Gibbs free energy change (ΔG) of the interaction between each enantiomer and the chiral selector determines the separation. This is related to enthalpy (ΔH) and entropy (ΔS) by the equation: ΔG = ΔH - TΔS. In many cases of chiral separation of this compound, the process is enthalpy-driven, meaning that the interactions are exothermic (negative ΔH)[1]. In such cases, a decrease in temperature (T) makes ΔG more negative, favoring the interaction and leading to better separation.

Troubleshooting Guides

Chromatographic Methods (e.g., HPLC, SFC)
Issue Possible Cause Related to Temperature Troubleshooting Steps
Poor or No Resolution The selected temperature is not optimal for the chiral recognition mechanism.1. Systematically vary the column temperature. Start at ambient temperature (e.g., 25 °C) and decrease in 5 °C increments (e.g., 20 °C, 15 °C). 2. If resolution does not improve, increase the temperature in 5 °C increments from the initial setting (e.g., 30 °C, 35 °C). 3. Allow the system to equilibrate for at least 20-30 minutes after each temperature change before injecting the sample.
Loss of Resolution at Higher Temperatures The separation is likely an enthalpy-driven process, where higher temperatures weaken the diastereomeric interactions with the CSP.Operate the column at sub-ambient temperatures using a column thermostat. Ensure the mobile phase is pre-chilled to avoid temperature gradients within the column.
Peak Broadening or Tailing The temperature may be affecting the kinetics of mass transfer or the solubility of this compound in the mobile phase.1. Optimize the flow rate in conjunction with temperature. A lower flow rate might be necessary at lower temperatures. 2. Ensure the mobile phase composition is appropriate for the operating temperature to prevent precipitation of the sample or buffer components.
Irreproducible Retention Times Inadequate temperature control of the column and mobile phase.1. Use a reliable column oven and ensure it is properly calibrated. 2. Consider using a mobile phase pre-heater or pre-cooler to ensure the solvent entering the column is at the set temperature.
Co-crystallization Methods
Issue Possible Cause Related to Temperature Troubleshooting Steps
Low Yield of Diastereomeric Crystals The crystallization temperature is too high, leading to high solubility of the desired diastereomer.Gradually decrease the crystallization temperature. Experiment with temperatures such as 4 °C, -10 °C, or even lower, ensuring slow cooling to promote the formation of well-defined crystals.
Low Enantiomeric Excess (e.e.) The crystallization temperature is too low, causing the undesired diastereomer to also precipitate.1. Increase the crystallization temperature slightly to improve selectivity. 2. Implement a controlled cooling profile instead of rapid cooling to allow for selective nucleation and growth of the desired diastereomeric crystals.
No Crystal Formation The solution is not sufficiently supersaturated at the chosen crystallization temperature.1. Ensure the initial dissolution temperature was high enough to fully dissolve the components. 2. Decrease the final crystallization temperature. 3. Consider increasing the concentration of the starting materials if solubility at the crystallization temperature is still too high.
Oily Precipitate Instead of Crystals The cooling rate is too fast, or the crystallization temperature is below the eutectic point of the system.1. Slow down the cooling rate to allow for proper crystal lattice formation. 2. Increase the crystallization temperature slightly. 3. Ensure the solvent system is appropriate and that the components are sufficiently pure.

Data Presentation

Table 1: Effect of Temperature on Chiral Separation of Mandelic Acid Derivatives by Supercritical Fluid Chromatography (SFC)

Note: This table illustrates a general trend observed for mandelic acid derivatives, including this compound, on a Chiralpak AD-3 column. Specific values for this compound may vary and should be determined experimentally.

Column Temperature (°C)Observation
Increased TemperatureDecreased separation factor (α) and resolution (Rs)[2].
Decreased TemperatureIncreased separation factor (α) and resolution (Rs)[2].
Table 2: Enantioselective Co-crystallization of this compound with Levetiracetam

Data from a specific experiment demonstrating the effect of a sub-ambient crystallization temperature.

ParameterValueReference
Dissolution Temperature60 °C[3]
Crystallization Temperature-15 °C[3]
Enantiomeric Excess (% e.e.) of (S)-2-ClMA in solid phase78%[3]
Enantiomeric Excess (% e.e.) of (R)-2-ClMA in liquid phase76%[3]

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for this compound - Temperature Optimization
  • Column and Mobile Phase Selection:

    • Column: CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm) or a similar polysaccharide-based chiral stationary phase.

    • Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). For this compound, an acidic additive is crucial for good peak shape. A typical starting mobile phase is n-hexane/isopropanol/trifluoroacetic acid (TFA) in a ratio of 90:10:0.1 (v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Sample Preparation:

    • Dissolve racemic this compound in the mobile phase or a compatible solvent (e.g., ethanol) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Temperature Optimization Procedure:

    • Set the initial column temperature to 25 °C and allow the system to equilibrate for 30 minutes.

    • Inject the sample and record the chromatogram.

    • Decrease the column temperature in 5 °C increments (e.g., to 20 °C, then 15 °C). At each temperature, allow the system to equilibrate for at least 30 minutes before injecting the sample.

    • If resolution is still not optimal, increase the temperature from 25 °C in 5 °C increments (e.g., to 30 °C, then 35 °C), again allowing for equilibration at each step.

    • Compare the resolution, peak shape, and analysis time at each temperature to determine the optimal conditions.

Protocol 2: Enantiospecific Co-crystallization of this compound with Levetiracetam
  • Materials:

    • Racemic this compound (2-ClMA)

    • Levetiracetam (LEV) as the chiral resolving agent

    • Acetonitrile (B52724) (solvent)

  • Procedure:

    • In a suitable vessel, dissolve racemic 2-ClMA (e.g., 3.14 mmol) in acetonitrile (e.g., 2.0 mL).

    • Add LEV (e.g., 3.73 mmol) to the solution with agitation.

    • Heat the mixture to 60 °C and stir for 2 hours to ensure complete dissolution of all solids.

    • Allow the solution to cool slowly to room temperature.

    • Seed the solution with a small amount of pre-prepared co-crystals of the desired diastereomer (if available).

    • Store the sealed vessel at a low temperature (e.g., -15 °C) for an extended period (e.g., 14 days) to allow for complete crystallization and to reach solid-liquid equilibrium.

    • Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold acetonitrile.

    • Dry the crystals under vacuum.

  • Analysis:

    • Determine the yield of the crystalline product.

    • Analyze the enantiomeric excess of the this compound in both the solid and the remaining liquid phase by a validated chiral HPLC method.

Visualizations

Troubleshooting_Workflow cluster_method Select Resolution Method cluster_chromatography Chromatography Troubleshooting cluster_crystallization Co-crystallization Troubleshooting start Poor Resolution of This compound Enantiomers method_choice Chromatography or Co-crystallization? start->method_choice temp_check_c Is Temperature Optimized? method_choice->temp_check_c Chromatography temp_check_cryo Is Crystallization Temperature Optimal? method_choice->temp_check_cryo Co-crystallization vary_temp Systematically vary temperature (e.g., 15°C, 20°C, 25°C, 30°C) temp_check_c->vary_temp No other_params Optimize other parameters: - Mobile Phase Composition - Flow Rate temp_check_c->other_params Yes temp_ok Temperature Optimized vary_temp->temp_ok adjust_temp_cryo Adjust crystallization temperature: - Lower for yield - Higher for e.e. temp_check_cryo->adjust_temp_cryo No other_params_cryo Optimize other parameters: - Cooling Rate - Solvent - Concentration temp_check_cryo->other_params_cryo Yes temp_ok_cryo Temperature Optimized adjust_temp_cryo->temp_ok_cryo

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Co_crystallization_Workflow cluster_products Products start Start: Racemic 2-ClMA + Chiral Resolving Agent dissolution Dissolution in Solvent (e.g., Acetonitrile at 60°C) start->dissolution cooling Controlled Cooling to Sub-ambient Temperature (e.g., -15°C) dissolution->cooling crystallization Crystallization & Equilibration (e.g., 14 days) cooling->crystallization filtration Filtration crystallization->filtration solid_phase Solid Phase: Enriched Diastereomer filtration->solid_phase liquid_phase Liquid Phase: Enriched in Other Enantiomer filtration->liquid_phase analysis Analysis: Yield and Enantiomeric Excess (e.e.) solid_phase->analysis liquid_phase->analysis

Caption: Experimental workflow for co-crystallization.

References

Optimizing enzyme loading in the kinetic resolution of 2-Chloromandelic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of enzyme loading in the kinetic resolution of 2-Chloromandelic acid (2-ClMA).

Frequently Asked Questions (FAQs)

Q1: What is the enzymatic kinetic resolution of this compound?

A1: Enzymatic kinetic resolution is a technique used to separate the two enantiomers (R and S forms) of racemic this compound. It utilizes an enzyme, typically a lipase (B570770), that reacts at a different rate with each enantiomer.[1] For example, a lipase can selectively catalyze the esterification of one enantiomer, allowing the unreacted enantiomer to be isolated in high enantiomeric purity.[2][3] This method is crucial for producing enantiomerically pure 2-ClMA, an important intermediate in the synthesis of pharmaceuticals like (S)-clopidogrel.[2][3]

Q2: Why is optimizing enzyme loading a critical step?

A2: Enzyme loading, or concentration, directly impacts the reaction rate.[4][5] Insufficient enzyme loading can lead to excessively long reaction times or incomplete conversion.[6] Conversely, excessively high enzyme loading can be uneconomical and may not increase the reaction rate if the substrate concentration becomes the limiting factor.[4][5] A dose-response experiment is often recommended to determine the optimal enzyme concentration for a balance of reaction time and cost-efficiency.[6]

Q3: What type of enzyme is typically used for this resolution?

A3: Lipases are highly effective enzymes for the kinetic resolution of racemic acids and alcohols.[7] Specifically, Lipase AK has been successfully used to catalyze the enantioselective transesterification of (R,S)-2-chloromandelic acid.[2]

Q4: Besides enzyme loading, what other parameters affect the resolution?

A4: Several factors significantly influence the enzyme's activity and enantioselectivity, including temperature, pH, solvent, water content, and the molar ratio of the substrate to the acyl donor.[2][3][8] For instance, the reaction often involves an acyl donor like vinyl acetate (B1210297) in an organic solvent.[2] Each of these parameters must be optimized to achieve high conversion and enantiomeric excess.[2]

Q5: How does the reaction mechanism influence the process?

A5: The kinetic resolution of 2-ClMA by lipase-catalyzed transesterification often follows a Ping-Pong Bi-Bi mechanism.[2][9] Understanding this mechanism is crucial for building accurate kinetic models to simulate and optimize the reaction process, helping to predict outcomes under various conditions.[2]

Troubleshooting Guides

Problem 1: Low or Stalled Reaction Conversion

The reaction proceeds very slowly or stops before reaching the desired 50% conversion, resulting in a low yield of the target enantiomer.

dot

Caption: Logical workflow for troubleshooting low reaction conversion.

Possible Causes & Solutions:

  • Insufficient Enzyme Loading: The amount of enzyme may be the limiting factor.

    • Solution: Gradually increase the enzyme loading in the reaction. It is advisable to conduct a dose-response experiment to identify the optimal concentration where the reaction rate plateaus.[6]

  • Suboptimal Temperature or pH: Enzymes have a narrow optimal range for temperature and pH.[10] Deviations can drastically reduce activity.[4]

    • Solution: Verify that the reaction temperature is at the optimum for the specific lipase used. For immobilized enzymes, ensure the pH of the buffer used during preparation was correct.[6]

  • Enzyme Inactivation: Byproducts, such as acetic acid from the use of vinyl acetate, can lower the pH and denature the enzyme.[6] Some organic solvents can also strip the essential water layer from the enzyme, causing inactivation.[6]

    • Solution: Consider adding a mild, non-reactive base or using a buffered system to neutralize acid byproducts.[6] Screen different organic solvents to find one that is compatible with the enzyme and maintains its activity.

Problem 2: Low Enantiomeric Excess (ee)

The separation of enantiomers is inefficient, resulting in a product with low optical purity.

dot```dot graph Troubleshooting_Low_EE { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12]; node [shape=record, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="Low Enantiomeric Excess (ee)", shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];

cause1 [label="Conversion Exceeds 50% | The ee of the substrate increases as the reaction proceeds,\nwhile the ee of the product decreases after 50% conversion."]; cause2 [label="Poor Enzyme Selectivity | The chosen enzyme may not be sufficiently selective\nfor the substrate."]; cause3 [label="Non-Optimal Conditions | Temperature, solvent, or water content can\naffect the enzyme's enantioselectivity (E value)."];

solution1 [label="Action: Monitor reaction closely using chiral HPLC/GC.\nStop the reaction at or near 50% conversion.", shape=box, style="filled", fillcolor="#FFFFFF"]; solution2 [label="Action: Screen a library of different lipases or esterases.\nConsider enzymes from different sources.", shape=box, style="filled", fillcolor="#FFFFFF"]; solution3 [label="Action: Re-optimize reaction parameters with a focus on\nmaximizing the enantioselectivity (E value).", shape=box, style="filled", fillcolor="#FFFFFF"];

start -> cause1; start -> cause2; start -> cause3;

cause1 -> solution1 [label="Solution"]; cause2 -> solution2 [label="Solution"]; cause3 -> solution3 [label="Solution"]; }

Caption: General experimental workflow for kinetic resolution.

  • Materials & Setup:

    • To a thermostatically controlled reaction vessel, add the chosen organic solvent (e.g., diisopropyl ether).

    • Add racemic (R,S)-2-chloromandelic acid and the acyl donor (e.g., vinyl acetate).

    • Initiate stirring and allow the temperature to equilibrate to the desired setpoint (e.g., 45°C).

  • Reaction Initiation:

    • Add the optimized amount of lipase (e.g., Lipase AK) to the mixture to start the reaction.

  • Monitoring:

    • At set time intervals (e.g., every 1-2 hours), withdraw a small aliquot from the reaction mixture.

    • Prepare the sample for analysis (e.g., filter out the enzyme, dilute with solvent).

    • Analyze the sample using Chiral HPLC to determine the conversion rate and the enantiomeric excess of the substrate and product.

  • Workup (at ~50% conversion):

    • Stop the reaction by removing the enzyme via filtration.

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a saturated aqueous NaHCO₃ solution (to remove the unreacted acidic enantiomer), water, and brine. [11] * The esterified enantiomer remains in the organic layer. The unreacted enantiomer is in the aqueous basic layer and can be recovered by acidification and extraction.

  • Isolation:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to isolate the ester product.

    • The ester can then be hydrolyzed (e.g., using NaOH or LiOH) to yield the other enantiomer of this compound. [11]

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee)

This protocol outlines the steps for determining the ee of this compound. [11]

  • Sample Preparation:

    • Accurately weigh a small amount of the sample (e.g., 1-2 mg) and dissolve it in 1 mL of the HPLC mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC with a UV detector.

    • Chiral Column: A suitable chiral stationary phase (CSP) column (e.g., Chiralcel OD-H or similar).

    • Mobile Phase: A mixture of hexane (B92381) and isopropanol (B130326) with a small amount of trifluoroacetic acid (TFA) is common (e.g., 90:10:0.1 v/v/v). The exact ratio should be optimized.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: ~220 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas corresponding to the (R) and (S) enantiomers in the chromatogram.

    • Calculate the enantiomeric excess (ee) using the formula:

      • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

      • Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.

References

Validation & Comparative

A Comparative Guide to Resolving Agents for 2-Chloromandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The resolution of racemic 2-chloromandelic acid is a critical step in the synthesis of optically pure compounds, notably as a key intermediate for pharmaceuticals. The choice of resolving agent is paramount for achieving high enantiomeric excess (ee%), yield, and overall process efficiency. This guide provides an objective comparison of various resolving agents for this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable agent for your research and development needs.

Principles of Chiral Resolution

The primary method for separating enantiomers of this compound is through the formation of diastereomeric salts. This involves reacting the racemic acid with a chiral base (the resolving agent). The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. The less soluble diastereomer crystallizes preferentially, and the desired enantiomer of this compound can then be recovered by acidification of the separated salt.

Comparison of Resolving Agents

Several resolving agents have been reported for the successful resolution of this compound and its derivatives. This guide focuses on a comparative analysis of Levetiracetam (LEV), (R)-(+)-N-benzyl-1-phenylethylamine, and other notable agents.

Quantitative Data Summary

The following table summarizes the performance of different resolving agents for this compound based on reported experimental data.

Resolving AgentEnantiomer RecoveredEnantiomeric Excess (ee%)Yield (%)Solvent SystemReference
Levetiracetam (LEV)(S)-2-chloromandelic acid (solid phase)78%N/AAcetonitrile[1]
(R)-2-chloromandelic acid (liquid phase)76%N/AAcetonitrile[1]
(R)-(+)-N-benzyl-1-phenylethylamine(R)-2-chloromandelic acidHigh (inferred)High (inferred)Isopropanol[1]
Chiral Amino AlcoholsSingle enantiomer>99%>75%Alcoholic solvents, Acetone, or Ethyl Acetate
D-O,O'-di-(p-toluoyl)-tartaric acid with Ca2+(R)-methyl-2-chloromandelate>99.5%71%Ethanol[1]

Note: "N/A" indicates that the specific data point was not available in the cited literature. The effectiveness of (R)-(+)-N-benzyl-1-phenylethylamine is inferred from its successful application with other substituted mandelic acids and its explicit mention for this compound.[1]

Experimental Protocols

Detailed methodologies for the resolution of this compound with selected resolving agents are provided below.

Protocol 1: Resolution with Levetiracetam (LEV)

This protocol is based on the enantiospecific co-crystallization of Levetiracetam with (S)-2-chloromandelic acid.[1]

Materials:

  • Racemic this compound

  • Levetiracetam (LEV)

  • Acetonitrile

  • Standard laboratory glassware for crystallization

  • Filtration apparatus

  • HPLC with a chiral column for ee% determination

Procedure:

  • Dissolution: In a suitable vessel, dissolve 0.586 g (3.14 mmol) of racemic this compound in 2.0 mL of acetonitrile.

  • Addition of Resolving Agent: To this solution, add 0.636 g (3.73 mmol) of Levetiracetam.

  • Heating: Heat the mixture to 60 °C with agitation for two hours to ensure complete dissolution of all solids.

  • Cooling and Seeding: Slowly cool the homogeneous solution to room temperature. Seed the solution with a small amount of pre-prepared co-crystal of (S)-2-chloromandelic acid and LEV.

  • Crystallization: Store the seeded solution at -15 °C for 14 days to allow for the crystallization of the less soluble diastereomeric co-crystal.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold acetonitrile.

  • Analysis: Dry the collected solid (co-crystal of (S)-2-chloromandelic acid and LEV). The enantiomeric excess of the (S)-enantiomer in the solid phase and the (R)-enantiomer remaining in the liquid phase can be determined by chiral HPLC. The reported optical purity of the (S)-enantiomer in the solid was 78%.[1] The (R)-enantiomer in the liquid phase reached an ee of 76%.[1]

  • Liberation of Enantiomer: The desired enantiomer can be liberated from the co-crystal by appropriate work-up procedures, such as dissolving the co-crystal and adjusting the pH to isolate the acid.

Protocol 2: Resolution with (R)-(+)-N-benzyl-1-phenylethylamine

While specific yield and ee% for this compound were not detailed in the initial findings, this resolving agent is noted for its high efficiency with substituted mandelic acids.[1] The following protocol is adapted from the successful resolution of the structurally similar 4-chloromandelic acid.

Materials:

  • Racemic this compound

  • (R)-(+)-N-benzyl-1-phenylethylamine

  • Isopropanol (or other suitable solvent like ethanol)

  • Standard laboratory glassware for crystallization

  • Filtration apparatus

  • HPLC with a chiral column for ee% determination

Procedure:

  • Dissolution: In a flask, dissolve racemic this compound in isopropanol. A suggested starting point is approximately 1.6 mL of solvent per mmol of acid.

  • Addition of Resolving Agent: Add an equimolar amount of (R)-(+)-N-benzyl-1-phenylethylamine to the solution.

  • Crystallization: Stir the mixture at room temperature or a slightly elevated temperature to facilitate the formation of the diastereomeric salt. Then, cool the mixture slowly to allow for the crystallization of the less soluble diastereomeric salt. For 4-chloromandelic acid, a filtration temperature of 15°C was found to be optimal.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Analysis: Determine the diastereomeric excess (d.e.) of the salt, which corresponds to the enantiomeric excess of the this compound.

  • Liberation of Enantiomer: The resolved (R)-2-chloromandelic acid can be liberated from the diastereomeric salt by treatment with an acid (e.g., HCl) followed by extraction with a suitable organic solvent.

Visualizing the Resolution Workflow

The general process of chiral resolution via diastereomeric salt formation can be visualized as a logical workflow.

G General Workflow for Chiral Resolution racemic_acid Racemic (R/S)-2-Chloromandelic Acid dissolution Dissolution in a Suitable Solvent racemic_acid->dissolution resolving_agent Chiral Resolving Agent (e.g., (R)-Base) resolving_agent->dissolution salt_formation Formation of Diastereomeric Salts ((R)-Acid-(R)-Base and (S)-Acid-(R)-Base) dissolution->salt_formation crystallization Fractional Crystallization (Less soluble diastereomer precipitates) salt_formation->crystallization filtration Filtration crystallization->filtration solid_phase Solid Phase: Less Soluble Diastereomeric Salt (e.g., (R)-Acid-(R)-Base) filtration->solid_phase liquid_phase Liquid Phase (Mother Liquor): More Soluble Diastereomeric Salt (e.g., (S)-Acid-(R)-Base) filtration->liquid_phase acidification_solid Acidification solid_phase->acidification_solid acidification_liquid Acidification liquid_phase->acidification_liquid resolved_enantiomer_r Resolved (R)-2-Chloromandelic Acid acidification_solid->resolved_enantiomer_r recovered_agent_solid Recovered Resolving Agent acidification_solid->recovered_agent_solid resolved_enantiomer_s Recovered (S)-2-Chloromandelic Acid acidification_liquid->resolved_enantiomer_s recovered_agent_liquid Recovered Resolving Agent acidification_liquid->recovered_agent_liquid

Caption: General workflow for chiral resolution.

Conclusion

The choice of resolving agent for this compound significantly impacts the efficiency of the enantiomeric separation. Levetiracetam offers a novel co-crystallization method with good reported enantiomeric excess. (R)-(+)-N-benzyl-1-phenylethylamine is a highly promising classical resolving agent, likely to provide high yield and enantiomeric purity. Chiral amino alcohols and tartaric acid derivatives also present viable, high-yielding options.

The selection of the optimal resolving agent will depend on factors such as the desired enantiomer, cost, and scalability of the process. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers to make an informed decision for their specific application in the synthesis of enantiomerically pure this compound.

References

A Comparative Guide to the Resolution of 2-Chloromandelic Acid: Diastereomeric Salt Crystallization vs. Cocrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient separation of enantiomers is a critical step in the development of many pharmaceuticals and fine chemicals. 2-Chloromandelic acid is a valuable chiral building block, and its resolution into single enantiomers is of significant industrial importance. This guide provides an objective comparison of two prominent crystallization-based resolution techniques: classical diastereomeric salt crystallization and the more recent approach of cocrystallization. The performance of each method is evaluated based on supporting experimental data for yield and enantiomeric purity.

At a Glance: Performance Comparison

The following table summarizes the key quantitative data obtained from experimental studies on the resolution of racemic this compound using both diastereomeric salt crystallization and cocrystallization.

MethodResolving Agent/CoformerSolvent(s)YieldEnantiomeric Excess (ee) of ProductReference
Diastereomeric Salt Crystallization Chiral Amino AlcoholEthanol>75%>99% (for the resolved enantiomer)[1]
Cocrystallization Levetiracetam (B1674943) (LEV)Acetonitrile (B52724)N/A*76% (for the unreacted enantiomer)[2][3]

*Yield for the cocrystallization of this compound with levetiracetam was not explicitly reported for the final resolved enantiomer in the cited study; the reported data pertains to the enantiomeric excess of the unreacted enantiomer remaining in the mother liquor. The study also notes that the conditions were not optimized.[2][3]

Foundational Principles of Chiral Resolution

To understand the comparison, it is essential to grasp the fundamental differences between the two techniques.

Diastereomeric salt crystallization is a well-established method that involves reacting a racemic mixture (in this case, (R/S)-2-chloromandelic acid) with a single enantiomer of a chiral resolving agent, typically a base for an acidic substrate.[4] This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[4] The desired enantiomer is then recovered from the isolated diastereomeric salt by acidification.

Cocrystallization , on the other hand, is a technique that relies on the formation of a new crystalline solid (a cocrystal) between the target molecule and a "coformer" through non-ionic interactions, such as hydrogen bonding.[5] In the context of chiral resolution, an enantiopure coformer is used, which may selectively form a cocrystal with only one of the enantiomers from the racemic mixture.[2] This enantiospecific interaction leads to the precipitation of the cocrystal containing the desired enantiomer, leaving the other enantiomer enriched in the solution.

dot

Figure 1. A flowchart comparing the procedural steps of diastereomeric salt crystallization and cocrystallization for chiral resolution.

Detailed Experimental Protocols

The following are representative experimental protocols for the resolution of this compound using both methods, based on published literature.

Protocol 1: Diastereomeric Salt Crystallization with a Chiral Amino Alcohol

This protocol is adapted from a patented method demonstrating high efficiency.[1]

  • Salt Formation: In a suitable reaction vessel, dissolve 18.6 g (0.1 mol) of racemic this compound, 18.8 g (0.09 mol) of the (S)-chiral amino alcohol resolving agent, and 2.25 g (0.01 mol) of a second (S)-chiral amino alcohol (acting as a nucleation inhibitor) in 150 ml of ethanol.

  • Crystallization: Stir the mixture at 30°C for 5-6 hours. After this period, allow the mixture to stand at room temperature. A white solid, the diastereomeric salt of (R)-2-chloromandelic acid and the (S)-amino alcohol, will precipitate.

  • Isolation: After approximately 6 hours of standing, isolate the precipitated solid by suction filtration. This yields the less soluble diastereomeric salt.

  • Enantiomer Regeneration: Dissolve the isolated salt (e.g., 17.2 g) in 50 ml of water. Acidify the solution to a pH of 2-3 by adding a dilute aqueous solution of hydrochloric acid (1 mol/L).

  • Extraction: Extract the acidified solution three times with 60 ml of dichloromethane.

  • Final Product: Combine the organic layers and remove the solvent under reduced pressure to obtain the final product, (R)-2-chloromandelic acid, with an enantiomeric excess greater than 99%.[1]

Protocol 2: Cocrystallization with Levetiracetam (LEV)

This protocol is based on a study investigating the resolution of various halogenated mandelic acids.[2][3]

  • Dissolution: In a flask, completely dissolve 0.586 g (3.14 mmol) of racemic this compound in 2.0 mL of acetonitrile at ambient temperature with agitation.

  • Addition of Coformer: Add 0.636 g (3.73 mmol) of Levetiracetam (LEV) to the solution.

  • Heating and Equilibration: Heat the mixture to 60°C with agitation for two hours to ensure complete dissolution of all solids.

  • Cooling and Seeding: Slowly cool the resulting homogeneous solution to room temperature. Seed the solution with a small amount of pre-prepared cocrystal (obtainable via liquid-assisted grinding).

  • Crystallization: Store the seeded solution at -15°C for 14 days to allow for solid-liquid equilibrium to be reached and for the cocrystal to precipitate.

  • Isolation: Collect the precipitated cocrystal by vacuum filtration and wash with fresh acetonitrile. In this specific experiment, the (S)-enantiomer of this compound selectively cocrystallized with LEV.

  • Analysis: The mother liquor was analyzed by HPLC, which showed an enantiomeric excess of 76% for the unreacted (R)-2-chloromandelic acid.[2][3]

Workflow and Logic Visualization

The following diagram illustrates the decision-making process and experimental workflow for a typical chiral resolution project.

dot

experimental_workflow cluster_ds Diastereomeric Salt Crystallization cluster_cc Cocrystallization start Start: Racemic This compound screen_methods Screen Resolution Methods start->screen_methods select_resolving_agent Select Chiral Resolving Agent (e.g., Chiral Amine) screen_methods->select_resolving_agent Choose Salt Formation select_coformer Select Chiral Coformer (e.g., Levetiracetam) screen_methods->select_coformer Choose Cocrystallization screen_solvents_ds Screen Solvents select_resolving_agent->screen_solvents_ds optimize_conditions_ds Optimize Conditions (Temp., Molar Ratio, Time) screen_solvents_ds->optimize_conditions_ds scale_up_ds Scale-up Crystallization optimize_conditions_ds->scale_up_ds isolate_salt Isolate Less Soluble Salt scale_up_ds->isolate_salt regenerate_enantiomer Regenerate Pure Enantiomer isolate_salt->regenerate_enantiomer analysis Analyze Yield and Enantiomeric Purity (HPLC) regenerate_enantiomer->analysis screen_solvents_cc Screen Solvents select_coformer->screen_solvents_cc optimize_conditions_cc Optimize Conditions (Temp., Molar Ratio, Time) screen_solvents_cc->optimize_conditions_cc scale_up_cc Scale-up Cocrystallization optimize_conditions_cc->scale_up_cc isolate_cocrystal Isolate Cocrystal scale_up_cc->isolate_cocrystal separate_coformer Separate Coformer from Enantiomer isolate_cocrystal->separate_coformer separate_coformer->analysis end End: Enantiopure This compound analysis->end

Figure 2. A generalized workflow for developing a chiral resolution process, from initial screening to the final pure enantiomer.

Concluding Remarks

Both diastereomeric salt crystallization and cocrystallization are viable methods for the resolution of this compound. Based on the available data, diastereomeric salt crystallization with a suitable chiral amino alcohol has been shown to achieve excellent results, with both high yield (>75%) and high enantiomeric excess (>99%).[1] This method is well-established and benefits from a long history of industrial application.

Cocrystallization presents a promising alternative, particularly for compounds that are difficult to resolve by salt formation. The reported enantiospecificity of levetiracetam with (S)-2-chloromandelic acid demonstrates the potential of this technique.[2][3] However, the reported enantiomeric excess for the unreacted enantiomer (76%) under non-optimized conditions suggests that further process development would be necessary to match the efficiency of the best-reported diastereomeric salt crystallization methods. Future work in optimizing solvent, temperature, and stoichiometry for the cocrystallization of this compound could significantly enhance its performance and make it a more competitive option.

The choice between these two methods will ultimately depend on factors such as the availability and cost of the resolving agent or coformer, the ease of process development and optimization, and the desired final purity and yield.

References

HPLC vs. SFC for the enantioseparation of 2-Chloromandelic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Enantioseparation of 2-Chloromandelic Acid: HPLC vs. SFC

The enantioseparation of this compound, a crucial chiral intermediate in the pharmaceutical industry, is a critical step in ensuring the stereochemical purity of active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) has traditionally been a cornerstone for chiral separations. However, Supercritical Fluid Chromatography (SFC) is emerging as a powerful alternative, offering significant advantages in speed, efficiency, and green chemistry. This guide provides a detailed comparison of HPLC and SFC for the enantioseparation of this compound, supported by experimental data.

Performance Comparison: HPLC vs. SFC

Supercritical Fluid Chromatography (SFC) has demonstrated superior performance for the enantioseparation of this compound and its derivatives when compared to High-Performance Liquid Chromatography (HPLC) using the same chiral stationary phase.[1] Studies indicate that SFC methods can provide faster, more efficient separations with better enantioselectivity.[1]

While specific quantitative data for a direct side-by-side comparison of retention times and resolution for this compound under optimized HPLC and SFC conditions is not available in a single source, the general findings of comparative studies on mandelic acid derivatives strongly favor SFC.[1] For instance, one study highlighted that under the same chiral column conditions, SFC was superior to HPLC.[1]

Below is a summary of typical performance characteristics and experimental conditions gleaned from separate studies on HPLC and SFC for the enantioseparation of this compound.

ParameterHPLC MethodSFC Method
Chiral Stationary Phase CHIRALPAK® IC (5 µm)Chiralpak AD-3
Mobile Phase n-hexane/isopropanol (B130326) with 0.1% TFACO2/modifier (e.g., methanol, ethanol (B145695), or isopropanol) with TFA
Analysis Time Generally longer retention timesFaster analysis times
Enantioselectivity (α) Reported as low with this specific method[2]Generally higher than HPLC[1]
Resolution (Rs) Baseline resolution not always achievedGenerally higher resolution[1]
Solvent Consumption Higher consumption of organic solventsSignificantly lower organic solvent consumption
Environmental Impact Less environmentally friendlyGreener alternative due to the use of CO2

Experimental Protocols

Detailed methodologies for the enantioseparation of this compound using both HPLC and SFC are outlined below. These protocols are based on published research and provide a starting point for method development.

HPLC Method

This method was developed for the chiral separation of several mandelic acid derivatives, including this compound.[2]

  • Instrumentation : High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Column : CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm).[2]

  • Mobile Phase : The primary solvent is n-hexane, modified with isopropanol or ethanol. Trifluoroacetic acid (TFA) at 0.1% is used as an acidic additive.[2]

  • Flow Rate : 0.4–1.2 mL/min.[2]

  • Column Temperature : 15–35 °C.[2]

  • Detection : UV at 210 nm.[2]

  • Injection Volume : 10 µL.[2]

  • Sample Preparation : this compound is dissolved in ethanol and filtered through a 0.45 µm filter.[2]

It is important to note that while this method was successful for other mandelic acid derivatives, the enantioselectivity for this compound was found to be low.[2]

SFC Method

This method was part of a study investigating the enantiomeric separation of six mandelic acid derivatives, including this compound, demonstrating the efficiency of SFC.[1]

  • Instrumentation : Supercritical Fluid Chromatography (SFC) system.

  • Chiral Column : Chiralpak AD-3.[1]

  • Mobile Phase : Supercritical CO2 with a modifier (methanol, ethanol, or isopropanol). The effect of trifluoroacetic acid (TFA) as an additive was also investigated.[1]

  • Modifier Concentration : The retention factor, separation factor, and resolution were found to decrease as the volume ratio of the modifier increased.[1]

  • Column Temperature : The separation factor and resolution decreased with an increase in column temperature.[1]

  • Backpressure : An increase in backpressure led to a decrease in the retention factor.[1]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for comparing HPLC and SFC for chiral separation and the logical relationship of key experimental parameters in SFC.

cluster_0 Method Development cluster_1 Data Comparison Racemic this compound Sample Racemic this compound Sample HPLC Analysis HPLC Analysis Racemic this compound Sample->HPLC Analysis SFC Analysis SFC Analysis Racemic this compound Sample->SFC Analysis HPLC Results HPLC Results HPLC Analysis->HPLC Results SFC Results SFC Results SFC Analysis->SFC Results Performance Evaluation Performance Evaluation HPLC Results->Performance Evaluation SFC Results->Performance Evaluation Conclusion Conclusion Performance Evaluation->Conclusion

Caption: A workflow for comparing HPLC and SFC methods.

cluster_0 SFC Parameter Optimization Modifier Type & Percentage Modifier Type & Percentage Separation Performance Separation Performance Modifier Type & Percentage->Separation Performance Column Temperature Column Temperature Column Temperature->Separation Performance Backpressure Backpressure Backpressure->Separation Performance Additive (TFA) Additive (TFA) Additive (TFA)->Separation Performance Resolution Resolution Separation Performance->Resolution Retention Time Retention Time Separation Performance->Retention Time Selectivity Selectivity Separation Performance->Selectivity

Caption: Key parameters influencing SFC enantioseparation.

Conclusion

For the enantioseparation of this compound, Supercritical Fluid Chromatography (SFC) presents a compelling case as a superior alternative to traditional High-Performance Liquid Chromatography (HPLC). The available research indicates that SFC offers faster analysis times, higher separation efficiency, and greater enantioselectivity.[1] Furthermore, the significant reduction in organic solvent consumption makes SFC a more environmentally sustainable and cost-effective choice for both analytical and preparative scale separations in the pharmaceutical industry.[][4] While HPLC remains a viable technique, the development of an SFC method is highly recommended for researchers and drug development professionals seeking to optimize the chiral separation of this compound.

References

Comparing lipase sources for the kinetic resolution of 2-Chloromandelic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Lipase (B570770) Sources for the Kinetic Resolution of 2-Chloromandelic Acid

Optically pure this compound is a crucial intermediate in the synthesis of pharmaceuticals like the antiplatelet agent (S)-clopidogrel.[1] The kinetic resolution of racemic this compound using lipases has emerged as an efficient and environmentally benign method to obtain the desired enantiomer. This guide provides a comparative analysis of different lipase sources for this biotransformation, supported by experimental data to aid researchers in selecting the optimal biocatalyst.

Performance Comparison of Lipase Sources

The efficiency of the kinetic resolution is determined by the enantioselectivity (E-value), conversion rate (c), and the enantiomeric excess of the product (ee_p) and the remaining substrate (ee_s). The following table summarizes the performance of various lipases in the kinetic resolution of chloromandelic acid derivatives.

Lipase SourceSubstrateReaction TypeAcyl Donor/SolventTemp. (°C)Time (h)Conversion (c)ee_p (%)ee_s (%)E-valueReference
Lipase AK (Pseudomonas fluorescens)(R,S)-2-chloromandelic acidTransesterificationVinyl acetate (B1210297) / MTBE4512>49.7%->98.15%High[1]
Pseudomonas cepacia lipase (PCL), immobilized on UiO-67(Zr)(R,S)-4-chloromandelic acidTransesterificationVinyl acetate / MTBE551847.6%98.7%-High[2]
Candida rugosa lipase (CRL)Esters of 2-substituted carboxylic acidsHydrolysis------2-17 (can be improved)[3]
Pseudomonas cepacia lipase (PCL)Morita-Baylis-Hillman acetatesHydrolysisPhosphate buffer/acetone25-30--92%-53[4][5]
Pseudomonas fluorescens lipaseMorita-Baylis-Hillman acetatesHydrolysisPhosphate buffer/acetone25-30----High[4][5]

Note: Data for different chloromandelic acid isomers and derivatives are included to provide a broader comparison due to the specificity of available literature.

Key Observations:

  • Lipases from Pseudomonas species (P. fluorescens and P. cepacia) generally exhibit high enantioselectivity for the kinetic resolution of chloromandelic acid and its derivatives.[1][2][4][5] Lipase AK from P. fluorescens showed excellent results for this compound, achieving a high enantiomeric excess of the substrate (>98%).[1]

  • Immobilization of lipases, such as Pseudomonas cepacia lipase on a metal-organic framework (UiO-67(Zr)), can significantly enhance their enantioselectivity and reusability.[2]

  • Candida rugosa lipase (CRL) is a widely used lipase but may show lower enantioselectivity for certain 2-substituted carboxylic acid esters in its crude form.[3] However, its performance can be significantly improved through methods like solvent treatment.[3]

  • The choice of reaction medium and acyl donor plays a crucial role. For transesterification, vinyl acetate is a common and effective acyl donor.[1][2]

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon published results. Below are representative experimental protocols for the kinetic resolution of chloromandelic acid.

Kinetic Resolution via Transesterification using Lipase AK

This protocol is based on the enantioselective resolution of (R,S)-2-chloromandelic acid.[1]

  • Materials: (R,S)-2-chloromandelic acid, Lipase AK (Pseudomonas fluorescens), vinyl acetate, methyl tert-butyl ether (MTBE).

  • Procedure:

    • Dissolve (R,S)-2-chloromandelic acid (e.g., 0.1 M) and vinyl acetate (e.g., 0.5 M) in MTBE.

    • Add Lipase AK (e.g., 15 g/L) to the solution.

    • Incubate the mixture in a shaker at a controlled temperature (e.g., 45°C) and agitation speed (e.g., 200 rpm).

    • Monitor the reaction progress by periodically taking samples and analyzing them using chiral HPLC to determine the enantiomeric excess of the substrate and product.

    • The reaction is terminated once the desired conversion is reached.

Kinetic Resolution using Immobilized Pseudomonas cepacia Lipase

This protocol is adapted from the resolution of (R,S)-4-chloromandelic acid using immobilized PCL.[2]

  • Materials: (R,S)-4-chloromandelic acid, immobilized Pseudomonas cepacia lipase (PCL@UiO-67(Zr)), vinyl acetate, MTBE.

  • Procedure:

    • To a solution of (R,S)-4-chloromandelic acid (20 mmol/L) in MTBE (2 mL), add vinyl acetate (120 mmol/L).

    • Add the immobilized lipase (30 mg) to the reaction mixture.

    • Incubate the reaction at 55°C with shaking (500 rpm) for 18 hours.

    • After the reaction, separate the immobilized enzyme by filtration.

    • Analyze the filtrate by chiral HPLC to determine the conversion and enantiomeric excess of the product.

Process Visualization

The general workflow for the lipase-catalyzed kinetic resolution of this compound via transesterification is illustrated below.

G Workflow for Kinetic Resolution of this compound cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_analysis Analysis & Separation racemate Racemic this compound reaction_mixture Reaction Mixture racemate->reaction_mixture acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_mixture solvent Organic Solvent (e.g., MTBE) solvent->reaction_mixture lipase Lipase (Free or Immobilized) incubation Incubation (Controlled Temperature & Agitation) lipase->incubation reaction_mixture->incubation sampling Periodic Sampling incubation->sampling separation Separation (e.g., Filtration for Immobilized Lipase) incubation->separation hplc Chiral HPLC Analysis (ee_s, ee_p, conversion) sampling->hplc product Enantioenriched Product & Unreacted Substrate separation->product

Caption: Experimental workflow for the lipase-catalyzed kinetic resolution.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Chloromandelic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of the enantiomeric purity of 2-Chloromandelic acid is critical in pharmaceutical development and manufacturing. Enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological properties. Therefore, robust and validated analytical methods are essential to ensure the quality, safety, and efficacy of drug substances and products. This guide provides an objective comparison of various analytical techniques for the enantioseparation of this compound, supported by available experimental data and detailed methodologies.

Overview of Analytical Techniques

Several chromatographic techniques have been successfully employed for the chiral separation of this compound enantiomers. The most common methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Ligand Exchange Chromatography. The choice of method depends on factors such as the required sensitivity, sample matrix, available instrumentation, and the specific goals of the analysis (e.g., routine quality control, high-throughput screening, or preparative separation).

Method Validation According to ICH Guidelines

The validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose.[1] Key validation parameters, as outlined by the International Council on Harmonisation (ICH) guidelines, include:[1][2]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. For chiral methods, this means resolving the two enantiomers from each other and any other potential impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. A signal-to-noise ratio of 3:1 is commonly used for its estimation.[3][4]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. A signal-to-noise ratio of 10:1 is a typical benchmark.[3][4]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparison of Analytical Methods

The following sections provide a comparative overview of different analytical techniques for the enantioseparation of this compound. While specific validation data for this compound is not always available in the literature, the tables below present a combination of reported performance characteristics and representative values based on the typical performance of these methods for similar chiral acids.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for chiral separations due to its versatility and the availability of a broad range of chiral stationary phases (CSPs).

Table 1: Comparison of HPLC Methods for this compound Enantiomer Separation

ParameterMethod 1: Chiral Stationary Phase (Immobilized Cellulose)Method 2: Chiral Mobile Phase Additive (Substituted β-Cyclodextrin)
Stationary Phase CHIRALPAK® IC (immobilized cellulosic tris(3,5-dichlorophenylcarbamate) on silica (B1680970) gel)[5]Shimpack CLC-ODS (C18)
Mobile Phase n-Hexane with a polarity modifier (e.g., isopropanol (B130326) or ethanol) and 0.1% TFA[5]0.1 mol L-1 phosphate (B84403) buffer (pH 2.68): acetonitrile (B52724) with 20 mmol L-1 of a substituted β-cyclodextrin
Detection UV at 210 nm[5]UV at 220 nm
Resolution (Rs) Low enantioselectivity reported for this compound with this specific CSP.[5]Successful enantioseparation reported, but specific Rs value for this compound not provided.
Linearity (r²) > 0.99 (Representative)> 0.99 (Representative)
Accuracy (% Recovery) 98.0 - 102.0 (Representative)98.0 - 102.0 (Representative)
Precision (%RSD) < 2.0 (Representative)< 2.0 (Representative)
LOD ~0.1 µg/mL (Representative)~0.1 µg/mL (Representative)
LOQ ~0.3 µg/mL (Representative)~0.3 µg/mL (Representative)
Gas Chromatography (GC)

GC is a high-resolution technique suitable for volatile and thermally stable compounds. For the analysis of this compound, derivatization is necessary to increase its volatility.[6]

Table 2: GC Method for this compound Enantiomer Separation

ParameterMethod: Derivatization followed by GC-MS
Derivatization Esterification of the carboxylic acid and/or acylation of the hydroxyl group.[6]
Stationary Phase Chiral capillary column (e.g., permethylated cyclodextrin-based)[6]
Detection Mass Spectrometry (MS) or Flame Ionization Detector (FID)
Resolution (Rs) Baseline separation achievable.
Linearity (r²) > 0.99 (Representative)
Accuracy (% Recovery) 97.0 - 103.0 (Representative)
Precision (%RSD) < 3.0 (Representative)
LOD ~0.05 µg/mL (Representative with MS)
LOQ ~0.15 µg/mL (Representative with MS)
Supercritical Fluid Chromatography (SFC)

SFC is a "green" alternative to normal-phase HPLC, using supercritical carbon dioxide as the primary mobile phase. It often provides faster separations and higher efficiency.[7][8]

Table 3: SFC Method for this compound Enantiomer Separation

ParameterMethod: Chiral Stationary Phase
Stationary Phase Chiralpak AD-3[7]
Mobile Phase Supercritical CO₂ with a modifier (e.g., methanol, ethanol, or isopropanol) and an additive (e.g., trifluoroacetic acid)[7]
Detection UV
Performance Reported to be faster and more efficient with better enantioselectivity than HPLC for mandelic acid derivatives.[7]
Linearity (r²) > 0.99 (Representative)
Accuracy (% Recovery) 98.0 - 102.0 (Representative)
Precision (%RSD) < 2.0 (Representative)
LOD ~0.08 µg/mL (Representative)
LOQ ~0.25 µg/mL (Representative)
Ligand Exchange Chromatography

This technique involves the formation of diastereomeric complexes between the enantiomers, a chiral ligand, and a metal ion, which are then separated on a conventional stationary phase.

Table 4: Ligand Exchange Chromatography Method for this compound Enantiomer Separation

ParameterMethod: Chiral Ionic Liquids as Chiral Selectors
Principle Enantioseparation is achieved using chiral ionic liquids (CILs) containing an imidazolium (B1220033) cation and an L-Proline anion as chiral selectors in the presence of Cu²⁺.[9]
Stationary Phase Conventional C18
Detection UV
Resolution (Rs) Baseline separation with a resolution of 1.69 has been reported.[9]
Linearity (r²) > 0.99 (Representative)
Accuracy (% Recovery) 97.5 - 102.5 (Representative)
Precision (%RSD) < 2.5 (Representative)
LOD ~0.2 µg/mL (Representative)
LOQ ~0.6 µg/mL (Representative)

Experimental Protocols

Detailed experimental protocols are essential for the successful implementation and validation of an analytical method. Below are representative protocols for the aforementioned techniques.

HPLC with Chiral Stationary Phase (Representative Protocol)
  • Instrumentation: Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, degasser, column oven, autosampler, and UV detector.[5]

  • Column: CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm).[5]

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid. The mobile phase should be filtered and degassed.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.[5]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

GC-MS with Derivatization (Representative Protocol)
  • Instrumentation: GC system coupled with a Mass Spectrometer (e.g., Agilent GC-MS).

  • Derivatization:

    • To a solution of this compound in a suitable solvent (e.g., acetonitrile), add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at a specified temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.

  • Column: Chiral capillary column, such as a permethylated β-cyclodextrin stationary phase.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 220°C) at a controlled rate.

  • Injection: Split or splitless injection of 1 µL of the derivatized sample.

  • MS Conditions: Electron ionization (EI) mode with a full scan or selected ion monitoring (SIM) for enhanced sensitivity.

Method Validation Workflow and Logic

The validation of a chiral analytical method follows a structured workflow to ensure that the method is fit for its intended purpose.

MethodValidationWorkflow cluster_Plan Phase 1: Planning and Development cluster_Validation Phase 2: Validation cluster_Lifecycle Phase 3: Lifecycle Management DefineATP Define Analytical Target Profile (ATP) MethodDevelopment Method Development & Optimization DefineATP->MethodDevelopment Specificity Specificity MethodDevelopment->Specificity LinearityRange Linearity & Range Specificity->LinearityRange Accuracy Accuracy LinearityRange->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Documentation Documentation & Validation Report Robustness->Documentation RoutineUse Routine Use & Monitoring Documentation->RoutineUse

Caption: A typical workflow for the validation of an analytical method.

The logical relationship between different validation parameters ensures a comprehensive assessment of the method's performance.

ValidationLogic Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Range Range Accuracy->Range Precision->Range LOQ LOQ Precision->LOQ LOD LOD LOQ->LOD Robustness Robustness

Caption: Interrelationship of analytical method validation parameters.

Conclusion

The selection of an appropriate analytical method for the enantioseparation of this compound requires careful consideration of the specific analytical needs. HPLC with chiral stationary phases remains a robust and versatile choice for many applications. GC offers high resolution but requires derivatization. SFC presents a faster and more environmentally friendly alternative, while ligand exchange chromatography provides a unique separation mechanism.

Regardless of the chosen technique, a thorough method validation following ICH guidelines is paramount to ensure the generation of reliable and accurate data, which is fundamental for regulatory submissions and ensuring product quality in the pharmaceutical industry. This guide provides a framework for comparing these methods and understanding the necessary steps for their successful validation.

References

A Comparative Guide to the Efficiency of Chiral Stationary Phases for 2-Chloromandelic Acid Enantioseparation

Author: BenchChem Technical Support Team. Date: December 2025

The enantiomeric separation of 2-Chloromandelic acid, a crucial chiral building block in the synthesis of various pharmaceuticals, presents a significant analytical challenge. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the predominant technique for resolving its enantiomers. This guide provides an objective comparison of the reported efficiencies of different CSPs for this separation, supported by available experimental data, to aid researchers in method development and selection.

Comparative Performance Data

The selection of an appropriate Chiral Stationary Phase is critical for achieving successful enantioseparation. Performance varies significantly based on the nature of the chiral selector. Below is a summary of quantitative data from studies on the separation of this compound enantiomers using different CSPs.

Chiral Stationary Phase (CSP)ColumnSeparation Factor (α)Resolution (Rs)Mobile PhaseNotes
Polysaccharide-Based CHIRALPAK® IC (250 mm×4.6 mm, 5 μm)LowNot specifiedn-hexane, isopropanol (B130326)/ethanol (B145695), 0.1% TFAEnantioselectivity was reported to be low under the tested conditions.[1]
Molecularly Imprinted Polymer (MIP) Custom packed1.36Not specifiedNot specifiedShowed good chiral resolution ability.[2]

Detailed Discussion of Chiral Stationary Phases

1. Polysaccharide-Based CSPs (e.g., CHIRALPAK® IC)

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are among the most versatile and widely used for chiral separations.[3][4][5] A study utilizing CHIRALPAK® IC, an immobilized cellulose-based CSP, was conducted for the separation of this compound.[1] While baseline resolution was achieved for mandelic acid and other derivatives, the enantioselectivity for this compound was reported as low.[1] The chiral recognition mechanism on polysaccharide phases involves a combination of hydrogen bonding, π-π interactions, and dipole-dipole interactions, which can be finely tuned by altering the mobile phase composition, particularly the type and concentration of the alcohol modifier and acidic additive.[3][6]

2. Molecularly Imprinted Polymers (MIPs)

Molecularly Imprinted Polymers (MIPs) are custom-synthesized polymers with high selectivity for a target molecule. An MIP created using racemic this compound as the template molecule demonstrated good chiral resolution, achieving a separation factor (α) of 1.36.[2] The principle involves creating specific recognition cavities that are sterically and chemically complementary to the template enantiomer.[7][8] This approach offers the potential for highly specific CSPs, though the synthesis and packing of MIP columns can be more complex than using commercially available phases.[8]

3. Other Potential Chiral Selectors

While direct experimental data for this compound is limited for other major CSP classes, their general characteristics suggest potential applicability.

  • Cyclodextrin-Based CSPs: These are effective for separating a wide range of chiral compounds, often in reversed-phase or polar organic modes.[9][10] Chiral recognition relies on the formation of inclusion complexes within the hydrophobic cyclodextrin (B1172386) cavity.[11][12] While one study noted a failure to separate this compound using substituted β-cyclodextrin as a mobile phase additive, this does not preclude the potential success of a bonded cyclodextrin stationary phase.[11]

  • Protein-Based CSPs: Columns based on immobilized proteins like α1-acid glycoprotein (B1211001) (AGP) or human serum albumin (HSA) are particularly useful for separating pharmaceutical compounds in aqueous mobile phases.[13][14][15] Given that this compound is an acidic drug precursor, protein-based phases could be a viable option, although they can exhibit lower loading capacity compared to polysaccharide CSPs.[16]

  • Ligand Exchange Chromatography: This technique has been successfully applied to this compound enantioseparation by using chiral ionic liquids as selectors in the mobile phase with a standard C18 column.[2] This indicates that interaction with a metal ion complex is a strong mechanism for chiral recognition of this analyte.

Experimental Protocols

Methodology for Separation on CHIRALPAK® IC

This protocol is based on the study that investigated the separation of mandelic acid and its derivatives.[1]

  • Column: CHIRALPAK® IC (250 mm×4.6 mm, 5 μm particle size).[1]

  • Mobile Phase: The basic solvent was n-hexane, with isopropanol or ethanol as a polarity modifier. Trifluoroacetic acid (TFA) at 0.1% was used as an acidic additive. Mobile phases were filtered through a 0.45 μm filter and degassed.[1]

  • Flow Rate: 0.4–1.2 mL/min.[1]

  • Temperature: Column temperature was varied between 15–35 °C.[1]

  • Detection: UV at 210 nm.[1]

  • Injection Volume: 10 μL.[1]

  • Sample Preparation: this compound was dissolved in ethanol and filtered (0.45 μm) before injection.[1]

Visualized Workflow for CSP Selection

The process of selecting a suitable chiral stationary phase and developing a separation method is a logical workflow. The following diagram illustrates the decision-making process for the enantioseparation of this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: CSP Evaluation cluster_2 Phase 3: Method Development cluster_3 Phase 4: Outcome Analyte Analyte: This compound Screen Screen Multiple CSP Classes Analyte->Screen CSP_Poly Polysaccharide-Based (e.g., CHIRALPAK IC) Known low selectivity [1] Screen->CSP_Poly CSP_MIP Molecularly Imprinted Polymer (MIP) Promising (α=1.36) [3] Screen->CSP_MIP CSP_Other Other CSPs (Cyclodextrin, Protein, etc.) Explore options Screen->CSP_Other MethodDev Method Development CSP_MIP->MethodDev CSP_Other->MethodDev Params Optimize Parameters: - Mobile Phase (Solvents, Additives) - Temperature - Flow Rate MethodDev->Params Result Achieve Baseline Separation (Rs > 1.5) MethodDev->Result

References

A Comparative Guide to Mandelic Acid Derivatives in Chiral Resolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The resolution of racemic mixtures into their constituent enantiomers is a cornerstone of modern pharmaceutical and chemical research. Enantiomers of a chiral molecule can exhibit markedly different pharmacological and toxicological profiles, making their separation a critical step in drug development and fine chemical synthesis. Among the various techniques for chiral resolution, diastereomeric salt formation stands out as a robust, scalable, and economically viable method.

Mandelic acid and its derivatives are a versatile class of chiral resolving agents, widely employed for the separation of racemic amines and other basic compounds. The efficacy of these resolving agents can be finely tuned by modifying the structure of the mandelic acid backbone, thereby influencing the physicochemical properties of the diastereomeric salts and enhancing the efficiency of the resolution process.

This guide provides a comparative analysis of mandelic acid and its derivatives as chiral resolving agents. We present a compilation of experimental data, detailed protocols for diastereomeric salt resolution, and visual workflows to aid researchers in the selection and application of these valuable tools for enantiomeric separation.

Performance Comparison of Mandelic Acid Derivatives

The selection of an optimal resolving agent is often a balance between the yield of the desired enantiomer and the achieved enantiomeric excess (e.e.). The following table summarizes the performance of various mandelic acid derivatives in the chiral resolution of amines. It is important to note that a direct comparison under identical experimental conditions is often unavailable in the literature; therefore, the data presented is a compilation from various sources.

Resolving AgentRacemic CompoundYield of Resolved EnantiomerEnantiomeric Purity (e.e.)
(S)-Mandelic Acid 1-Phenylethylamine (B125046)75-80%[1]>95%[1]
PEGylated-(R)-Mandelic Acid 1-Phenylethylamine82%83% (91% after second cycle)[2]
(R)-p-Chloromandelic Acid Resolved with (R)-phenylethylamine-High resolution efficiency reported[3]
(R)-o-Chloromandelic Acid Resolved with (S)-2-hydroxyl-3-(p-chlorophenoxy) propylamine65%98%[4]
D-(-)-O-Acetylmandelic Acid 1-Phenylethylamine>90% (overall)99%[5]

Note: The data presented is for illustrative purposes. The efficiency of a particular resolution is highly dependent on the specific substrate, solvent, temperature, and other experimental parameters.

Mechanism of Chiral Resolution by Diastereomeric Salt Formation

The fundamental principle behind this resolution technique lies in the differential solubility of diastereomeric salts. A racemic mixture of an amine, for instance, is reacted with a single enantiomer of a chiral acid, such as a mandelic acid derivative. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct solubilities, melting points, and crystal structures. This disparity allows for their separation by fractional crystallization.

G racemic_amine Racemic Amine (R-Amine + S-Amine) diastereomeric_salts Mixture of Diastereomeric Salts ((R-Amine)-(S)-Acid) + ((S-Amine)-(S)-Acid) racemic_amine->diastereomeric_salts chiral_acid Chiral Resolving Agent ((S)-Mandelic Acid Derivative) chiral_acid->diastereomeric_salts separation Fractional Crystallization (based on differential solubility) diastereomeric_salts->separation less_soluble Less Soluble Diastereomeric Salt ((R-Amine)-(S)-Acid) separation->less_soluble Precipitates more_soluble More Soluble Diastereomeric Salt ((S-Amine)-(S)-Acid) (in mother liquor) separation->more_soluble Remains in solution liberation_less Liberation of Amine (e.g., addition of base) less_soluble->liberation_less liberation_more Liberation of Amine (e.g., addition of base) more_soluble->liberation_more pure_enantiomer_r Pure (R)-Amine liberation_less->pure_enantiomer_r recovered_acid_less Recovered (S)-Acid liberation_less->recovered_acid_less pure_enantiomer_s Pure (S)-Amine liberation_more->pure_enantiomer_s recovered_acid_more Recovered (S)-Acid liberation_more->recovered_acid_more

Principle of diastereomeric salt formation for chiral resolution.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for success in chiral resolution. Below are generalized procedures for the resolution of a racemic amine using mandelic acid and its derivatives.

General Experimental Workflow

The following diagram illustrates a typical workflow for the chiral resolution of a racemic amine using a mandelic acid derivative.

G start Start dissolve_racemate Dissolve Racemic Amine in a Suitable Solvent start->dissolve_racemate mix_solutions Mix the Two Solutions dissolve_racemate->mix_solutions dissolve_resolving_agent Dissolve Mandelic Acid Derivative in a Suitable Solvent dissolve_resolving_agent->mix_solutions crystallization Induce Crystallization (e.g., cooling, seeding) mix_solutions->crystallization filtration Filter to Isolate the Less Soluble Diastereomeric Salt crystallization->filtration wash_crystals Wash Crystals with Cold Solvent filtration->wash_crystals liberate_amine Liberate the Free Amine (e.g., treat with base) wash_crystals->liberate_amine extraction Extract the Resolved Amine with an Organic Solvent liberate_amine->extraction dry_and_concentrate Dry and Concentrate the Organic Layer extraction->dry_and_concentrate analyze_purity Analyze Enantiomeric Purity (e.g., Chiral HPLC, NMR) dry_and_concentrate->analyze_purity end End analyze_purity->end

General workflow for chiral resolution of a racemic amine.

Protocol 1: Resolution of Racemic 1-Phenylethylamine with (S)-Mandelic Acid

This protocol describes a typical procedure for the resolution of racemic 1-phenylethylamine using (S)-mandelic acid.

Materials:

  • Racemic 1-phenylethylamine

  • (S)-Mandelic acid

  • Methanol (B129727)

  • Aqueous sodium hydroxide (B78521) (e.g., 10% w/v)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • Salt Formation:

    • Dissolve (S)-mandelic acid in methanol with gentle heating.

    • In a separate flask, dissolve an equimolar amount of racemic 1-phenylethylamine in methanol.

    • Slowly add the amine solution to the hot mandelic acid solution with stirring.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt, (R)-1-phenylethylammonium (S)-mandelate.

    • For complete crystallization, the flask can be placed in an ice bath or refrigerator.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.

  • Liberation of the Free Amine:

    • Suspend the collected crystals in water.

    • Add an aqueous solution of sodium hydroxide until the pH is basic (e.g., pH 10-12) to neutralize the mandelic acid and liberate the free (R)-1-phenylethylamine.

  • Extraction and Purification:

    • Extract the liberated amine with an organic solvent such as diethyl ether or dichloromethane.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the resolved (R)-1-phenylethylamine.

  • Analysis:

    • Determine the enantiomeric excess of the resolved amine using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by forming a diastereomeric derivative with a chiral derivatizing agent and analyzing by Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Resolution of a Racemic Amine with a Substituted Mandelic Acid Derivative (General Procedure)

This protocol provides a general framework for the resolution of a racemic amine using a substituted mandelic acid derivative (e.g., p-chloromandelic acid or O-acetylmandelic acid). The optimal solvent and temperature will need to be determined empirically for each specific combination of amine and resolving agent.

Materials:

  • Racemic amine

  • Substituted mandelic acid derivative (e.g., (R)-p-chloromandelic acid)

  • Screening solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate)

  • Aqueous base (e.g., sodium hydroxide or potassium carbonate)

  • Organic solvent for extraction

  • Anhydrous drying agent

Procedure:

  • Solvent Screening and Salt Formation:

    • In small-scale trials, dissolve the racemic amine and an equimolar amount of the substituted mandelic acid derivative in a range of solvents with heating.

    • Observe which solvent system provides good crystal formation upon cooling.

  • Crystallization:

    • Once a suitable solvent is identified, perform the resolution on a larger scale by dissolving the reactants in the chosen solvent, heating to ensure complete dissolution, and then allowing the solution to cool slowly. Seeding with a small crystal of the desired diastereomeric salt can aid in crystallization.

  • Isolation and Liberation:

    • Follow steps 3-5 from Protocol 1 to isolate the diastereomeric salt, liberate the free amine using a base, and then extract and purify the resolved enantiomer.

  • Analysis:

    • Determine the enantiomeric excess of the product as described in Protocol 1. The choice of analytical method may depend on the specific properties of the resolved amine.

Conclusion

References

Yield comparison of different synthetic routes to enantiopure 2-Chloromandelic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enantiomerically pure 2-Chloromandelic acid is a crucial chiral building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of the antiplatelet agent Clopidogrel. The stereochemistry of this molecule is critical for its biological activity, making the efficient and selective synthesis of the desired enantiomer a topic of significant interest. This guide provides an objective comparison of various synthetic routes to enantiopure this compound, supported by experimental data, to aid researchers in selecting the most suitable method for their needs.

Yield and Enantioselectivity Comparison

The following table summarizes the reported yields and enantiomeric excess (e.e.) for different synthetic strategies, providing a clear comparison of their efficiencies.

Synthetic RouteCatalyst/Resolving AgentSubstrateProductYieldEnantiomeric Excess (e.e.)Citation(s)
Biocatalytic Routes
Chemoenzymatic Synthesis (Hydrocyanation)Almond Meal (Oxynitrilase)2-Chlorobenzaldehyde (B119727)(R)-2-Chloromandelic acid>99% (after crystall.)>99%[1]
Nitrilase-Catalyzed Hydrolysis (Wild-Type)Burkholderia cenocepacia J2315 Nitrilase2-Chloromandelonitrile(R)-2-Chloromandelic acid-89.2%
Nitrilase-Catalyzed Hydrolysis (Engineered)B. cenocepacia J2315 Nitrilase (I113M/Y199G Mutant)2-Chloromandelonitrile(R)-2-Chloromandelic acid91% (isolated)99.6%
DeracemizationRecombinant E. coli (three-enzyme system)Racemic this compound(R)-2-Chloromandelic acidQuantitative>99%[2]
Chemical Routes
Optical Resolution(R)-(+)-N-benzyl-1-phenylethylamineRacemic this compound(R)-2-Chloromandelic acid~70.3% (of diastereomer)91% (d.e.)[3]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Chemoenzymatic Synthesis via Enzymatic Hydrocyanation and Chemical Hydrolysis

This two-step process involves the asymmetric addition of cyanide to 2-chlorobenzaldehyde catalyzed by an oxynitrilase, followed by the hydrolysis of the resulting cyanohydrin.

Step 1: Enzymatic Hydrocyanation of 2-Chlorobenzaldehyde

  • Materials: Almond meal (source of oxynitrilase), 2-chlorobenzaldehyde, hydrogen cyanide (HCN), diisopropyl ether.

  • Procedure:

    • Prepare a slurry of almond meal in diisopropyl ether.

    • To a reaction vessel containing the almond meal slurry, slowly and simultaneously feed solutions of 2-chlorobenzaldehyde and HCN.

    • Maintain the reaction temperature at 10°C with vigorous stirring.

    • Monitor the reaction progress by gas chromatography (GC).

    • Upon completion, the reaction mixture containing (R)-2-chloromandelonitrile is used directly in the next step. A yield of up to 98% with an enantiomeric excess of 90% for the cyanohydrin intermediate can be achieved.[1]

Step 2: Acidic Hydrolysis of (R)-2-Chloromandelonitrile

  • Materials: Reaction mixture from Step 1, concentrated hydrochloric acid (HCl), toluene.

  • Procedure:

    • To the reaction mixture containing the cyanohydrin, add concentrated HCl.

    • Heat the mixture to reflux and maintain for several hours until hydrolysis is complete (monitored by TLC or HPLC).

    • After cooling, extract the aqueous phase with an organic solvent to remove impurities.

    • Concentrate the aqueous phase and crystallize the crude (R)-2-chloromandelic acid from toluene.

    • The final product can be obtained with an enantiomeric excess of >99% after crystallization.[1]

Nitrilase-Catalyzed Enantioselective Hydrolysis

This method utilizes a nitrilase enzyme to selectively hydrolyze one enantiomer of 2-chloromandelonitrile to the corresponding carboxylic acid.

  • Biocatalyst: Whole cells of recombinant E. coli expressing an engineered nitrilase from Burkholderia cenocepacia J2315 (I113M/Y199G mutant).

  • Substrate: 2-Chloromandelonitrile.

  • Reaction Medium: A biphasic system of ethyl acetate (B1210297) and water (1:9 v/v).

  • Procedure:

    • Prepare a suspension of the recombinant E. coli whole cells in the aqueous phase of the reaction medium.

    • Dissolve the 2-chloromandelonitrile in ethyl acetate and add it to the cell suspension to create the biphasic system.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with vigorous shaking.

    • Monitor the reaction progress by HPLC.

    • Upon completion, separate the aqueous phase containing the product.

    • Acidify the aqueous phase and extract the (R)-2-chloromandelic acid with an organic solvent.

    • Evaporate the solvent to obtain the product. An isolated yield of 91% with an enantiomeric excess of 99.6% has been reported using this method.

Deracemization using a Three-Enzyme System

This innovative approach converts a racemic mixture of this compound entirely into the desired (R)-enantiomer using a whole-cell biocatalyst.

  • Biocatalyst: Engineered Escherichia coli co-expressing a 2-hydroxyacid dehydrogenase, a ketoacid reductase, and a glucose dehydrogenase.[2]

  • Substrate: Racemic this compound.

  • Procedure:

    • Cultivate the engineered E. coli strain to express the three enzymes.

    • Harvest and prepare a suspension of the whole cells in a suitable buffer.

    • Add the racemic this compound to the cell suspension. Glucose is also added as a co-substrate for cofactor regeneration.

    • Incubate the reaction mixture at an optimal temperature (e.g., 35°C) with shaking.

    • The reaction proceeds with the (S)-enantiomer being oxidized to the corresponding α-keto acid, which is then asymmetrically reduced to the (R)-enantiomer, ultimately leading to a complete conversion of the racemate to the (R)-product.

    • Monitor the conversion and enantiomeric excess by chiral HPLC.

    • This method can achieve complete transformation of the substrate to (R)-2-chloromandelic acid with an enantiomeric excess of >99%.[2]

Optical Resolution via Diastereomeric Salt Formation

This classical chemical method separates the enantiomers of racemic this compound by forming diastereomeric salts with a chiral resolving agent.

  • Materials: Racemic this compound, (R)-(+)-N-benzyl-1-phenylethylamine, a suitable solvent (e.g., isopropanol).

  • Procedure:

    • Dissolve the racemic this compound in the chosen solvent.

    • Add an equimolar amount of the resolving agent, (R)-(+)-N-benzyl-1-phenylethylamine.

    • Allow the diastereomeric salts to form. The less soluble salt, in this case, the salt of (R)-2-chloromandelic acid with the (R)-resolving agent, will preferentially crystallize.

    • Isolate the precipitated diastereomeric salt by filtration. A yield of around 70.3% for the less soluble diastereomer with a diastereomeric excess of 91% has been reported.[3]

    • Liberate the enantiopure (R)-2-chloromandelic acid from the isolated salt by treatment with an acid (e.g., HCl) followed by extraction with an organic solvent.

    • The resolving agent can be recovered from the mother liquor for reuse.

Visualization of Synthetic Strategies

The following diagram illustrates the different pathways to obtain enantiopure this compound.

G cluster_start Starting Materials cluster_routes Synthetic Routes cluster_bio Biocatalytic cluster_chem Chemical cluster_end Product 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde Chemoenzymatic Chemoenzymatic 2-Chlorobenzaldehyde->Chemoenzymatic HCN, Oxynitrilase Racemic 2-Chloromandelonitrile Racemic 2-Chloromandelonitrile Nitrilase Hydrolysis Nitrilase Hydrolysis Racemic 2-Chloromandelonitrile->Nitrilase Hydrolysis Engineered Nitrilase Racemic this compound Racemic this compound Deracemization Deracemization Racemic this compound->Deracemization 3-Enzyme System Optical Resolution Optical Resolution Racemic this compound->Optical Resolution Chiral Resolving Agent Enantiopure this compound Enantiopure this compound Chemoenzymatic->Enantiopure this compound Nitrilase Hydrolysis->Enantiopure this compound Deracemization->Enantiopure this compound Optical Resolution->Enantiopure this compound

Caption: Synthetic pathways to enantiopure this compound.

References

A Comparative Economic Analysis of 2-Chloromandelic Acid Resolution Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The production of enantiomerically pure 2-chloromandelic acid is a critical step in the synthesis of various pharmaceuticals, most notably the antiplatelet agent Clopidogrel. The choice of resolution method for racemic this compound is a crucial decision, with significant implications for process efficiency, scalability, and overall cost. This guide provides an objective comparison of three primary resolution methods: diastereomeric salt crystallization, enzymatic resolution, and chiral high-performance liquid chromatography (HPLC). The analysis is supported by experimental data from peer-reviewed literature to aid researchers and drug development professionals in making informed decisions.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for each resolution method, providing a basis for a comparative economic analysis.

ParameterDiastereomeric Salt CrystallizationEnzymatic Resolution (Lipase AK)Chiral HPLC (Preparative)
Yield Up to 75% (theoretical max 50% without racemization)[1]High conversion (≥98.85%)[2]>95% recovery per cycle
Enantiomeric Excess (e.e.) >99%[1]≥98.15%[2]>99%
Key Material Cost Resolving Agent Dependent:- Levetiracetam (B1674943): Relatively low (generic drug pricing) - (R)-(+)-N-benzyl-1-phenylethylamine: High (€197.00/25g)[3]Lipase AK (Pseudomonas fluorescens): Moderate ($71.50/10g)[4]CHIRALPAK® IC Column: Very High (approx. $2,500 per column)
Process Time Variable (1-8 hours to several days)[1][5]Can be lengthy (batch), but significantly reduced with continuous flowRelatively fast per cycle, high throughput achievable
Solvent Consumption Moderate to High (e.g., alcohols, acetone, ethyl acetate)[1]Generally lower, often aqueous or minimal organic co-solventsHigh (requires continuous mobile phase flow)
Recyclability Resolving agent is recyclable[6]Enzyme can be immobilized and reused[7][8]Column is reusable for many injections and can be regenerated[9][10][11][12][13]
Scalability Well-established for industrial scaleScalable, especially with immobilized enzymesCan be scaled, but requires significant investment in equipment and columns

Methodology Comparison Workflow

The following diagram illustrates a logical workflow for selecting the most appropriate resolution method based on key project requirements.

G start Racemic this compound scale Scale of Resolution? start->scale large_scale Large Scale scale->large_scale Industrial small_scale Small/Lab Scale scale->small_scale Research purity Required Enantiomeric Purity? high_purity High (>99% e.e.) purity->high_purity Stringent moderate_purity Moderate purity->moderate_purity Flexible budget Budget Constraints? low_budget Low Budget budget->low_budget Cost-sensitive high_budget High Budget budget->high_budget Performance-driven large_scale->budget small_scale->budget diastereomeric Diastereomeric Salt Crystallization high_purity->diastereomeric Viable enzymatic Enzymatic Resolution high_purity->enzymatic Viable hplc Chiral HPLC high_purity->hplc Optimal low_budget->diastereomeric low_budget->enzymatic high_budget->hplc diastereomeric->purity enzymatic->purity hplc->purity

Caption: Decision workflow for selecting a this compound resolution method.

Experimental Protocols

Diastereomeric Salt Crystallization with a Chiral Amino Alcohol

This method, adapted from patent literature, offers high yield and enantiopurity with a potentially cost-effective resolving agent.[1]

Materials:

  • Racemic this compound

  • Chiral amino alcohol (e.g., (1S,2S)-2-amino-1-phenyl-1,3-propanediol)

  • Organic solvent (e.g., ethanol, acetone, or ethyl acetate)

  • Mineral acid (e.g., HCl or H₂SO₄)

  • Extraction solvent (e.g., ethyl acetate)

Procedure:

  • Salt Formation: In a reaction vessel, dissolve racemic this compound and a sub-stoichiometric amount of the chiral amino alcohol in the chosen organic solvent. The typical molar ratio of racemate to resolving agent is between 1:0.5 and 1:0.95.

  • Crystallization: Heat the mixture to a temperature between 30°C and 100°C and stir for 1 to 8 hours. Allow the solution to cool to room temperature and stand for a period to allow the less soluble diastereomeric salt to crystallize.

  • Isolation: Collect the precipitated solid by filtration and wash with a small amount of cold solvent.

  • Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and acidify with a mineral acid to a pH of 2-3.

  • Extraction: Extract the liberated enantiomerically enriched this compound with an organic solvent such as ethyl acetate.

  • Solvent Removal: Dry the organic extract over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain the final product.

Enzymatic Resolution via Transesterification

This protocol is based on the use of Lipase AK for the kinetic resolution of racemic this compound.[2]

Materials:

  • Racemic this compound

  • Lipase AK from Pseudomonas fluorescens

  • Acyl donor (e.g., vinyl acetate)

  • Organic solvent (e.g., toluene)

Procedure:

  • Reaction Setup: In a temperature-controlled reactor, dissolve racemic this compound in the organic solvent.

  • Enzyme Addition: Add Lipase AK to the solution. The enzyme loading is a critical parameter to be optimized.

  • Initiation of Reaction: Add the acyl donor to start the transesterification reaction. The enzyme will selectively acylate one of the enantiomers.

  • Reaction Monitoring: Monitor the progress of the reaction by chiral HPLC to determine the conversion and enantiomeric excess of the remaining unreacted this compound.

  • Work-up: Once the desired conversion and e.e. are reached, stop the reaction by filtering off the enzyme (if immobilized) or by another appropriate method.

  • Separation: Separate the acylated product from the unreacted enantiomer of this compound using standard techniques such as extraction or chromatography.

Chiral HPLC Resolution

This method is suitable for both analytical and preparative-scale separation and offers very high purity.

Materials:

  • Racemic this compound

  • HPLC-grade solvents for the mobile phase (e.g., n-hexane, isopropanol (B130326), ethanol)

  • Chiral stationary phase column (e.g., CHIRALPAK® IC)

Procedure:

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase or a compatible solvent.

  • Chromatographic Conditions:

    • Column: CHIRALPAK® IC (or a similar chiral stationary phase)

    • Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol). For acidic compounds like this compound, an acidic modifier (e.g., 0.1% trifluoroacetic acid) is typically added to the mobile phase.[14]

    • Flow Rate: Optimized for the specific column dimensions (e.g., 0.4–1.2 mL/min for an analytical column).[14]

    • Detection: UV detection at an appropriate wavelength (e.g., 210 nm).[14]

  • Injection and Elution: Inject the sample onto the column and elute with the mobile phase. The two enantiomers will separate and elute at different retention times.

  • Fraction Collection (for preparative scale): Collect the fractions corresponding to each enantiomer as they elute from the column.

  • Solvent Removal: Evaporate the solvent from the collected fractions to obtain the purified enantiomers.

Economic Analysis and Comparison

The economic viability of each resolution method depends on the specific requirements of the project, including the desired scale of production, purity standards, and available budget.

Diastereomeric Salt Crystallization

This classical method is often the most economically attractive for large-scale industrial production.

  • Advantages:

    • Low cost of resolving agents, especially if a common and recyclable one like levetiracetam is used.

    • Well-established and relatively simple technology, making it easier to implement at scale.

    • High yields and enantiomeric purity can be achieved with optimization.[1]

    • The resolving agent can be recovered and reused, significantly reducing waste and cost.[6]

  • Disadvantages:

    • The theoretical yield is limited to 50% for the desired enantiomer in a single step, unless the undesired enantiomer is racemized and recycled.

    • Process development can be time-consuming, requiring screening of different resolving agents and crystallization conditions.

    • Some resolving agents, such as (R)-(+)-N-benzyl-1-phenylethylamine, can be very expensive, making the process less economical.[3]

    • Crystallization times can be long, potentially impacting throughput.[5]

Enzymatic Resolution

Biocatalysis offers a green and highly selective alternative to classical resolution.

  • Advantages:

    • High enantioselectivity, often leading to very high e.e. values.[2]

    • Mild reaction conditions (temperature and pH), which can reduce energy costs and by-product formation.

    • Enzymes are biodegradable and can be immobilized for easy recovery and reuse, making the process more sustainable and cost-effective in the long run.[7][8]

  • Disadvantages:

    • The initial cost of the enzyme can be a significant investment.

    • The theoretical yield is also limited to 50% without a racemization step.

    • Enzyme stability and activity can be sensitive to reaction conditions, requiring careful optimization.

    • Reaction times in batch processes can be long, although this can be mitigated with continuous flow setups.[8]

Chiral HPLC

Chiral chromatography is a powerful tool for achieving the highest levels of purity, particularly at the lab and pilot scales.

  • Advantages:

    • Extremely high enantiomeric purity (>99% e.e.) is readily achievable.

    • Rapid method development compared to crystallization.

    • Amenable to automation and high-throughput screening.

  • Disadvantages:

    • Very high initial investment for the chiral stationary phase and preparative HPLC equipment.

    • High consumption of expensive HPLC-grade solvents, which contributes significantly to the operational cost.

    • While scalable, moving to large-scale preparative chromatography is a substantial financial commitment.

    • The throughput may be lower compared to a well-optimized crystallization process for bulk production.

Conclusion

The choice of resolution method for this compound is a trade-off between cost, scale, and desired purity.

  • For large-scale, cost-sensitive manufacturing , diastereomeric salt crystallization with a recyclable and inexpensive resolving agent is often the most pragmatic approach.

  • Enzymatic resolution presents a compelling "green" alternative with high selectivity, and its economic feasibility improves with effective enzyme immobilization and recycling strategies.

  • Chiral HPLC is the method of choice for applications requiring the highest purity , especially at the research and development stage, or for the production of high-value compounds where the cost can be justified.

A thorough process development and cost analysis, considering all factors from raw material sourcing to waste disposal and recycling, is essential for selecting the optimal resolution strategy for any given application.

References

A Comparative Guide to the Chiral Resolution of 2-Chloromandelic Acid: Classical vs. Novel Resolving Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomers of 2-chloromandelic acid (2-CMA) are critical chiral building blocks in the pharmaceutical industry, most notably for the synthesis of the antiplatelet agent Clopidogrel. The efficient separation of racemic 2-CMA into its constituent enantiomers is a crucial step in ensuring the stereochemical purity and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of classical and novel resolving agents for 2-CMA, supported by experimental data and detailed protocols to aid in the selection of the most suitable resolution strategy.

Data Presentation: Performance of Resolving Agents

The following tables summarize the quantitative performance of various resolving agents for this compound and its close structural analog, 4-chloromandelic acid. The data is compiled from published research to facilitate a direct comparison of their efficiency.

Table 1: Performance of New Resolving Agents for Chloromandelic Acids

Resolving AgentMethodSubstrateYieldEnantiomeric Excess (e.e.) / Diastereomeric Excess (d.e.)Reference
(R)-(+)-N-benzyl-1-phenylethylamineDiastereomeric Salt Crystallization4-Chloromandelic Acid81.8%94.8% d.e.[1]
Levetiracetam (LEV)Enantiospecific Co-crystallizationThis compoundN/A (Solid Phase)76% e.e. (of (R)-2-CMA in liquid phase)[2]
Chiral Amino AlcoholsDiastereomeric Salt CrystallizationThis compound>75%>99% e.e.

Table 2: Performance of Classical Resolving Agents for Mandelic Acid (Representative Data)

Resolving AgentMethodSubstrateYieldEnantiomeric Excess (e.e.) / Optical PurityReference
(1R,2S)-(-)-EphedrineDiastereomeric Salt CrystallizationMandelic Acid80% (Crude Salt)90% Optical Purity[3]
CinchonidineDiastereomeric Salt CrystallizationAllenoic Acid-up to 95% e.e.

Experimental Protocols

Detailed methodologies for the key resolution techniques are provided below. These protocols are based on established procedures and can be adapted for specific laboratory conditions.

Protocol 1: Classical Resolution via Diastereomeric Salt Formation

Resolving Agent: (1R,2S)-(-)-Ephedrine Substrate: Racemic this compound (adapted from mandelic acid resolution)

Materials:

  • Racemic this compound

  • (1R,2S)-(-)-Ephedrine

  • 95% Ethanol

  • 6 M Hydrochloric Acid (HCl)

  • tert-Butyl methyl ether (TBME)

  • Standard laboratory glassware, filtration apparatus, and rotary evaporator.

Procedure:

  • Dissolution: In a suitable flask, dissolve racemic this compound and a molar equivalent of (1R,2S)-(-)-ephedrine in 95% ethanol.

  • Crystallization: Allow the solution to stand at room temperature for several hours to facilitate the crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold 95% ethanol.

  • Recrystallization (Optional): To improve diastereomeric purity, the collected salt can be recrystallized from a minimal amount of hot 95% ethanol.

  • Liberation of the Enantiomer: Suspend the diastereomeric salt in water and acidify with 6 M HCl to a pH of 1-2.

  • Extraction: Extract the liberated this compound enantiomer with TBME.

  • Isolation of Product: Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.

Protocol 2: New Resolution Agent via Diastereomeric Salt Formation

Resolving Agent: (R)-(+)-N-benzyl-1-phenylethylamine Substrate: Racemic this compound (adapted from 4-chloromandelic acid resolution)

Materials:

  • Racemic this compound

  • (R)-(+)-N-benzyl-1-phenylethylamine ((R)-(+)-BPA)

  • Absolute Ethanol

  • Standard laboratory glassware, stirring and heating apparatus, and filtration apparatus.

Procedure:

  • Dissolution: In a flask, dissolve 1 mmol of racemic this compound in approximately 1.6 mL of absolute ethanol. Heat gently if necessary.

  • Addition of Resolving Agent: To the solution, add 1 mmol of (R)-(+)-BPA.

  • Crystallization: Stir the mixture at a controlled temperature. The less soluble diastereomeric salt will begin to precipitate.

  • Cooling and Filtration: Cool the mixture to 15°C and continue stirring to ensure complete crystallization. Filter the precipitate and wash with a small amount of cold absolute ethanol.

  • Drying: Dry the collected crystals under vacuum.

  • Liberation of the Enantiomer: Follow steps 5-7 from Protocol 1 to liberate the free acid.

Protocol 3: New Resolution via Enantiospecific Co-crystallization

Resolving Agent: Levetiracetam (LEV) Substrate: Racemic this compound

Materials:

  • Racemic this compound (2-ClMA)

  • Levetiracetam (LEV)

  • Acetonitrile

  • Standard laboratory glassware, stirring and heating apparatus, and filtration apparatus.

Procedure:

  • Solution Preparation: In a flask, add 0.636 g (3.73 mmol) of LEV to a solution of 0.586 g (3.14 mmol) of 2-ClMA dissolved in 2.0 mL of acetonitrile.

  • Dissolution: Heat the mixture to 60°C with agitation for two hours to ensure complete dissolution of all solids.

  • Cooling and Seeding: Slowly cool the homogeneous solution to room temperature. Seeding with a pre-existing co-crystal is recommended.

  • Equilibration: Store the solution at -15°C for an appropriate time (e.g., 14 days) to allow for solid-liquid equilibrium to be reached.

  • Isolation: Collect the precipitated co-crystal of LEV and one enantiomer of 2-ClMA by vacuum filtration. The mother liquor will be enriched in the other enantiomer.

  • Analysis: The enantiomeric excess of the 2-ClMA remaining in the mother liquor can be determined by chiral HPLC.

Protocol 4: Determination of Enantiomeric Excess by Chiral HPLC

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase Column (e.g., CHIRALPAK® IC).

Mobile Phase (Isocratic):

  • A mixture of n-hexane and a polar modifier such as isopropanol (B130326) or ethanol.

  • An acidic additive like 0.1% trifluoroacetic acid (TFA) is typically used for acidic compounds.

Procedure:

  • Sample Preparation: Dissolve a small amount of the resolved this compound in the mobile phase or a suitable solvent like ethanol.

  • Injection: Inject the sample onto the chiral column.

  • Detection: Monitor the elution of the enantiomers using a UV detector, typically at 210 nm for this compound.

  • Quantification: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: e.e. (%) = |(A1 - A2) / (A1 + A2)| * 100

Visualizations of Experimental Workflows

The following diagrams illustrate the logical steps in the described chiral resolution processes.

G cluster_start Starting Materials cluster_process Process cluster_separation Separation cluster_liberation Liberation racemate Racemic 2-CMA ((R)-2-CMA + (S)-2-CMA) dissolve Dissolve in Suitable Solvent racemate->dissolve agent Chiral Resolving Agent (e.g., (R)-Agent) agent->dissolve form_salts Formation of Diastereomeric Salts ((R)-2-CMA-(R)-Agent) ((S)-2-CMA-(R)-Agent) dissolve->form_salts crystallize Selective Crystallization (based on solubility difference) form_salts->crystallize filtration Filtration crystallize->filtration solid Solid Phase: Less Soluble Salt (e.g., (S)-2-CMA-(R)-Agent) filtration->solid liquid Liquid Phase (Mother Liquor): More Soluble Salt (e.g., (R)-2-CMA-(R)-Agent) filtration->liquid liberate Acidification (pH adjustment) solid->liberate product Enantiomerically Enriched (S)-2-CMA liberate->product recover_agent Recovered Resolving Agent liberate->recover_agent G cluster_start Starting Materials cluster_process Process cluster_separation Separation racemate Racemic 2-CMA ((R)-2-CMA + (S)-2-CMA) dissolve Dissolve in Suitable Solvent at Elevated Temperature racemate->dissolve coformer Chiral Co-former (e.g., Levetiracetam) coformer->dissolve form_cocrystal Enantiospecific Co-crystal Formation (e.g., (S)-2-CMA : Levetiracetam) dissolve->form_cocrystal cool Controlled Cooling & Equilibration form_cocrystal->cool filtration Filtration cool->filtration solid Solid Phase: Co-crystal of one enantiomer ((S)-2-CMA : Levetiracetam) filtration->solid liquid Liquid Phase (Mother Liquor): Enriched in the other enantiomer ((R)-2-CMA) filtration->liquid

References

Safety Operating Guide

2-Chloromandelic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper handling and disposal of 2-Chloromandelic acid are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals. The following protocols are based on safety data sheets (SDS) and established laboratory safety practices.

Essential Safety and Handling Precautions

Before handling this compound, ensure that all necessary safety measures are in place. This includes the availability of appropriate personal protective equipment (PPE) and access to emergency facilities.

Personal Protective Equipment (PPE)

Proper PPE is mandatory to prevent skin and eye contact, as well as inhalation of the powdered substance.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or eyeglasses compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1]Protects against dust particles and potential splashes, as the substance can cause serious eye irritation.[2]
Hand Protection Wear appropriate protective gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of according to good laboratory practices.[3]Prevents skin contact, as the acid causes skin irritation.[2]
Body Protection A lab coat or other protective clothing should be worn to prevent skin exposure.[1]Minimizes the risk of skin contact with the solid chemical.
Respiratory Protection For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[3]Required when adequate ventilation is not available or when handling generates significant dust, as the substance may cause respiratory irritation.[1][2]

Workstation Setup Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3] Ensure that an eyewash station and a safety shower are located close to the workstation.[1]

Accidental Release Measures: Spill Cleanup Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent exposure.

Experimental Protocol for Spill Cleanup:

  • Evacuate Personnel : If the spill is large, evacuate non-essential personnel from the immediate area.[3]

  • Ensure Ventilation : Maintain adequate ventilation to disperse any airborne dust.[3]

  • Don PPE : Before addressing the spill, put on all required personal protective equipment as detailed in the table above.

  • Contain the Spill : Prevent the spread of the solid material. Avoid actions that create dust.[3]

  • Collect the Material : Carefully sweep or shovel the spilled solid into a suitable, labeled, and closed container for disposal.[1][3] Do not use methods that generate dust, such as dry sweeping with a coarse brush.

  • Decontaminate the Area : Once the bulk material is collected, decontaminate the spill area with soap and plenty of water.

  • Dispose of Waste : The container with the collected spill material and any contaminated cleaning materials must be treated as hazardous waste and disposed of according to the procedures outlined in Section 3.

Proper Disposal Procedures for this compound

Disposal of this compound and its contaminated packaging must be handled by a licensed professional waste disposal service.[3] Do not attempt to dispose of this chemical via standard laboratory drains or as regular solid waste.

Waste Disposal Protocol:

  • Waste Collection :

    • Collect surplus and non-recyclable this compound in a designated, compatible, and clearly labeled waste container.[3]

    • Ensure the container is kept tightly closed when not in use.[2]

    • Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]

  • Engage a Licensed Disposal Company :

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.

    • The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Contaminated Packaging Disposal :

    • Dispose of contaminated packaging and liners in the same manner as the unused product.[3] Do not reuse containers that have held this compound.

The logical workflow for handling and disposing of this compound is illustrated in the diagram below.

G start Waste Identification: This compound decision Type of Waste? start->decision spill Small Spill decision->spill Spill bulk Bulk / Unused Product / Contaminated Labware decision->bulk Routine Disposal step1_spill 1. Don Full PPE (Goggles, Gloves, Respirator) spill->step1_spill step1_bulk 1. Collect in a Designated, Compatible, Closed Container bulk->step1_bulk step2_spill 2. Sweep/Shovel into a Suitable Container (Avoid Creating Dust) step1_spill->step2_spill step3_spill 3. Label Container as 'Hazardous Waste' step2_spill->step3_spill end_point Contact Licensed Professional Waste Disposal Service (e.g., via EHS Office) step3_spill->end_point step2_bulk 2. Label Container Clearly step1_bulk->step2_bulk step3_bulk 3. Store in a Cool, Dry, Well-Ventilated Area step2_bulk->step3_bulk step3_bulk->end_point final_disposal Final Disposal Method: Chemical Incineration end_point->final_disposal

Caption: Workflow for the safe disposal of this compound.

Chemical and Physical Properties

Understanding the properties of this compound can help in its safe handling and storage.

PropertyValue
Molecular Formula C₈H₇ClO₃[2]
Molecular Weight 186.59 g/mol [2][4]
Appearance Light cream powder solid[2]
Stability Stable under normal conditions.[1][2]
Incompatibilities Strong oxidizing agents, acids, strong bases, strong reducing agents, acid anhydrides, acid chlorides.[1][2]
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen chloride gas.[1][2]

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Chloromandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 2-Chloromandelic acid, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal procedures.

This compound is a chemical compound that requires careful handling due to its potential hazards. It is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to proper safety protocols is crucial to minimize risk and ensure the well-being of all laboratory personnel.

Hazard Identification and Classification

Properly identifying the hazards associated with this compound is the first step in safe handling. The primary routes of exposure are inhalation, skin contact, and eye contact.

Hazard ClassificationCategoryDescription
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[1]
Specific target organ toxicity (single exposure)Category 3May cause respiratory irritation.[1]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE plan is non-negotiable when working with this compound. The following table outlines the minimum required PPE.

Body PartPersonal Protective EquipmentSpecifications and Recommendations
Eyes/Face Safety Goggles or GlassesMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A full-face shield may be necessary for splash hazards.[4]
Skin Chemical-resistant GlovesNitrile or butyl rubber gloves are recommended.[5] Gloves must be inspected prior to use and disposed of after contamination.[6]
Protective ClothingA lab coat or other protective clothing should be worn to prevent skin exposure.[1][7] Sleeves should be worn outside of gloves, and trouser cuffs outside of boots.[4]
Respiratory RespiratorUse in a well-ventilated area.[1][2][3] If ventilation is inadequate or dust is generated, a NIOSH-approved N95 (US) or type P1 (EN 143) dust mask or higher-level respirator should be used.
PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Safe Handling Procedure Start Handling this compound CheckHazards Identify Hazards: - Skin Irritation - Eye Irritation - Respiratory Irritation Start->CheckHazards EyeProtection Select Eye/Face Protection: - Safety Goggles/Glasses (EN166/OSHA) - Face Shield (if splash risk) CheckHazards->EyeProtection SkinProtection Select Skin Protection: - Chemical-Resistant Gloves (Nitrile/Butyl) - Lab Coat/Protective Clothing CheckHazards->SkinProtection RespiratoryProtection Select Respiratory Protection: - Well-Ventilated Area - Respirator (N95 or higher if needed) CheckHazards->RespiratoryProtection Proceed Proceed with Handling EyeProtection->Proceed SkinProtection->Proceed RespiratoryProtection->Proceed

Caption: PPE Selection Workflow for this compound.

Operational and Disposal Plans

Safe Handling and Storage:

  • Handling: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust or vapors.[1][2][3] Avoid contact with skin and eyes and prevent the formation of dust.[3][6] Wash hands thoroughly after handling.[1][2]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3] Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][3]

First-Aid Measures:

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][6]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.[1]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][2][6]
Ingestion Do NOT induce vomiting. Clean mouth with water and seek medical attention.[1]

Spill and Disposal Procedures:

  • Spill Response: In case of a spill, wear appropriate PPE, and prevent further leakage if safe to do so.[2] Sweep up the solid material and place it into a suitable, labeled container for disposal.[1][3] Avoid creating dust.[6]

  • Waste Disposal: Dispose of this compound and any contaminated materials at an approved waste disposal plant.[1][2] Contact a licensed professional waste disposal service.[6] Contaminated packaging should be disposed of as unused product.[6]

By implementing these safety and logistical protocols, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloromandelic acid
Reactant of Route 2
Reactant of Route 2
2-Chloromandelic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.